Idoxanthin
Description
This compound has been reported in Gelliodes callista and Salvelinus alpinus with data available.
Properties
Molecular Formula |
C40H54O4 |
|---|---|
Molecular Weight |
598.9 g/mol |
IUPAC Name |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(3R)-3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6-hydroxy-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-37,41-43H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35?,36?,37-/m1/s1 |
InChI Key |
DNKQGUYVWUAYIE-JONJQQATSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Idoxanthin: Molecular Formula, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin, a xanthophyll carotenoid, is a metabolite of the potent antioxidant astaxanthin (B1665798).[1] Found predominantly in aquatic organisms, particularly in the flesh of Arctic charr (Salvelinus alpinus), this compound is of growing interest to the scientific community for its potential biological activities.[1] This technical guide provides a comprehensive overview of the molecular formula, chemical and physical properties, and known biological functions of this compound, with a focus on its antioxidant capacity and role in cellular signaling pathways. Detailed experimental methodologies for its extraction, purification, and analysis are also presented to support further research and development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C40H54O4 | PubChem |
| Molecular Weight | 598.9 g/mol | PubChem |
| IUPAC Name | 3,3',4'-trihydroxy-β,β-caroten-4-one | PubChem |
| CAS Number | 18457-54-0 | PubChem |
| XLogP3 | 6.8 | PubChem |
Table 1: Chemical and Physical Properties of this compound
Biological Activities
Antioxidant Properties
While specific quantitative data on the antioxidant activity of this compound, such as IC50 values from DPPH or ABTS radical scavenging assays, are not extensively documented, its structural similarity to astaxanthin suggests potent antioxidant capabilities. Carotenoids, in general, are known to be effective quenchers of singlet oxygen and scavengers of other reactive oxygen species due to their conjugated double bond systems. The antioxidant activity of carotenoids is influenced by the length of the conjugated polyene chain and the nature of the end groups.
Role in Signaling Pathways
The direct involvement of this compound in cellular signaling pathways is an emerging area of research. However, studies on its precursor, astaxanthin, and other related carotenoids provide valuable insights into its potential mechanisms of action.
Astaxanthin and its Analogs in Nrf2 and NF-κB Signaling:
Astaxanthin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. Analogs of astaxanthin, such as adonixanthin, have also been demonstrated to activate Nrf2. This suggests that this compound may also possess the ability to modulate this protective pathway.
Furthermore, some carotenoids have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. For instance, indicaxanthin, another carotenoid, has been found to inhibit NF-κB activation. Given the structural similarities, it is plausible that this compound could exert anti-inflammatory effects through the modulation of the NF-κB pathway.
The potential interplay of this compound with these key signaling pathways is depicted in the following diagram:
Experimental Protocols
Extraction of this compound from Biological Samples (e.g., Arctic Charr)
The following protocol is a general guideline for the extraction of this compound from fish tissue, based on methods described for carotenoids.
Materials:
-
Fish tissue (e.g., flesh of Arctic charr)
-
Dichloromethane (B109758) or Diethyl ether
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize the fish tissue with acetone until a pale residue is obtained.
-
Filter the acetone extract and repeat the extraction process until the residue is colorless.
-
Combine the acetone extracts and partition with an equal volume of dichloromethane or diethyl ether and saturated NaCl solution in a separatory funnel.
-
Collect the organic phase (lower layer for dichloromethane, upper layer for diethyl ether) and wash it with distilled water to remove any residual acetone.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be further purified using chromatographic techniques.
The following diagram illustrates the general workflow for the extraction and purification of this compound:
Chromatographic Analysis
Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and qualitative identification of this compound. Silica gel plates are typically used with a solvent system such as acetone/hexane.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purification, reverse-phase HPLC is the method of choice.
-
Column: A C18 or C30 column is commonly used for carotenoid separation.
-
Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is often employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelength of this compound (around 460-480 nm).
Spectroscopic Identification
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) will show a characteristic absorption maximum (λmax) in the blue-green region of the spectrum, which is typical for the polyene chromophore of carotenoids.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the complete structural elucidation of this compound, providing detailed information about the arrangement of atoms within the molecule.
Conclusion
This compound represents a promising area of research within the field of carotenoids. While its biological activities are not as extensively studied as its precursor, astaxanthin, its structural characteristics suggest significant potential as an antioxidant and modulator of cellular signaling pathways. This technical guide provides a foundational understanding of this compound's properties and the experimental methodologies required for its investigation, aiming to facilitate further research into its therapeutic and nutraceutical applications. More in-depth studies are warranted to fully elucidate its specific mechanisms of action and to quantify its biological effects.
References
The Idoxanthin Biosynthesis Pathway in Marine Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idoxanthin, a xanthophyll carotenoid, is a significant metabolite of astaxanthin (B1665798) found in various marine organisms, particularly in the flesh and skin of salmonid fish. Its biosynthesis is of considerable interest due to its potential role in the physiological and health status of these organisms, as well as its implications for aquaculture and nutraceutical industries. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, focusing on its core mechanisms, quantitative data, and the experimental protocols utilized in its study. The pathway is primarily understood as a reductive metabolic route originating from dietary astaxanthin. This document consolidates current knowledge to serve as a valuable resource for researchers and professionals in marine biology, biochemistry, and drug development.
The Core Biosynthetic Pathway of this compound
In marine organisms, this compound is not synthesized de novo. Instead, it is a metabolic product derived from the reduction of astaxanthin, a carotenoid obtained from the diet, which includes sources like crustaceans and microalgae. The principal pathway involves the enzymatic reduction of a keto group on one of the β-ionone rings of astaxanthin. This reductive process can continue to form crustaxanthin (B1254559).
The key steps in the this compound biosynthesis pathway are:
-
Dietary Intake of Astaxanthin: Marine animals, such as salmonids, ingest astaxanthin from their food.
-
Reduction to this compound: The 4-keto group on one of the β-ionone rings of the astaxanthin molecule is reduced to a hydroxyl group, forming this compound (3,3',4'-trihydroxy-β,β-caroten-4-one). This reaction is catalyzed by a putative reductase enzyme.
-
Further Reduction to Crustaxanthin: this compound can be further metabolized through the reduction of the remaining 4-keto group, resulting in the formation of crustaxanthin (β,β-carotene-3,4,3',4'-tetrol).
This reductive pathway is particularly prominent in certain fish species, such as the Arctic charr (Salvelinus alpinus), where this compound can be a major carotenoid in the flesh.[1] The specific enzymes driving these reductive steps in marine organisms have not been fully isolated and characterized, and are often referred to generally as carbonyl reductases or ketoreductases.
Visualizing the Pathway
The following diagram illustrates the reductive metabolic pathway from astaxanthin to this compound and crustaxanthin.
Quantitative Data on this compound and Related Carotenoids
Quantitative analysis of carotenoids in marine organisms is crucial for understanding their metabolic dynamics. High-Performance Liquid Chromatography (HPLC) is the primary method for these assessments. The following tables summarize quantitative data from studies on Arctic charr, a key species for this compound research.
Table 1: Carotenoid Composition in the Flesh of Sexually Immature and Maturing Arctic Charr (Salvelinus alpinus) [1]
| Carotenoid | Sexually Immature (% of total) | Sexually Maturing (% of total) |
| Astaxanthin | 79 | 64 |
| This compound | 20 | 35 |
Table 2: Carotenoid Composition in the Ovaries of Arctic Charr (Salvelinus alpinus) [1]
| Carotenoid | Percentage of Total Carotenoids |
| This compound (3',4'-cis and 3',4'-trans isomers) | 56 |
| Crustaxanthin | 20 |
| Astaxanthin | < 5 |
Table 3: Carotenoid Composition in the Skin of Arctic Charr (Salvelinus alpinus) after Saponification [1]
| Carotenoid | Percentage of Total Carotenoids |
| Astaxanthin | 85 |
| This compound | 10 |
Experimental Protocols
This section details the methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Carotenoid Extraction from Marine Organism Tissues
This protocol is a generalized procedure for the extraction of carotenoids from fish tissue for subsequent analysis.
Objective: To extract total carotenoids from tissues such as muscle, skin, and gonads.
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Acetone (B3395972) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Glassware (beakers, flasks, separatory funnel)
-
Syringe filters (0.22 µm PTFE)
Procedure:
-
Sample Preparation: Weigh approximately 1-2 g of the tissue sample. If the sample is frozen, thaw it on ice.
-
Homogenization: Place the tissue in a homogenizer with 10 mL of acetone. Homogenize until a uniform slurry is formed.
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Rinse the homogenizer with an additional 5 mL of acetone and add it to the tube.
-
Vortex the mixture for 1 minute and then sonicate for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with a mixture of acetone and dichloromethane (1:1, v/v) until the pellet is colorless.
-
-
Phase Separation:
-
Pool all the supernatants into a separatory funnel.
-
Add an equal volume of hexane and 10% (w/v) aqueous sodium chloride solution.
-
Gently mix and allow the layers to separate. The upper hexane layer will contain the carotenoids.
-
Collect the upper hexane layer.
-
-
Drying and Concentration:
-
Dry the hexane extract by passing it through a column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution: Re-dissolve the dried carotenoid extract in a known volume (e.g., 1-2 mL) of a suitable solvent for HPLC analysis (e.g., a mixture of methanol, dichloromethane, and hexane).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the separation and quantification of astaxanthin and its metabolites.[2][3]
Objective: To separate and quantify astaxanthin, this compound, and crustaxanthin in an extracted sample.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: A gradient or isocratic system can be used. An example of an isocratic mobile phase is a mixture of water, methanol, dichloromethane, and acetonitrile (B52724) (e.g., 4.5:85:5:5.5, v/v/v/v).[2][4]
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Inject 20 µL of the filtered carotenoid extract onto the column.
-
Detection: Monitor the eluent at a wavelength of approximately 470-480 nm.
-
Identification: Identify the peaks for astaxanthin, this compound, and crustaxanthin by comparing their retention times with those of authentic standards. The identity can be further confirmed by their characteristic UV-Vis absorption spectra.
-
Quantification: Create a standard curve for each carotenoid using known concentrations of pure standards. Calculate the concentration of each carotenoid in the sample by comparing its peak area to the standard curve.
Workflow for Investigating Putative Astaxanthin Reductase Activity
As the specific enzyme(s) for the conversion of astaxanthin to this compound are not well-characterized, the following outlines a general workflow for their investigation.
Future Directions and Conclusion
The biosynthesis of this compound in marine organisms is a fascinating area of carotenoid metabolism. While the reductive pathway from astaxanthin is established, significant research opportunities remain. The foremost is the isolation, purification, and characterization of the specific reductase enzymes involved in the conversion of astaxanthin to this compound and subsequently to crustaxanthin. Elucidating the genetic basis for this pathway through transcriptomic and genomic studies, particularly in species like Arctic charr that exhibit high levels of these metabolites, will be a critical next step.[5][6] A deeper understanding of the regulation of this pathway could have profound implications for aquaculture, potentially allowing for the modulation of flesh coloration and the nutritional value of farmed fish. Furthermore, the biological functions of this compound and crustaxanthin are not as well understood as those of astaxanthin, presenting an open field for research into their antioxidant and other physiological roles. This guide provides a solid foundation for researchers to delve into these exciting areas of marine biochemistry.
References
- 1. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 3. Determination of Astaxanthin in Trout by High Performance Liquid Chromatography Coupled with Visible Detection | Journal of Nutrition and Food Security [publish.kne-publishing.com]
- 4. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]
- 5. The developmental transcriptome of contrasting Arctic charr ( Salvelinus alpinus) morphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Arctic charr (Salvelinus alpinus) genome and transcriptome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of Idoxanthin in Fish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idoxanthin, a keto-carotenoid pigment, is a significant metabolite of astaxanthin (B1665798) in many fish species. While research has extensively focused on astaxanthin, the distinct biological functions of this compound are an emerging area of interest. This technical guide synthesizes the current understanding of this compound's role in fish, with a focus on its distribution, and inferred functions in pigmentation, reproduction, and antioxidant defense. This document provides a compilation of available quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and potential signaling pathways. The information presented aims to facilitate further research into the specific physiological effects of this compound and its potential applications.
Introduction
Carotenoids are vital pigments in aquatic life, contributing not only to coloration but also to crucial physiological processes. This compound (3,3′,4′-trihydroxy-β,β-carotene-4-one) is a prominent metabolite of astaxanthin, a widely supplemented carotenoid in aquaculture for flesh pigmentation and its potent antioxidant properties. As a metabolic intermediate, this compound's biological activities are intrinsically linked to those of its precursor. It is particularly abundant in certain salmonids, such as Arctic charr, where its concentration varies with developmental stage and tissue type.[1][2] Understanding the specific functions of this compound is crucial for optimizing aquaculture practices and for exploring its potential as a bioactive compound.
Distribution and Quantitative Data
This compound is not uniformly distributed throughout the fish body. Its concentration varies significantly between tissues and is influenced by factors such as sexual maturity and fish size.
Table 1: Carotenoid Composition in Tissues of Arctic Charr (Salvelinus alpinus)
| Tissue | Maturity Status | Total Carotenoids (% of which is this compound) | Key Observations | Reference |
| Flesh | Immature | 20% | Astaxanthin is the dominant carotenoid. | [1][2] |
| Maturing | 35% | Higher this compound content suggests increased astaxanthin metabolism during sexual maturation. | [1][2] | |
| Ovaries | Immature & Maturing | 56% | This compound is the major carotenoid, indicating a significant role in reproduction. | [1][2] |
| Skin | Immature & Maturing | 10% | Astaxanthin is the primary carotenoid in the skin. | [1][2] |
Data synthesized from studies on Arctic charr fed astaxanthin-supplemented diets.[1][2]
Biological Functions
The biological roles of this compound are inferred from its distribution, its relationship to astaxanthin, and the broader understanding of carotenoid functions in fish.
Pigmentation
This compound contributes to the flesh and skin coloration of fish, although its pigmenting properties are different from astaxanthin. The accumulation of this compound, alongside astaxanthin, influences the final hue of the fish flesh.
Reproduction
The high concentration of this compound in the ovaries of both immature and maturing female Arctic charr strongly suggests a vital role in reproductive processes.[1][2] Carotenoids, in general, are known to be essential for egg quality, and embryonic development. It is hypothesized that this compound, as a major ovarian carotenoid, contributes to:
-
Egg Quality: By providing antioxidant protection to the developing oocytes.
-
Embryonic Development: Serving as a source of antioxidants for the developing embryo.
Antioxidant Activity
As a metabolite of the potent antioxidant astaxanthin, this compound is presumed to possess significant antioxidant properties. It likely contributes to the overall antioxidant capacity of the fish, protecting cells and tissues from oxidative damage caused by reactive oxygen species (ROS). The specific antioxidant capacity of this compound in comparison to astaxanthin in fish is an area requiring further investigation.
Immune Function
Carotenoids are known immunomodulators in fish. While direct evidence for this compound is limited, it is plausible that it contributes to the immune-enhancing effects observed with astaxanthin supplementation. This could involve modulating the expression of immune-related genes and enhancing the activity of immune cells.
Metabolic Pathway
This compound is a key intermediate in the metabolic pathway of astaxanthin in many fish species.
Figure 1: Simplified metabolic pathway of astaxanthin to this compound and crustaxanthin in fish.
Potential Signaling Pathways (Hypothetical)
Direct research on the specific signaling pathways modulated by this compound in fish is currently lacking. However, based on the known mechanisms of its precursor, astaxanthin, we can propose hypothetical pathways through which this compound might exert its biological effects. It is critical to note that these are proposed models and require experimental validation.
Astaxanthin has been shown to modulate key inflammatory and oxidative stress signaling pathways, including the NF-κB and MAPK pathways.[3][4][5] As a metabolite, this compound may interact with these pathways, although potentially with different affinities and potencies.
References
- 1. vliz.be [vliz.be]
- 2. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astaxanthin attenuates glucose-induced liver injury in largemouth bass: role of p38MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Crucial Role of Idoxanthin in the Pigmentation of Arctic Charr: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The characteristic pinkish-red hue of Arctic charr (Salvelinus alpinus) flesh is a key quality indicator for consumers and a subject of extensive research. This pigmentation is primarily attributed to the accumulation of carotenoids, particularly the xanthophyll astaxanthin (B1665798) and its principal metabolite, idoxanthin. This technical guide delves into the core of Arctic charr pigmentation, focusing on the pivotal role of this compound. It synthesizes quantitative data, details experimental protocols for carotenoid analysis, and provides visual representations of metabolic and experimental workflows to serve as a comprehensive resource for professionals in aquaculture, food science, and drug development.
Quantitative Analysis of Carotenoid Composition in Arctic Charr
The pigmentation of Arctic charr is a dynamic process influenced by factors such as age, size, and maturation stage. Unlike other salmonids, Arctic charr are distinguished by their significant accumulation of this compound in the flesh. The following tables summarize quantitative data from various studies on the carotenoid composition in different tissues of Arctic charr fed astaxanthin-supplemented diets.
Table 1: Carotenoid Composition in the Flesh of Arctic Charr
| Fish Age/Size Class | Dietary Astaxanthin (mg/kg) | Total Carotenoids (mg/kg) | This compound (% of total) | Astaxanthin (% of total) | Reference |
| 1+ (Smallest) | 63 | - | ~76% | - | |
| 2+ | 63 | - | - | - | |
| 3+ (Largest) | 63 | - | ~60% | - | |
| 1+ (Smallest) | 114 | - | - | - | |
| 2+ | 114 | - | - | - | |
| 3+ (Largest) | 114 | - | ~60% | - | |
| Sexually Immature | - | - | ~20% | 64-79% | |
| Sexually Maturing | - | - | ~35% | 64-79% |
Table 2: Carotenoid Composition in Skin and Ovaries of Arctic Charr
| Tissue | Carotenoid Composition | Details | Reference |
| Skin | Astaxanthin: ~85% | Primarily as diesters (82-87%) and monoesters (7-13%) | |
| This compound: ~10% | |||
| Ovaries | This compound: ~56% | Major carotenoid, present as 3',4'-cis and 3',4'-trans isomers | |
| Crustaxanthin: ~20% | |||
| Astaxanthin: <5% |
Metabolic Pathway of Astaxanthin to this compound
In Arctic charr, dietary astaxanthin is metabolized, primarily in the liver, to this compound (3,3′,4′-trihydroxy-β,β-carotene-4-one). This metabolic conversion is a key determinant of the final flesh color. The proportion of this compound tends to be higher in smaller, younger fish and increases in the flesh of maturing fish, suggesting a higher metabolic turnover of astaxanthin during these life stages.
Experimental Protocols for Carotenoid Analysis
Accurate quantification of this compound and other carotenoids is crucial for research and quality control. The following sections outline a synthesized protocol based on methodologies reported in the scientific literature.
Carotenoid Extraction from Arctic Charr Tissue
This protocol describes a general method for extracting carotenoids from muscle, skin, or gonad tissues.
Materials:
-
Homogenizer (e.g., Waring blender)
-
Centrifuge
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Acetone (B3395972) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Saturated NaCl solution
Procedure:
-
Weigh approximately 2-5 g of homogenized tissue into a centrifuge tube.
-
Add 20 mL of acetone and homogenize for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Decant the supernatant into a round-bottom flask.
-
Repeat the extraction of the pellet with acetone until the tissue appears colorless.
-
Pool the acetone extracts and evaporate to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Partition the carotenoid extract between hexane and a saturated NaCl solution.
-
Collect the hexane phase (upper layer) containing the carotenoids.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the dried extract in a known volume of HPLC mobile phase for analysis.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This section provides a representative HPLC method for the separation and quantification of astaxanthin and this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical gradient might involve:
-
Solvent A: Acetonitrile:Methanol:Water (e.g., 85:10:5 v/v/v)
-
Solvent B: Dichloromethane
-
Gradient: Start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 470-480 nm
-
Injection Volume: 20 µL
Quantification:
-
Identification of this compound and astaxanthin is achieved by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Quantification is performed by creating a standard curve for each carotenoid using known concentrations of pure standards. The peak area from the sample chromatogram is then
Idoxanthin: Unraveling the Antioxidant Potential of an Astaxanthin Metabolite
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Idoxanthin, a primary metabolite of the potent antioxidant astaxanthin (B1665798), is emerging as a compound of significant interest within the scientific community. While research directly focused on this compound is still in its nascent stages, its structural relationship to astaxanthin—a well-documented free radical scavenger—suggests a promising antioxidant profile. This technical guide provides a comprehensive overview of the known antioxidant properties of astaxanthin and its metabolites, with a specific focus on this compound where data is available. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Introduction to this compound and its Precursor, Astaxanthin
This compound is a xanthophyll carotenoid that is metabolically derived from astaxanthin. Astaxanthin, found in a variety of marine organisms, is renowned for its powerful antioxidant properties, which are attributed to its unique molecular structure. This structure allows it to effectively quench singlet oxygen and scavenge free radicals. Given that this compound is a direct metabolite, it is hypothesized to share or possess significant antioxidant capabilities. Understanding the antioxidant mechanisms of astaxanthin provides a critical framework for investigating the potential of this compound.
In Vitro Antioxidant Activity
A variety of in vitro assays have been employed to quantify the antioxidant capacity of carotenoids like astaxanthin. These assays are crucial for determining a compound's ability to neutralize free radicals and chelate metals.
Free Radical Scavenging Activity
The capacity of astaxanthin to scavenge free radicals is well-documented through various assays. For instance, its ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a key indicator of its antioxidant potency.
Table 1: Summary of In Vitro Antioxidant Activity of Astaxanthin
| Assay Type | Target Radical/Oxidant | Key Findings | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | DPPH | Potent scavenger of DPPH free radicals. | |
| ABTS Radical Scavenging | ABTS•+ | Effective in scavenging the ABTS radical cation. | |
| Hydroxyl Radical Scavenging | •OH | Demonstrates hydroxyl radical scavenging activity. | |
| Superoxide (B77818) Radical Scavenging | O2•− | Shows superoxide radical scavenging capabilities. |
| Singlet Oxygen Quenching | 1O2 | Dose-dependently quenches singlet oxygen. | |
Experimental Protocols
This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.
-
Reagents: DPPH solution in methanol, antioxidant solution (e.g., astaxanthin) at various concentrations, and a control (methanol).
-
Procedure:
-
A defined volume of the DPPH solution is added to the antioxidant solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517-520 nm) using a spectrophotometer.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution, potassium persulfate, antioxidant solution, and a control.
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to a specific absorbance.
-
The antioxidant solution is added to the ABTS•+ solution.
-
The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
Caption: Workflow for the DPPH radical scavenging assay.
In Vivo Antioxidant Effects
The antioxidant properties of astaxanthin have also been demonstrated in vivo, where it has been shown to mitigate oxidative stress and enhance the endogenous antioxidant defense systems.
Modulation of Oxidative Stress Biomarkers
Supplementation with astaxanthin has been shown to reduce markers of oxidative stress and lipid peroxidation in various studies.
Table 2: In Vivo Effects of Astaxanthin on Oxidative Stress Biomarkers
| Biomarker | Effect | Study Population/Model | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Significantly reduced | Humans (Type 2 Diabetes), Rats | |
| Isoprostanes | Reduced | Overweight Humans | |
| Total Glutathione (B108866) | Increased | Rainbow Trout, Rats | |
| Superoxide Dismutase (SOD) | Activity Improved | Overweight Humans, Rats |
| Catalase (CAT) | Activity Increased | Rats | |
Experimental Protocols
MDA is a widely used biomarker of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is a common method for its quantification.
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are collected.
-
Reaction:
-
The sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated (e.g., 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
-
Measurement: After cooling, the absorbance or fluorescence of the resulting adduct is measured.
-
Quantification: The MDA concentration is determined by comparing the sample's absorbance to a standard curve generated with a known concentration of MDA.
This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of superoxide radicals.
-
Principle: The assay is typically based on the inhibition of a reaction that produces a colored product by SOD. For example, the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Procedure:
-
A system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) is used.
-
The biological sample containing SOD is added to the reaction mixture.
-
The rate of NBT reduction is measured spectrophotometrically.
-
-
Calculation: The SOD activity is determined by the degree of inhibition of the NBT reduction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Molecular Mechanisms: The Nrf2 Signaling Pathway
Astaxanthin has been shown to exert its antioxidant effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Nrf2/Keap1 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like astaxanthin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
Caption: Activation of the Nrf2 pathway by astaxanthin/idoxanthin.
Potential of this compound in Drug Development
The potent antioxidant and anti-inflammatory properties of astaxanthin, coupled with its ability to modulate key signaling pathways like Nrf2, make it a compelling candidate for therapeutic development in a range of oxidative stress-related diseases. As a primary metabolite, this compound is likely to contribute significantly to these effects and warrants further investigation.
Potential therapeutic areas for this compound include:
-
Neurodegenerative Diseases: By crossing the blood-brain barrier, it may protect against oxidative damage implicated in conditions like Alzheimer's and Parkinson's disease.
-
Cardiovascular Diseases: Its ability to reduce oxidative stress and inflammation in blood vessels could be beneficial in preventing atherosclerosis.
-
Ocular Health: As a carotenoid, it may protect the retina from light-induced damage.
-
Skin Health: Its antioxidant properties can help protect the skin from UV radiation-induced damage.
Conclusion and Future Directions
While the majority of current research focuses on astaxanthin, the role of its metabolite, this compound, is an area ripe for exploration. The data on astaxanthin provides a strong rationale for investigating the specific antioxidant and therapeutic properties of this compound. Future research should aim to:
-
Isolate and purify this compound for direct in vitro and in vivo testing.
-
Quantify the free radical scavenging and antioxidant capacity of this compound using a range of assays.
-
Elucidate the specific molecular mechanisms of action of this compound, including its effects on the Nrf2 pathway.
-
Conduct preclinical studies to evaluate the efficacy of this compound in models of oxidative stress-related diseases.
By building on the extensive knowledge of astaxanthin, the scientific community can unlock the full therapeutic potential of this compound as a novel antioxidant agent.
Spectroscopic Properties of Idoxanthin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin (3,3′,4′-trihydroxy-β,β-caroten-4-one) is a xanthophyll carotenoid and a primary metabolite of astaxanthin (B1665798). As a molecule of significant interest in various biological and pharmaceutical research fields, a thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quantification. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, including UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry data. Detailed experimental protocols and a visualization of its metabolic origin are also presented to aid researchers in their studies of this compound.
UV-Visible (UV-Vis) Spectroscopy
The vibrant color of carotenoids is a direct result of their extended polyene chain, which absorbs light in the visible region of the electromagnetic spectrum. The position of the maximum absorbance (λmax) is sensitive to the length of the conjugated system and the nature of the end groups, as well as the solvent used for analysis.
Quantitative Data
| Spectroscopic Parameter | Value | Solvent | Reference |
| λmax | 458 nm | Acetone | [1] |
Note: The λmax of carotenoids can shift depending on the polarity of the solvent. For instance, the related carotenoid astaxanthin exhibits a λmax of approximately 460 nm in methanol (B129727) and 492 nm in trichloromethane.[2]
Experimental Protocol: UV-Vis Spectroscopy of this compound
A standardized protocol for obtaining the UV-Vis spectrum of this compound is outlined below.
Objective: To determine the maximum absorbance (λmax) of an this compound sample.
Materials:
-
This compound sample (extracted and purified)
-
Spectrophotometer grade solvent (e.g., acetone, ethanol, hexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.3 and 0.8 at the λmax to ensure linearity according to the Beer-Lambert law.[3]
-
Instrument Blank: Fill a quartz cuvette with the pure solvent to be used for the sample analysis. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the sample cuvette in the spectrophotometer.
-
Spectral Acquisition: Scan the sample across a wavelength range of approximately 350 nm to 600 nm.[4]
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This value is the λmax. The characteristic three-peaked spectrum typical of many carotenoids may be observed, with the central peak being the most intense.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure through fragmentation analysis.
Quantitative Data
| Ion | m/z (mass-to-charge ratio) | Ionization Method |
| [M] | 598 | Not specified |
| [M+H]⁺ (protonated molecule) | 599 | ESI, APCI |
Note: For carotenoids like astaxanthin, which is structurally similar to this compound, the protonated molecule [M+H]⁺ and sodium adducts [M+Na]⁺ are commonly observed in Electrospray Ionization (ESI).[6]
Experimental Protocol: Mass Spectrometry of this compound
The following protocol describes a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the molecular weight and obtain fragmentation data for this compound.
Materials:
-
This compound sample (extracted and purified)
-
HPLC or UHPLC system
-
Mass spectrometer (e.g., with ESI or APCI source)
-
Appropriate HPLC column (e.g., C18 or C30 reversed-phase)
-
HPLC grade solvents (e.g., methanol, acetonitrile, water, with or without modifiers like ammonium (B1175870) acetate (B1210297) or formic acid)
Procedure:
-
Sample Preparation: Dissolve the purified this compound sample in a suitable solvent compatible with the LC-MS system. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Separation (LC):
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Employ a gradient elution program to separate this compound from other components. A typical gradient for carotenoids might start with a higher percentage of aqueous solvent and ramp up to a high percentage of organic solvent.
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., ESI or APCI).
-
Set the mass spectrometer to operate in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
To obtain structural information, perform tandem MS (MS/MS) experiments. This involves isolating the precursor ion of interest (e.g., m/z 599) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion to confirm the molecular weight of this compound.
-
Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the structure of the molecule. Common fragmentation patterns for carotenoids involve the loss of water, toluene, and other neutral fragments from the polyene chain and end groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features for this compound:
The ¹H NMR spectrum of this compound is expected to show signals in several distinct regions:
-
Olefinic Region (δ 6.0-7.0 ppm): A complex series of multiplets corresponding to the protons of the conjugated polyene chain.[7]
-
Allylic and Methylene Protons (δ 2.0-4.0 ppm): Signals from protons on the carbon atoms adjacent to the polyene chain and within the β-ionone rings.
-
Methyl Protons (δ 1.0-2.0 ppm): Several singlets corresponding to the numerous methyl groups present in the structure.[7]
Expected ¹³C NMR Spectral Features for this compound:
The ¹³C NMR spectrum will provide information on each carbon atom in the molecule:
-
sp² Carbons (δ 100-160 ppm): Signals for the carbons of the polyene chain.
-
sp³ Carbons (δ 20-80 ppm): Signals for the carbons of the β-ionone rings and the methyl groups.
-
Carbonyl Carbon (δ > 190 ppm): A characteristic downfield signal for the ketone carbon (C4).
Experimental Protocol: NMR Spectroscopy of Carotenoids
The following is a general protocol for acquiring NMR spectra of carotenoids like this compound.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Highly purified this compound sample (free of paramagnetic impurities)
-
Deuterated solvent (e.g., deuterated chloroform, CDCl₃)
-
NMR spectrometer (300 MHz or higher for better resolution)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound (typically 1-10 mg for ¹H, 10-50 mg for ¹³C) in the deuterated solvent. The solution should be clear and free of any solid particles.
-
Instrument Setup:
-
Tune and shim the NMR probe to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Spectral Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
For complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals to the molecular structure.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. Since this compound possesses chiral centers at the 3 and 3' positions, it is expected to be CD active. The CD spectrum provides information about the stereochemistry and conformation of the molecule.
Experimental Protocol: Circular Dichroism of Carotenoids
This protocol provides a general guideline for performing CD spectroscopy on a carotenoid sample.
Objective: To obtain the CD spectrum of a chiral carotenoid and study its interaction with a binding partner.
Materials:
-
Purified this compound sample
-
Appropriate buffer or solvent
-
CD spectropolarimeter
-
Quartz cuvette with a suitable path length (e.g., 1 mm or 1 cm)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in a buffer or solvent that does not have a strong absorbance in the wavelength range of interest. The concentration should be optimized to give a measurable CD signal without saturating the detector.
-
Instrument Setup:
-
Turn on the instrument and purge with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Set the desired experimental parameters, including the wavelength range (for carotenoids, typically in the UV-Vis region), scan speed, bandwidth, and number of accumulations.
-
-
Baseline Correction: Record a baseline spectrum of the buffer or solvent in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the this compound sample. The instrument measures the difference in absorbance between left and right circularly polarized light, which is typically reported in millidegrees (mdeg).
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The data can be converted to molar ellipticity ([θ]) for normalization.
-
Interaction Studies (Optional): To study the interaction with a binding partner (e.g., a protein), titrate the this compound solution with increasing concentrations of the binding partner and record the CD spectrum at each step. Changes in the CD spectrum will indicate binding.
Metabolic Pathway of Astaxanthin to this compound
This compound is a metabolic product of astaxanthin. The metabolic conversion involves the reduction of the keto group at the 4'-position of astaxanthin. This pathway is significant in several organisms, including aquatic animals.
Caption: Metabolic reduction of astaxanthin to this compound and crustaxanthin.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound from a biological sample.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. d-nb.info [d-nb.info]
- 3. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 4. minerva.union.edu [minerva.union.edu]
- 5. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Idoxanthin Stability Under Different Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin, a xanthophyll carotenoid, is a metabolite of the potent antioxidant astaxanthin (B1665798).[1] As interest in the therapeutic potential of astaxanthin and its derivatives grows, a thorough understanding of their stability is paramount for the development of effective and reliable formulations. This technical guide provides a comprehensive overview of the stability of this compound under various environmental conditions, including temperature, light, pH, and oxidative stress. Due to the limited direct research on this compound stability, this guide leverages data from its parent compound, astaxanthin, and other closely related carotenoids to infer its stability profile. This approach is based on the structural similarity and shared chemical properties within the carotenoid family.
Chemical Structure of this compound
This compound (3,3',4'-trihydroxy-β,β-carotene-4-one) is a xanthophyll characterized by a polyene chain of conjugated double bonds, which is responsible for its antioxidant properties but also renders it susceptible to degradation.[2] It is formed through the metabolic reduction of astaxanthin.[1]
Data Presentation: Stability of Related Carotenoids
The following tables summarize quantitative data on the stability of astaxanthin, which serves as a proxy for this compound, under various stress conditions.
Table 1: Thermal Stability of Astaxanthin in Edible Oils
| Temperature (°C) | Duration (hours) | Oil Matrix | Retention (%) |
| 70 | 8 | Rice Bran Oil | 84-90 |
| 90 | 8 | Rice Bran Oil | 84-90 |
| 120 | 8 | Palm Oil | 25-50 |
| 150 | Not Specified | Palm Oil | Significant Reduction |
Table 2: pH Stability of Astaxanthin in Nanoemulsions (14 days at 4°C)
| pH | Emulsion Stability | Astaxanthin Encapsulation Efficiency (%) |
| 3 | Stable | 91.43 |
| 5 | Unstable | Not Reported |
| 7 | Unstable | Not Reported |
| 9 | Unstable | Not Reported |
| 12 | Stable | Not Reported |
Table 3: Photostability of Carotenoids (Generic)
| Light Condition | Duration | Matrix | Retention (%) |
| Diffuse Daylight | 6 hours | Solution | 90.28 (β-carotene) |
| Dark Control | 6 hours | Solution | 93.75 (β-carotene) |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for determining the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[3][4]
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or a mixture of solvents) at a known concentration (e.g., 1 mg/mL).[5]
-
Stress Conditions: [5]
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperatures (40-80°C) for up to 7 days. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M to 1 M NaOH. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.
-
Oxidation: Treat the this compound solution with 0.1% to 3.0% hydrogen peroxide (H₂O₂) at room temperature for up to 7 days.
-
Thermal Degradation: Expose the this compound solution and solid sample to dry heat at temperatures ranging from 40°C to 80°C.
-
Photostability: Expose the this compound solution to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A dark control should be maintained.
-
-
Sample Analysis: Analyze the stressed samples at specified time points using a stability-indicating HPLC method (see protocol below).
-
Data Analysis: Determine the percentage of degradation and identify any degradation products by comparing the chromatograms of the stressed samples with that of the unstressed control.
HPLC Method for Quantification of this compound and its Degradation Products
A validated high-performance liquid chromatography (HPLC) method is crucial for the accurate quantification of this compound and the separation of its degradation products.[6][7][8][9]
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector.
-
C18 or C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 70:30 v/v).[6]
-
Alternative: Methanol/water/dichloromethane/acetonitrile (e.g., 70:4:13:13 v/v/v/v).[9]
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 15-20 µL.
-
Detection Wavelength: Maximum absorbance for this compound (typically around 470-480 nm).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify and quantify the this compound peak based on retention time and the calibration curve. Degradation products can be identified by their new peaks in the chromatogram.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Plausible signaling pathway of astaxanthin and its metabolites.
Discussion of Stability Factors
Temperature
Carotenoids, including this compound, are susceptible to thermal degradation.[10] The rate of degradation generally follows first-order kinetics and increases with temperature.[11] The extensive system of conjugated double bonds can undergo isomerization from the all-trans form to various cis isomers, or can be cleaved, leading to a loss of color and antioxidant activity.[10][11] As indicated in Table 1, the stability of astaxanthin is significantly higher at lower temperatures. Encapsulation in an oil matrix can offer some protection against thermal degradation.
Light
Exposure to light, particularly in the presence of oxygen, is a major factor in carotenoid degradation.[10] Light can induce photo-oxidation and cis-trans isomerization.[11] To mitigate photodegradation, this compound and its formulations should be stored in light-protected containers. The use of amber vials or opaque packaging is recommended.
pH
The stability of carotenoids can be influenced by the pH of the medium. Generally, they are more stable in the neutral to slightly acidic pH range. Highly acidic or alkaline conditions can catalyze degradation.[10] As shown in Table 2, astaxanthin-loaded nanoemulsions exhibited good stability at pH 3 and 12, while being unstable at pH 5, 7, and 9. This suggests that the stability in a formulation is highly dependent on the specific delivery system and its interaction with the carotenoid at different pH values.
Oxidative Stress
The primary mechanism of carotenoid degradation is oxidation.[12][13] The polyene chain is susceptible to attack by reactive oxygen species (ROS), leading to the formation of a variety of oxidation products, including epoxides, apocarotenals, and other cleavage products.[12][14] The presence of pro-oxidants such as metal ions can accelerate this process.[14] Conversely, the antioxidant properties of this compound are derived from its ability to quench singlet oxygen and scavenge free radicals.[15]
Signaling Pathways and Biological Relevance
Astaxanthin and its metabolites, likely including this compound, are known to exert their biological effects through the modulation of various signaling pathways, particularly those related to oxidative stress and inflammation.[15][16] One of the key pathways is the Nrf2/Keap1 pathway.[16][17][18] Under conditions of oxidative stress, astaxanthin can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE).[17][18] This leads to the upregulation of several antioxidant and phase II detoxifying enzymes.
Furthermore, astaxanthin has been shown to inhibit the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory cytokines.[16] The ability of this compound to modulate these pathways is a critical area for future research and has significant implications for its therapeutic applications.
Conclusion
While direct data on the stability of this compound is scarce, a comprehensive understanding can be inferred from the extensive research on its parent compound, astaxanthin, and other carotenoids. This compound is susceptible to degradation by heat, light, extreme pH, and oxidative conditions. For optimal stability, it is recommended to store this compound and its formulations at low temperatures, protected from light, in a neutral to slightly acidic pH environment, and with the inclusion of other antioxidants to prevent oxidative degradation. The experimental protocols provided in this guide offer a framework for conducting robust stability studies. Further research is warranted to elucidate the specific degradation kinetics and pathways of this compound to support its development as a therapeutic agent.
References
- 1. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C40H54O4 | CID 101024995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. fda.gov.tw [fda.gov.tw]
- 8. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. Factors influencing the chemical stability of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. Oxidation products of astaxanthin: An overview [ouci.dntb.gov.ua]
- 15. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Astaxanthin attenuates oxidative stress and immune impairment in d-galactose-induced aging in rats by activating the Nrf2/Keap1 pathway and suppressing the NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. Astaxanthin Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Isomers of Idoxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idoxanthin, a xanthophyll carotenoid and a metabolite of astaxanthin (B1665798), is emerging as a molecule of interest in the fields of biochemistry and pharmacology. Its isomeric forms, particularly the 3',4'-cis and 3',4'-trans glycolic isomers, are found in various biological systems and are thought to possess distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the isomers of this compound, detailing their chemical structures, experimental protocols for their separation and characterization, and a summary of their known and inferred biological activities. The information is presented to support further research and development of this compound-based therapeutics.
Introduction to this compound and its Isomerism
This compound (3,3',4'-trihydroxy-β,β-carotene-4-one) is a naturally occurring keto-carotenoid with the chemical formula C40H54O4.[1] It is a metabolic derivative of astaxanthin, a well-studied antioxidant.[2][3][4] The presence of a diol group at the 3' and 4' positions of one of the β-ionone rings allows for the formation of geometric isomers, specifically cis and trans configurations around the C3'-C4' bond. These isomers, referred to as 3',4'-cis and 3',4'-trans glycolic isomers, have been identified in tissues of aquatic animals such as the Arctic charr (Salvelinus alpinus).[2] The spatial arrangement of the hydroxyl groups in these isomers is expected to influence their biological activity, bioavailability, and interaction with cellular targets.
Chemical Structures of this compound Isomers
The fundamental structure of this compound consists of a long polyene chain connecting two modified β-ionone rings. The key to its isomerism lies in the stereochemistry of the hydroxyl groups at the 3' and 4' positions.
Figure 1: Chemical structures of 3',4'-trans-Idoxanthin and 3',4'-cis-Idoxanthin. (Note: As specific verified chemical drawings are not available in the literature, these are representative structures based on the known structure of this compound and the principles of cis-trans isomerism.)
Quantitative Data on this compound Isomer Distribution
Studies on Arctic charr have provided quantitative insights into the distribution of this compound isomers in different tissues. The ratio of these isomers appears to vary with the developmental stage and tissue type, suggesting a potential for differential biological roles.
| Tissue | Organism | Isomer Ratio (3',4'-cis : 3',4'-trans) | Total this compound (% of total carotenoids) | Reference |
| Flesh | Sexually immature Arctic charr | ~1:1 | 20-35% | [2] |
| Flesh | Sexually maturing Arctic charr | ~1:1 | 35% | [2] |
| Ovaries | Arctic charr | ~0.7:1 | 56% | [2] |
| Skin | Arctic charr | Not specified | 10% | [2] |
Experimental Protocols
The separation and characterization of this compound isomers rely on a combination of chromatographic and spectroscopic techniques. While specific protocols for this compound are not extensively published, the following methodologies, adapted from established procedures for other carotenoids like astaxanthin, are recommended.
Extraction of this compound Isomers from Biological Tissues
Figure 2: General workflow for the extraction of this compound isomers.
Methodology:
-
Homogenization: Homogenize the tissue sample in a cold organic solvent such as acetone or ethanol (B145695) to extract the carotenoids.
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane or diethyl ether to partition the carotenoids into the organic phase.
-
Saponification (Optional): For samples with high lipid content, a saponification step using methanolic potassium hydroxide (B78521) can be employed to hydrolyze triglycerides, followed by re-extraction of the non-saponifiable carotenoids.
-
Washing and Drying: Wash the organic extract with water to remove polar impurities. Dry the extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.
Chromatographic Separation of this compound Isomers
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating cis- and trans-isomers of carotenoids.
| Parameter | Recommendation |
| Column | C30 reversed-phase column |
| Mobile Phase | Gradient of methanol, methyl-tert-butyl ether (MTBE), and water |
| Detection | UV-Vis Diode Array Detector (DAD) at ~460-480 nm |
Methodology:
-
Sample Preparation: Re-dissolve the dried extract in the initial mobile phase.
-
Injection: Inject the sample onto a C30 HPLC column.
-
Elution: Employ a gradient elution program, starting with a higher polarity mobile phase and gradually increasing the proportion of a less polar solvent (e.g., MTBE).
-
Detection: Monitor the elution profile using a DAD, identifying peaks based on their retention times and characteristic UV-Vis spectra.
Spectroscopic Characterization
UV-Visible (UV-Vis) Spectroscopy:
-
trans-isomers typically exhibit a major absorption peak with a higher wavelength compared to cis-isomers.
-
cis-isomers often show a characteristic "cis-peak" in the UV region (around 330-360 nm).
-
The absorption maximum for this compound has been reported to be around 458 nm in acetone.[3]
Mass Spectrometry (MS):
-
Provides information on the molecular weight (expected m/z for [M+H]+ ~599.4).
-
Fragmentation patterns can help in structural elucidation and confirmation of the identity of the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR can provide detailed structural information to definitively assign the cis or trans configuration of the hydroxyl groups at the 3' and 4' positions.
Biological Activities and Signaling Pathways
Direct research on the biological activities of individual this compound isomers is limited. However, based on studies of the parent compound, astaxanthin, and structurally similar analogs like adonixanthin, it is plausible that this compound isomers possess significant antioxidant and anti-inflammatory properties.
Inferred Antioxidant Activity
Carotenoids are well-known for their ability to quench singlet oxygen and scavenge free radicals. The different spatial arrangement of the hydroxyl groups in cis and trans this compound may lead to variations in their antioxidant capacity. For other carotenoids, cis-isomers have sometimes been shown to exhibit higher antioxidant activity than their all-trans counterparts.
Potential Involvement in Cellular Signaling Pathways
Given that this compound is a metabolite of astaxanthin, it may interact with similar cellular signaling pathways.
Figure 3: Inferred involvement of this compound isomers in the Nrf2 and NF-κB signaling pathways.
-
Nrf2 Pathway: Studies have shown that astaxanthin and its analog adonixanthin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] This transcription factor plays a crucial role in the cellular antioxidant response. It is hypothesized that this compound isomers may also activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.
-
NF-κB Pathway: The anti-inflammatory effects of astaxanthin isomers have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] By potentially inhibiting the IκB kinase (IKK) complex, this compound isomers may prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory genes.
Conclusion and Future Directions
The isomers of this compound represent a promising area for further investigation. While current knowledge is largely based on their occurrence in specific biological systems and inferences from related carotenoids, the available data suggests they may possess unique biological activities. Future research should focus on:
-
The definitive structural elucidation of the 3',4'-cis and 3',4'-trans isomers using advanced spectroscopic techniques.
-
The development and validation of specific analytical methods for the routine quantification of this compound isomers in various biological matrices.
-
In-depth in vitro and in vivo studies to directly assess the antioxidant, anti-inflammatory, and other biological activities of purified this compound isomers.
-
Elucidation of the precise molecular mechanisms and signaling pathways modulated by each isomer.
A thorough understanding of the properties and activities of this compound isomers will be crucial for unlocking their full potential in the development of novel therapeutic and nutraceutical applications.
References
- 1. This compound | C40H54O4 | CID 101024995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Different Astaxanthin Isomers and the Roles of Lipid Transporters in the Cellular Transport of Astaxanthin Isomers in Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Context of Carotenoids in Aquaculture
An In-depth Technical Guide to Idoxanthin's Role in Aquaculture and Fish Health
Executive Summary
This compound, a ketocarotenoid, is a significant metabolite of astaxanthin (B1665798) in many salmonid species. While not directly supplemented in aquafeeds, its presence in fish tissues is a direct consequence of dietary astaxanthin metabolism and plays a crucial role in the pigmentation, antioxidant status, and overall health of the fish. This document provides a comprehensive technical overview of this compound, focusing on its formation, tissue deposition, and physiological functions. It summarizes key quantitative data from scientific literature, details common experimental protocols for its study, and visualizes the underlying metabolic and signaling pathways. This guide is intended for researchers, scientists, and professionals in the aquaculture and drug development industries seeking a deeper understanding of carotenoid metabolism and its implications for fish health and quality.
Carotenoids are lipid-soluble pigments responsible for the vibrant yellow, orange, and red colors observed in many aquatic species.[1][2] Fish, like other animals, cannot synthesize these compounds de novo and must acquire them from their diet.[2][3] In aquaculture, particularly for salmonids, pigmentation is a critical quality attribute that strongly influences consumer preference and market value.[4][5] Astaxanthin (3,3′-dihydroxy-β, β-carotene-4,4′-dione) is the most widely used carotenoid in aquafeeds to achieve the desired pink-red coloration of fish flesh.[6][7] Beyond pigmentation, astaxanthin is recognized as a potent antioxidant that enhances immune function, mitigates stress, and improves growth and survival rates in farmed fish.[7][8][9][10]
The Metabolic Fate of Astaxanthin: Formation of this compound
When fish ingest astaxanthin, it undergoes metabolic conversion in various tissues, primarily the liver.[11] One of the principal metabolic pathways is a reductive process that leads to the formation of this compound (3,3′,4′-trihydroxy-β,β-carotene-4-one).[12] This conversion is a key aspect of carotenoid dynamics in many salmonids, including Arctic charr (Salvelinus alpinus) and Atlantic salmon (Salmo salar).[12][13] this compound itself can be further metabolized to crustaxanthin (B1254559) (3,4,3',4'-tetrahydroxy-β,β-carotene) and other compounds.[13][14] The metabolic pathway illustrates that the accumulation of this compound is an integral part of the natural processing of dietary astaxanthin.
References
- 1. elixirpublishers.in [elixirpublishers.in]
- 2. fisheriesjournal.com [fisheriesjournal.com]
- 3. Fisheries and Aquatic Sciences [e-fas.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Carotenoids in Aquatic Ecosystems and Aquaculture: A Colorful Business with Implications for Human Health [frontiersin.org]
- 6. FA192/FA192: How Ornamental Fishes Get Their Color [edis.ifas.ufl.edu]
- 7. Properties of Carotenoids in Fish Fitness: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nofima.com [nofima.com]
- 9. htu.edu.cn [htu.edu.cn]
- 10. Captivating Colors, Crucial Roles: Astaxanthin’s Antioxidant Impact on Fish Oxidative Stress and Reproductive Performance [mdpi.com]
- 11. Assessment of Astaxanthin Accumulation in Hepatocytes of Atlantic Salmon Fed Different Diets Using NMR Spectroscopy [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of Idoxanthin: An In-depth Technical Guide
Disclaimer: Direct research on the biological activities of Idoxanthin is currently limited. This document provides a comprehensive overview of the known biological activities of its parent compound, Astaxanthin (B1665798). As this compound is a major metabolite of Astaxanthin, the data presented herein serves as a foundational guide to infer the potential therapeutic and biological properties of this compound for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (3,3′,4′-trihydroxy-β,β-carotene-4-one) is a xanthophyll carotenoid and a primary metabolite of Astaxanthin.[1][2] It is notably found in the flesh of Arctic charr (Salvelinus alpinus) that have been fed diets containing Astaxanthin, where it can comprise a significant portion of the total carotenoids.[1][2] Given its structural similarity to Astaxanthin, a compound with well-documented antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory properties, this compound is an intriguing molecule for further investigation.[3][4][5][6] This guide summarizes the key biological activities of Astaxanthin as a proxy for understanding the potential of this compound.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data from various in vitro and in vivo studies on Astaxanthin, which may provide insights into the potential efficacy of this compound.
Table 1: Anti-proliferative and Cytotoxic Effects of Astaxanthin on Cancer Cells
| Cell Line | Cancer Type | IC50 Value | Other Carotenoids for Comparison | Reference |
| CBRH-7919 | Hepatocellular Carcinoma | 39 µM | - | [3] |
| K562 | Leukemia | More effective than β-carotene, capsanthin, and bixin (B190684) at 5 and 10 µM | β-carotene, capsanthin, bixin | [3] |
| TIB-223 | Bone Cancer | 126 µg/mL (Supplement 10.0 containing Fucoxanthin and other antioxidants) | - | [7] |
| Caco2 | Colorectal Cancer | 158 µg/mL (Supplement 10.0 containing Fucoxanthin and other antioxidants) | - | [7] |
Table 2: In Vivo Anti-cancer Activity of Carotenoids
| Carotenoid | Dosage | Effect on Mammary Tumor Volume | Effect on Tumor Lipid Peroxidation | Reference |
| Astaxanthin | 0.1% and 0.4% of diet | Dose-dependent inhibition, higher than canthaxanthin (B1668269) and β-carotene | Lowered at 0.4% dose | [8] |
| Canthaxanthin | 0.1% and 0.4% of diet | Inhibition, no further increase at 0.4% vs 0.1% | Not significant | [8] |
| β-carotene | 0.1% and 0.4% of diet | Inhibition, no further increase at 0.4% vs 0.1% | Not significant | [8] |
Table 3: Relative Peroxyl Radical Scavenging Activities of Carotenoids
| Compound | Relative Activity (Organic Media) | Relative Activity (Liposomal Suspension) | Reference |
| Astaxanthin | 1.0 | 1.00 | [9] |
| α-tocopherol | 1.3 | 0.6 | [9] |
| Lycopene | 0.5 | - | [9] |
| β-carotene | 0.4 | 0.9 | [9] |
| Lutein | 0.3 | 0.6 | [9] |
| α-carotene | 0.2 | - | [9] |
| Trolox | 1.0 | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation. The following sections outline the protocols used in significant studies on Astaxanthin.
In Vitro Anti-proliferative Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., CBRH-7919 hepatocellular carcinoma, K562 leukemia) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., Astaxanthin).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Mammary Tumor Growth Inhibition Study
Objective: To evaluate the in vivo anti-cancer activity of a compound in a mouse model.
Protocol:
-
Animal Model: Female BALB/c mice (e.g., 8 weeks old) are used.
-
Dietary Supplementation: Mice are fed a synthetic diet containing the test compound (e.g., 0.1% or 0.4% Astaxanthin) for a specified period (e.g., 3 weeks) prior to tumor cell inoculation. A control group receives the synthetic diet without the compound.
-
Tumor Inoculation: A suspension of mammary tumor cells (e.g., WAZ-2T) is injected into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Endpoint and Tissue Collection: After a predetermined period (e.g., 45 days post-inoculation), the mice are euthanized. Tumors and plasma are collected for analysis.
-
Biochemical Analysis: Carotenoid concentrations in plasma and tumor tissues are determined by HPLC. Lipid peroxidation in tumor tissue is measured using a suitable assay (e.g., TBARS assay).
-
Statistical Analysis: Differences in tumor volume and biochemical markers between the control and treated groups are analyzed using appropriate statistical tests (e.g., ANOVA).
Peroxyl Radical Scavenging Activity Assay
Objective: To quantify the antioxidant activity of a compound against peroxyl radicals.
Protocol:
-
Assay System: A fluorometric assay is employed using an indicator dye (e.g., BODIPY 665/676), a peroxyl radical generator (e.g., 2,2'-azobis-2,4-dimethylvaleronitrile, AMVN), and a calibrator (e.g., Trolox).
-
Reaction Media: The assay can be performed in an organic solvent mixture (e.g., octane/butyronitrile) or a liposomal suspension (e.g., dioleoylphosphatidyl choline, DOPC).
-
Procedure:
-
The indicator, test compound, and radical generator are mixed in the chosen reaction medium.
-
The fluorescence decay of the indicator is monitored over time. The presence of an antioxidant will slow down the rate of fluorescence decay.
-
-
Data Analysis: The rate of fluorescence decay in the presence of the test compound is compared to that of the calibrator (Trolox). The relative peroxyl radical scavenging activity is calculated.
Signaling Pathways and Visualizations
Astaxanthin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress response, and cell survival. These pathways are likely relevant to the biological activities of its metabolite, this compound.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Astaxanthin is known to activate this pathway.[10]
Caption: Nrf2-ARE signaling pathway activation by Astaxanthin/Idoxanthin.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. Astaxanthin has been shown to inhibit this pathway.[4][11]
Caption: Inhibition of the NF-κB inflammatory pathway by Astaxanthin/Idoxanthin.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Astaxanthin has demonstrated modulatory effects on this pathway.[4][12][13]
Caption: Modulation of the PI3K/Akt signaling pathway by Astaxanthin/Idoxanthin.
Conclusion and Future Directions
The existing body of research on Astaxanthin strongly suggests that its metabolite, this compound, is likely to possess significant biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects. The quantitative data, experimental protocols, and signaling pathway information presented in this guide for Astaxanthin provide a solid foundation for initiating targeted research into the specific properties of this compound.
Future studies should focus on:
-
Isolation and Purification of this compound: Developing efficient methods to obtain pure this compound for in vitro and in vivo testing.
-
Direct Biological Activity Assessment: Conducting head-to-head comparisons of the biological activities of this compound and Astaxanthin.
-
Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion profile of this compound.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound.
By building upon the extensive knowledge of Astaxanthin, the scientific community can accelerate the exploration of this compound as a potential novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Mechanisms of Anti-Cancer Effects Exerted by Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Astaxanthin on Metabolic Syndrome: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astaxanthin: sources, extraction, stability, biological activities and its commercial applications--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cyanotech.com [cyanotech.com]
- 9. Antioxidant activities of astaxanthin and related carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence of Idoxanthin in Arctic Char (Salvelinus alpinus): A Technical Review
December 10, 2025
Abstract
This technical guide provides an in-depth analysis of the occurrence, distribution, and metabolism of the carotenoid idoxanthin in Arctic char (Salvelinus alpinus). This compound, a significant metabolite of astaxanthin (B1665798), plays a crucial role in the pigmentation of this species. This document summarizes key quantitative data from peer-reviewed studies, details the experimental protocols for carotenoid analysis, and presents a visual representation of the analytical workflow. This guide is intended for researchers, scientists, and professionals in the fields of aquaculture, food science, and drug development who are interested in the biochemistry and analytical chemistry of fish carotenoids.
Introduction
The vibrant flesh and skin coloration of many salmonids, including the Arctic char (Salvelinus alpinus), is primarily due to the accumulation of carotenoids. While astaxanthin is the most well-known pigmenting carotenoid in these species, its metabolite, this compound (3,3′,4′-trihydroxy-β,β-carotene-4-one), is often found in significant quantities, particularly in Arctic char.[1][2] The presence and relative proportion of this compound can be influenced by various factors, including the fish's age, size, and maturation status.[2][3][4] Understanding the dynamics of this compound accumulation is critical for managing the pigmentation of farmed Arctic char and for exploring its potential nutraceutical properties.
Quantitative Distribution of this compound in Salvelinus alpinus
This compound is a major carotenoid found in the flesh, skin, and gonads of Arctic char. Its concentration, often expressed as a percentage of total carotenoids, varies significantly among different tissues and physiological states of the fish. The following tables summarize the quantitative data on this compound distribution from several key studies.
Table 1: this compound Concentration in the Flesh of Salvelinus alpinus
| Fish Age/Size Class | Dietary Astaxanthin (mg/kg) | This compound (% of total carotenoids) | Primary Reference |
| 1+, 2+, and 3+ years | 63 or 114 | 60 - 76 | Aas et al. (1997)[2] |
| Sexually immature | Supplemented | 20 | Bjerkeng et al. (2000)[3][4] |
| Sexually maturing | Supplemented | 35 | Bjerkeng et al. (2000)[3][4] |
| Not specified | Not specified | Approx. 50 (with astaxanthin) | Hatlen et al. (1997)[1] |
Table 2: this compound Concentration in Skin and Ovaries of Salvelinus alpinus
| Tissue | Maturity Status | This compound (% of total carotenoids) | Primary Reference |
| Skin | Immature and Maturing | 10 (after saponification) | Bjerkeng et al. (2000)[3][4] |
| Ovaries | Immature and Maturing | 56 | Bjerkeng et al. (2000)[3][4] |
Experimental Protocols
The identification and quantification of this compound in Salvelinus alpinus tissues involve a multi-step process encompassing extraction, separation, and detection. The following is a synthesized protocol based on methodologies described in the cited literature.[2]
Sample Preparation and Carotenoid Extraction
-
Homogenization: A known weight of tissue (e.g., flesh, skin) is homogenized.
-
Lipid Extraction: The total lipids, containing the carotenoids, are extracted from the homogenized tissue. A common method is the Bligh and Dyer procedure, which uses a chloroform-methanol-water solvent system.
-
Solvent Evaporation: The organic solvent containing the lipids and carotenoids is evaporated under a stream of nitrogen to prevent oxidation.
Saponification (for skin samples)
For tissues like skin where carotenoids are often esterified, a saponification step is necessary to hydrolyze the esters.
-
The extracted lipid residue is redissolved in a suitable solvent (e.g., diethyl ether).
-
A solution of potassium hydroxide (B78521) in methanol (B129727) is added.
-
The mixture is left to react in the dark to avoid carotenoid degradation.
-
After saponification, the non-saponifiable fraction containing the free carotenoids is extracted with a non-polar solvent like diethyl ether.
Carotenoid Separation and Identification
3.3.1. Thin-Layer Chromatography (TLC)
TLC is often used for the initial separation and isolation of carotenoid fractions.
-
The carotenoid extract is applied to a silica (B1680970) gel TLC plate.
-
The plate is developed in a suitable solvent system to separate the different carotenoids based on their polarity.
-
The separated bands corresponding to different carotenoids can be scraped from the plate and eluted for further analysis.
3.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the precise quantification and separation of carotenoid isomers.
-
Mobile Phase and Stationary Phase: A reversed-phase HPLC system is commonly employed.
-
Injection: The carotenoid extract is dissolved in the mobile phase and injected into the HPLC system.
-
Detection: A UV-Visible or photodiode array (PDA) detector is used to detect the carotenoids as they elute from the column. The characteristic absorption spectrum of this compound is used for its identification.
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to that of a known standard.
Spectroscopic Confirmation
3.4.1. UV-Visible Spectroscopy
The absorption spectrum of the isolated this compound fraction is recorded to confirm its identity. This compound in acetone (B3395972) typically exhibits a maximum absorption wavelength (λmax) around 458 nm.[2]
3.4.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the isolated compound, providing definitive structural confirmation. This compound has a molecular weight of 598.[2]
Visualized Workflows and Pathways
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Salvelinus alpinus tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Idoxanthin from Fish Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin, a xanthophyll carotenoid, is a metabolite of astaxanthin (B1665798) found in the tissues of several fish species, notably in salmonids like the Arctic charr (Salvelinus alpinus), where it can be a major pigment contributing to flesh coloration.[1] As a carotenoid, this compound possesses antioxidant properties and may have other potential biological activities of interest to the pharmaceutical and nutraceutical industries. The effective extraction and purification of this compound from fish tissue are crucial for its characterization and for exploring its potential applications.
These application notes provide an overview of the common methods for extracting this compound from fish tissue, including detailed protocols for solvent-based extraction. While direct comparative studies on the extraction efficiency of various methods specifically for this compound are limited in the available scientific literature, this document synthesizes established protocols for carotenoid extraction from fish and adapts them for this compound.
Methods for this compound Extraction
The primary methods for extracting carotenoids like this compound from fish tissue involve solvent extraction. Other advanced methods such as supercritical fluid extraction (SFE) and enzyme-assisted extraction are also employed for carotenoid extraction and can be adapted for this compound.
1. Solvent Extraction: This is the most common and traditional method for carotenoid extraction.[2] It relies on the use of organic solvents to dissolve and remove the carotenoids from the tissue matrix. The choice of solvent is critical and depends on the polarity of the target carotenoid. As a xanthophyll, this compound is more polar than carotenes. Commonly used solvents include acetone (B3395972), ethanol (B145695), methanol, and hexane (B92381), often used in combination to optimize extraction efficiency.
2. Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. SFE is considered a "green" technology due to the use of a non-toxic and environmentally benign solvent. The solvating power of supercritical CO2 can be adjusted by modifying the temperature and pressure, allowing for selective extraction. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like this compound.[3][4]
3. Enzyme-Assisted Extraction (EAE): This technique employs enzymes to break down the cell walls and matrix components of the fish tissue, facilitating the release of carotenoids. EAE can lead to higher extraction yields and is considered a milder extraction method, which can help to preserve the integrity of the target compounds.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Typical Solvents/Parameters | Typical Recovery Rate (%) | Advantages | Disadvantages |
| Solvent Extraction | Acetone, Ethanol, Methanol, Hexane, Dichloromethane (often in mixtures) | 80 - 95 | Simple, rapid, and effective for lab-scale extractions. | Use of potentially toxic and flammable organic solvents; may require further purification steps.[2] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with a co-solvent (e.g., ethanol) | 70 - 90 | Environmentally friendly, high selectivity, yields a solvent-free extract.[3][4] | High initial investment cost for equipment. |
| Enzyme-Assisted Extraction (EAE) | Proteases, Cellulases, Pectinases | 85 - 98 | High extraction efficiency, environmentally friendly, mild extraction conditions. | Can be more time-consuming and costly due to the price of enzymes. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fish Tissue
This protocol describes a standard method for the extraction of this compound from fish muscle tissue using a mixture of acetone and hexane.
Materials:
-
Fish muscle tissue
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Distilled water
-
Homogenizer or blender
-
Centrifuge
-
Rotary evaporator
-
Glassware (beakers, flasks, graduated cylinders)
-
Mortar and pestle (optional, for smaller samples)
-
Nitrogen gas
Procedure:
-
Sample Preparation:
-
Excise a known weight (e.g., 5-10 g) of fish muscle tissue, removing any skin or bones.
-
Mince the tissue finely with a scalpel or homogenize it with a blender. For smaller samples, grinding with a mortar and pestle in the presence of a small amount of anhydrous sodium sulfate can aid in cell disruption and dehydration.
-
-
Extraction:
-
Transfer the homogenized tissue to a flask.
-
Add a sufficient volume of acetone to cover the sample (e.g., 20-30 mL) and homogenize for 1-2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the tissue debris.
-
Decant the acetone supernatant into a clean flask.
-
Repeat the extraction process on the pellet with fresh acetone until the supernatant is colorless.
-
Pool all the acetone extracts.
-
-
Phase Separation:
-
Transfer the pooled acetone extract to a separatory funnel.
-
Add an equal volume of hexane and approximately 10-15 mL of distilled water.
-
Gently shake the funnel to partition the carotenoids into the hexane layer. The water will help to remove the acetone from the hexane phase.
-
Allow the layers to separate completely. The upper, colored layer is the hexane extract containing the carotenoids.
-
Drain and discard the lower aqueous layer.
-
-
Drying and Concentration:
-
Pass the hexane extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried hexane extract in a round-bottom flask.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Immediately redissolve the carotenoid residue in a known volume of a suitable solvent (e.g., HPLC mobile phase) for further analysis.
-
It is recommended to flush the container with nitrogen gas to prevent oxidation of the carotenoids during storage.
-
Protocol 2: Purification and Identification of this compound
Following extraction, the crude extract can be further purified and the presence of this compound confirmed using chromatographic techniques.
Materials:
-
Crude carotenoid extract
-
Silica (B1680970) gel for column chromatography or pre-coated TLC plates (silica gel 60)
-
Developing solvents for chromatography (e.g., a mixture of hexane and acetone)
-
HPLC system with a UV-Vis detector
-
This compound standard (if available)
A. Thin-Layer Chromatography (TLC) - for preliminary identification and purification:
-
Spot the concentrated extract onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a suitable solvent system (e.g., hexane:acetone, 7:3 v/v).
-
After development, visualize the separated bands. This compound will appear as a distinct orange-red spot.
-
The band corresponding to this compound can be scraped from the plate and the this compound eluted with a polar solvent like acetone for further analysis.[1]
B. High-Performance Liquid Chromatography (HPLC) - for quantification and confirmation:
-
Inject the redissolved extract (or the purified fraction from TLC) into an HPLC system.
-
A C18 reversed-phase column is commonly used for carotenoid separation.
-
The mobile phase can consist of a gradient of solvents such as acetonitrile, methanol, and dichloromethane.
-
Set the UV-Vis detector to monitor at the maximum absorption wavelength for this compound (around 460-470 nm).
-
The retention time of the peak corresponding to this compound can be compared with that of a standard for identification. Quantification can be performed by creating a calibration curve with a known concentration of an this compound standard.[5][6][7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from fish tissue.
Caption: General workflow for this compound extraction from fish tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and rapid solvent extraction method for determining total lipids in fish tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a liquid solvent extraction technique and supercritical fluid extraction for the determination of alpha- and beta-carotene in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
Application Note: Analysis of Idoxanthin by High-Performance Liquid Chromatography
Abstract
This application note details a comprehensive methodology for the identification and quantification of Idoxanthin using High-Performance Liquid Chromatography (HPLC). This compound, a xanthophyll carotenoid, is a significant pigment in many marine organisms and is of growing interest in the fields of aquaculture, food science, and pharmaceutical research. The protocol herein provides a robust framework for sample preparation, chromatographic separation, and detection of this compound, adaptable to various sample matrices.
Introduction
This compound is a keto-carotenoid pigment that plays a crucial role in the coloration and physiological functions of various aquatic animals. Accurate quantification of this compound is essential for studies related to animal nutrition, metabolism, and its potential as a bioactive compound. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of carotenoids.[1] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) system coupled with a photodiode array (PDA) detector, which allows for the separation and quantification of various carotenoids in a single run.[2]
Experimental
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector is recommended.
-
Analytical Column: A C30 reversed-phase column is preferred for optimal separation of carotenoid isomers.[3] A C18 column can also be used.[4]
-
Reagents: HPLC grade solvents (Methanol, Acetonitrile, Methyl-tert-butyl ether (MTBE), Water), this compound analytical standard, and other necessary reagents for sample preparation.
The following table summarizes the recommended HPLC conditions for this compound analysis. These conditions may require optimization based on the specific instrument and sample matrix.
| Parameter | Condition |
| Column | C30 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol, MTBE, and Water[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection | PDA Detector at 450 nm |
| Run Time | Approximately 30 minutes |
Protocol
-
Prepare a stock solution of this compound standard in a suitable organic solvent (e.g., ethanol (B145695) or dichloromethane) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Store all standard solutions at -20°C in amber vials to prevent degradation from light and heat.
The sample preparation procedure is critical for accurate quantification and should be adapted to the specific matrix. A general workflow is outlined below.
-
Homogenization: Homogenize the sample (e.g., tissue, feed) in a suitable solvent.
-
Extraction: Perform solvent extraction of carotenoids using a mixture of solvents such as acetone, ethanol, and hexane.[5] This step should be carried out under subdued light to minimize isomerization and degradation of carotenoids.
-
Saponification (Optional): For samples containing esterified carotenoids, a saponification step with potassium hydroxide (B78521) may be necessary to hydrolyze the esters.[6]
-
Phase Separation: Add water to the extract to facilitate phase separation. Collect the organic phase containing the carotenoids.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and quantification of 15 carotenoids by reversed phase high performance liquid chromatography coupled to diode array detection with isosbestic wavelength approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Idoxanthin by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin is a ketocarotenoid and a primary metabolite of astaxanthin (B1665798), a pigment widely recognized for its potent antioxidant properties. Found in various marine organisms, particularly in the flesh of salmonids like the Arctic charr, this compound's presence and concentration are of significant interest in aquaculture, food science, and metabolic studies.[1][2] Its identification and quantification are crucial for understanding astaxanthin metabolism, assessing the nutritional quality of seafood, and exploring its potential biological activities.
This document provides detailed protocols for the identification and quantification of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle of the Method
The method employs reversed-phase liquid chromatography (LC) to separate this compound from other carotenoids and matrix components. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) for identification and quantification. Ionization of this compound is typically achieved using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). The precursor ion corresponding to the protonated this compound molecule is selected and fragmented, and the resulting product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity for quantitative analysis.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fish Tissue
This protocol is optimized for the extraction of carotenoids from fish flesh. All procedures should be performed under dim light to prevent degradation of light-sensitive carotenoids.
Materials:
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporation system
-
Vortex mixer
-
Solvents: Acetone (B3395972), Methanol, Methyl tert-butyl ether (MTBE) (all HPLC or LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Deionized water
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Glass vials
Procedure:
-
Homogenization: Weigh approximately 1-2 g of fish tissue and homogenize it.
-
Extraction:
-
To the homogenized tissue in a 50 mL centrifuge tube, add 10 mL of acetone containing 0.1% BHT.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Re-extraction:
-
Repeat the extraction step on the pellet with another 10 mL of acetone containing 0.1% BHT.
-
Combine the supernatants.
-
-
Partitioning:
-
Add 10 mL of MTBE and 10 mL of deionized water to the combined supernatant.
-
Vortex for 1 minute and then centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.
-
-
Collection of Organic Layer:
-
Carefully collect the upper organic (MTBE) layer containing the carotenoids and transfer it to a new tube.
-
-
Drying:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., Methanol/MTBE/Water 81:15:4, v/v/v).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an APCI or ESI source.
LC Parameters:
-
Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.[2]
-
Mobile Phase A: Methanol/Methyl tert-butyl ether/Water (81:15:4, v/v/v)
-
Mobile Phase B: Methanol/Methyl tert-butyl ether/Water (6:90:4, v/v/v)
-
Gradient Program:
-
0-10 min: 0-20% B
-
10-25 min: 20-80% B
-
25-30 min: 80-100% B
-
30-35 min: 100% B
-
35.1-40 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Injection Volume: 10 µL
MS/MS Parameters:
-
Ionization Mode: Positive APCI or ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Nebulizer Gas (Nitrogen): Flow rate and temperature should be optimized for the specific instrument.
-
Collision Gas: Argon
Proposed MRM Transitions for this compound: The molecular weight of this compound (C40H54O4) is 598.5 g/mol . The protonated molecule [M+H]+ is expected at m/z 599.5. Based on the fragmentation patterns of structurally similar carotenoids like astaxanthin and zeaxanthin, the following MRM transitions are proposed for the identification and quantification of this compound.[3][4][5] It is crucial to optimize the collision energies for these transitions on the specific instrument being used.
Data Presentation
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C30 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Methanol/MTBE/Water (81:15:4, v/v/v) |
| Mobile Phase B | Methanol/MTBE/Water (6:90:4, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Ionization Mode | Positive APCI or ESI |
| Precursor Ion (Q1) | m/z 599.5 |
| Product Ion (Q3) - Quantifier | m/z 581.5 (Proposed, [M+H-H₂O]⁺) |
| Product Ion (Q3) - Qualifier | m/z 563.5 (Proposed, [M+H-2H₂O]⁺) |
| Collision Energy | To be optimized for the specific instrument |
Table 2: Expected Quantitative Performance Characteristics (based on similar carotenoid analyses)
| Parameter | Expected Range |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are estimates based on published data for other carotenoids and should be experimentally determined during method validation.
Visualization
Caption: Experimental workflow for this compound identification.
Caption: Metabolic pathway of Astaxanthin to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mtc-usa.com [mtc-usa.com]
- 3. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further Insights on the Carotenoid Profile of the Echinoderm Marthasterias glacialis L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Idoxanthin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin is a xanthophyll carotenoid and a metabolite of astaxanthin (B1665798). Its quantification in biological samples is crucial for pharmacokinetic studies, metabolism research, and for understanding its physiological roles. These application notes provide detailed protocols for the extraction and quantification of this compound from various biological matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The primary methods for the quantification of this compound and other carotenoids are reversed-phase HPLC and LC-MS/MS. These techniques offer the necessary selectivity and sensitivity for complex biological samples.[1] C30 columns are often preferred over C18 columns for better resolution of carotenoid isomers.[2]
Key Considerations for Analysis:
-
Stability: Carotenoids like this compound are susceptible to degradation from light, heat, and oxidation.[3][4] All procedures should be performed under dim light and low temperature conditions. The use of antioxidants like butylated hydroxytoluene (BHT) is recommended during sample preparation.[5]
-
Storage: Biological samples should be stored at -70°C or lower to ensure the stability of this compound.[5][6] The stability of the analyte in the biological matrix is a critical factor for accurate quantification.[7][8][9]
-
Internal Standards: The use of an internal standard, such as an isotopically labeled analog or a structurally similar compound not present in the sample (e.g., echinenone), can help to correct for variations in extraction efficiency and instrument response.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data for this compound and related carotenoids in biological samples.
Table 1: Relative Abundance of this compound in Arctic Charr Tissues
| Tissue | This compound (% of Total Carotenoids) | Key Findings |
| Flesh (sexually immature) | 20% | Astaxanthin is the dominant carotenoid (79%).[12] |
| Flesh (sexually maturing) | 35% | Higher this compound levels may indicate increased metabolic turnover of astaxanthin.[12] |
| Ovaries | 56% | This compound is the major carotenoid, present as 3',4'-cis and 3',4'-trans glycolic isomers.[12] |
| Skin | 10% | Astaxanthin diesters are the primary carotenoids in the skin.[12] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Related Carotenoids
| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Astaxanthin | Human Plasma | 0.001 | 0.003 | [13] |
| Zeaxanthin | Human Plasma | 0.422 | 1.406 | [13] |
| Lutein | Human Plasma | 0.002 | 0.007 | [13] |
| Astaxanthin | Human Plasma | 0.1 | - | [14] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol is adapted from methods for carotenoid extraction from plasma.[5][15]
Materials:
-
Plasma or serum sample
-
Ethyl ether containing 0.1% BHT
-
Centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
To 1 mL of plasma or serum in a centrifuge tube, add 1 mL of ethanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of ethyl ether containing 0.1% BHT and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) two more times on the remaining aqueous layer and combine all organic extracts.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45-μm filter before injection into the HPLC or LC-MS/MS system.[5]
Protocol 2: Extraction of this compound from Tissues
This protocol is based on established methods for carotenoid extraction from animal tissues.[1][5]
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Tetrahydrofuran (THF) containing 0.1% BHT
-
Anhydrous sodium sulfate (B86663)
-
Dichloromethane
-
Sonicator
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh the tissue sample and homogenize it.
-
In a centrifuge tube, add the homogenized tissue and anhydrous sodium sulfate (at 20% of the tissue weight).
-
Add 10 mL of THF containing 0.1% BHT per gram of tissue.
-
Sonicate the mixture for 30 minutes at 5-10°C.[5]
-
Centrifuge at 3000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction (steps 3-5) two more times with fresh THF.
-
Combine all the supernatants and evaporate to dryness on a rotary evaporator under reduced pressure at a temperature below 40°C.[5]
-
Dissolve the residue in a known volume of dichloromethane and filter through a 0.45-μm filter.
-
Evaporate the solvent under nitrogen and reconstitute the final extract in the appropriate HPLC injection solvent.[5]
Protocol 3: HPLC-DAD Analysis
Instrumentation:
-
HPLC system with a C30 reversed-phase column
-
Diode-Array Detector (DAD)
Mobile Phase:
-
A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.[2][14]
-
Example gradient: Start with a higher polarity mobile phase and gradually increase the proportion of the less polar solvent.
Procedure:
-
Equilibrate the C30 column with the initial mobile phase conditions.
-
Inject the prepared sample extract.
-
Run the gradient elution to separate the carotenoids.
-
Monitor the absorbance at approximately 474 nm, which is the characteristic maximum absorption wavelength for this compound.
-
Quantify this compound by comparing the peak area to a calibration curve prepared from an authentic standard.
Protocol 4: LC-MS/MS Analysis
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
C18 or C30 reversed-phase column.
Ionization Mode:
-
Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are commonly used for carotenoids.
MS/MS Parameters:
-
The specific mass transitions for this compound need to be determined by infusing a standard solution. For astaxanthin, a related compound, transitions have been established and can serve as a starting point.[13]
-
Multiple Reaction Monitoring (MRM) mode is used for quantification due to its high selectivity and sensitivity.[16]
Procedure:
-
Develop an LC method to achieve good chromatographic separation of this compound from other components.
-
Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for the specific this compound precursor-to-product ion transitions.
-
Inject the prepared sample extract.
-
Acquire data in MRM mode.
-
Quantify this compound using a calibration curve prepared with an authentic standard and an appropriate internal standard.
Visualizations
Signaling Pathway
This compound, as a metabolite of astaxanthin, is presumed to share similar biological activities, which are linked to the modulation of key signaling pathways. Astaxanthin has been shown to exert its antioxidant and anti-inflammatory effects through the PI3K/Akt and Nrf2-ARE pathways.[17][18][19]
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: this compound quantification workflow.
References
- 1. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Aging of biological matrices and its effect on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carotenoid Pigments in Analytical Chemistry: Identification and Quantification Strategies | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A New Method to Simultaneously Quantify the Antioxidants: Carotenes, Xanthophylls, and Vitamin A in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carotenoid extraction and analysis from blood plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Saponification of Idoxanthin Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin, a xanthophyll carotenoid, is of increasing interest in the pharmaceutical and nutraceutical industries due to its potential antioxidant and biological activities. In its natural form, this compound is often esterified with fatty acids, which can affect its bioavailability and ease of analysis. Saponification, or alkaline hydrolysis, is a common chemical method used to cleave these ester bonds, yielding the free form of this compound. This process is critical for the accurate quantification of total this compound content and for the preparation of free this compound for further studies.
This document provides a detailed protocol for the saponification of this compound esters. The methodology is based on established procedures for the saponification of structurally similar carotenoid esters, such as astaxanthin (B1665798).[1][2] Key considerations for this protocol include the inherent sensitivity of carotenoids to heat, light, and oxygen. Therefore, the procedure is designed to be performed under mild conditions to minimize degradation and isomerization of the target compound.[1][3]
Quantitative Data Summary
The efficiency of saponification and the stability of the resulting free this compound are influenced by several factors, including the concentration of the alkaline reagent, temperature, and reaction time. The following table summarizes quantitative data from studies on the saponification of astaxanthin esters, which can be used as a starting point for optimizing the saponification of this compound esters.
| Parameter | Value | Remarks | Source |
| Alkaline Reagent | 0.018 M NaOH in Methanol | Complete hydrolysis of astaxanthin esters was achieved in 6 hours at 22°C. | [1][3] |
| 0.021 M NaOH | Saponification was complete in 90 minutes at 5°C. | [2][4] | |
| 15% KOH in Methanol | Used for saponification of carotenoid esters from chili fruit. | [5] | |
| Temperature | 5°C | Minimized degradation of astaxanthin during a 90-minute saponification. | [2][4] |
| 22°C (Ambient) | Effective for complete hydrolysis over a longer duration (6 hours) with lower NaOH concentration. | [1][3] | |
| 35°C | Found to be optimal for a rapid (10 minute) saponification of chili carotenoid esters. | [5] | |
| Reaction Time | 10 - 90 minutes | Shorter reaction times are possible at higher temperatures. | [2][4][5] |
| 6 hours | Required for complete hydrolysis at a lower temperature and alkali concentration. | [1][3] | |
| Recovery | >97% | Optimized extraction and saponification of carotenoids from chili matrix. | [5] |
| Lower than enzymatic hydrolysis | Saponification can lead to a 42.6% lower recovery of free astaxanthin compared to enzymatic methods due to degradation. | [2] |
Experimental Protocol: Saponification of this compound Esters
This protocol details a mild saponification method to minimize the degradation of this compound.
Materials and Reagents:
-
This compound ester extract
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol (HPLC grade)
-
Hexane (B92381) (or other suitable organic solvent like diethyl ether)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas
-
Butylated hydroxytoluene (BHT) (optional antioxidant)
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and analysis
-
HPLC system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.02 M solution of NaOH or KOH in methanol. For example, dissolve 80 mg of NaOH in 100 mL of methanol. This solution should be freshly prepared.
-
To minimize oxidation, it is recommended to work under dim light and to purge all solvents with nitrogen gas before use.[1] The addition of an antioxidant like BHT (0.01%) to the methanolic extract can also be considered.[6]
-
-
Saponification Reaction:
-
Dissolve a known amount of the this compound ester extract in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Add the freshly prepared methanolic NaOH or KOH solution to the extract. A typical ratio is 1:5 (v/v) of extract solution to alkaline solution.[3]
-
The reaction mixture should be blanketed with nitrogen gas to create an inert atmosphere.[1]
-
Stir the reaction mixture at a controlled temperature. Based on the data, starting with a lower temperature (e.g., 22°C) for a longer duration (e.g., 6 hours) or a slightly elevated temperature (e.g., 35°C) for a shorter duration (e.g., 30-60 minutes) is recommended.[1][5] Monitor the reaction progress to avoid excessive degradation.
-
-
Extraction of Free this compound:
-
After the reaction is complete (as determined by HPLC analysis showing the disappearance of ester peaks), cool the mixture to room temperature.
-
Add deionized water to the reaction mixture to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the free this compound with a non-polar organic solvent such as hexane or diethyl ether. Repeat the extraction until the aqueous layer is colorless.[6]
-
-
Washing and Drying:
-
Combine the organic extracts and wash them with deionized water to remove any remaining alkali and soaps.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal and Storage:
-
Filter off the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (<35°C).
-
The resulting free this compound should be redissolved in a suitable solvent for analysis or stored under a nitrogen atmosphere at -20°C or lower in the dark.
-
-
Analysis:
-
Analyze the saponified extract using HPLC with a suitable column (e.g., C30) to quantify the free this compound content.
-
Experimental Workflow Diagram
Caption: Workflow for the saponification of this compound esters.
Signaling Pathway Diagram (Logical Relationship)
The saponification reaction is a chemical transformation rather than a biological signaling pathway. The following diagram illustrates the logical relationship of the chemical process.
Caption: Chemical transformation during saponification.
References
- 1. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic efficiency and isomerization during de-esterification of natural astaxanthin esters by saponification and enzymolysis | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for HPLC Separation of Carotenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate High-Performance Liquid Chromatography (HPLC) column for the successful separation of carotenoids. Detailed protocols and data are included to assist in method development and analysis.
Introduction to Carotenoid Analysis by HPLC
Carotenoids are a diverse group of pigments found in many natural sources. Their analysis is crucial in various fields, including food science, nutrition, and pharmaceutical development. Due to their structural similarity and the presence of numerous isomers, chromatographic separation of carotenoids can be challenging. Reversed-phase HPLC is the most common technique employed for this purpose. The choice of the stationary phase is a critical parameter that dictates the resolution and selectivity of the separation.
I. Column Selection: A Comparative Overview
The selection of an appropriate HPLC column is paramount for achieving optimal separation of carotenoids. The most commonly used columns are C18 and C30, with chiral columns being employed for specific enantiomeric separations.
C18 Columns
Standard C18 (octadecylsilane) columns are widely used for the separation of various carotenoids. They are effective for separating major carotenoids but may show limitations in resolving geometric (cis/trans) and positional isomers. Polymeric C18 columns can offer improved selectivity for isomers compared to monomeric C18 columns.
C30 Columns
C30 (triacontyl) columns are often referred to as "carotenoid columns" due to their excellent shape selectivity for long-chain, hydrophobic molecules like carotenoids. The longer alkyl chains of the C30 stationary phase provide enhanced interaction with carotenoid molecules, leading to superior resolution of geometric and positional isomers. C30 columns are particularly advantageous for separating complex mixtures of carotenoids and their isomers.
Chiral Columns
For the separation of carotenoid enantiomers, such as the stereoisomers of zeaxanthin, chiral stationary phases are necessary. An example is an amylose (B160209) tris-(3,5-dimethylphenylcarbamate) based chiral column.
II. Experimental Protocols
A. Sample Preparation
Proper sample preparation is critical to prevent the degradation of light and heat-sensitive carotenoids.
Protocol 1: General Extraction and Saponification
-
Extraction:
-
Homogenize the sample (e.g., plant tissue, food product) with a suitable organic solvent mixture. A common mixture is acetone-ethanol (1:1). For oilseed crops, a mixture of methanol:acetonitrile:chloroform (50:40:10) with 0.5% BHT can be used as the resuspension solvent.
-
Perform the extraction under subdued light to minimize photo-degradation.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant containing the carotenoids.
-
-
Saponification (Optional, for samples with high lipid content):
-
To the extract, add an equal volume of 10% methanolic potassium hydroxide.
-
Stir the mixture under a nitrogen atmosphere in the dark for 1 hour at room temperature.
-
Extract the saponified carotenoids using a non-polar solvent like petroleum ether.
-
Wash the organic phase with a 10% sodium chloride solution.
-
-
Final Steps:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase or a suitable solvent for injection.
-
Filter the final solution through a 0.20-μm filter before HPLC analysis.
-
B. HPLC Conditions
The following tables summarize typical HPLC conditions for carotenoid separation using different columns.
Table 1: HPLC Conditions for Carotenoid Separation on a C18 Column
| Parameter | Condition | Reference |
| Column | ZORBAX 300 SB-C18 (4.6 x 250mm, 5µm) | |
| Mobile Phase | Methanol/Tetrahydrofuran/Water | |
| Flow Rate | 0.8 mL/min | |
| Detection | Diode Array Detector (DAD) at 453 nm | |
| Temperature | Not specified | |
| Injection Volume | Not specified |
Table 2: HPLC Conditions for Carotenoid Separation on a C30 Column
| Parameter | Condition | Reference |
| Column | YMC C30 Carotenoid (4.6 × 250 mm, 5 μm) | |
| Mobile Phase | Gradient of Methanol/Methyl-tert-butyl ether/Water | |
| Flow Rate | 1 mL/min | |
| Detection | Photodiode Array Detector (PDA) | |
| Temperature | 20 °C | |
| Injection Volume | Not specified |
Table 3: UPLC Conditions for Rapid Carotenoid Separation on a C30 Column
| Parameter | Condition | Reference |
| Column | Sunrise C30 (250 × 4.6 mm I.D., 3 μm) | |
| Mobile Phase | Gradient of A: Methanol/Acetonitrile/Water (84:14:2, v/v/v) and B: Dichloromethane | |
| Flow Rate | 1.3 mL/min | |
| Detection | Diode Array Detector (DAD) at 450 nm | |
| Temperature | 25 °C | |
| Injection Volume | Not specified |
III. Quantitative Data Summary
The choice of column significantly impacts the retention and resolution of carotenoids.
Table 4: Comparative Retention Times (in minutes) of Major Carotenoids on C18 and C30 Columns
| Carotenoid | C18 Column | C30 Column |
| Lutein | ~12 | ~12.5 |
| α-Cryptoxanthin | ~14 | ~15 |
| β-Carotene | ~18 | ~19 |
| Lycopene | ~19 | ~20 |
Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.
IV. Visualized Workflows and Concepts
A. Logical Workflow for Column Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate HPLC column for carotenoid analysis.
Caption: Workflow for selecting an HPLC column for carotenoid separation.
B. Separation Mechanism on C18 vs. C30 Columns
The difference in separation mechanism between C18 and C30 columns is primarily due to the length of the alkyl chains bonded to the silica (B1680970) support.
Application Note: Chromatographic Analysis of Idoxanthin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for the chromatographic separation and analysis of Idoxanthin, a metabolite of astaxanthin (B1665798). The protocols are based on established methods for related carotenoids and are intended as a comprehensive starting point for method development and validation.
Introduction
This compound (3,3′,4′-trihydroxy-β,β-carotene-4-one) is a xanthophyll carotenoid and a significant metabolite of astaxanthin.[1] Its accurate quantification is crucial in various fields, including aquaculture, food science, and pharmaceutical research, where it may be studied for its antioxidant properties and biological activities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the separation and quantification of carotenoids due to their high resolution and sensitivity.[1][2]
The selection of an appropriate mobile phase is critical for achieving optimal separation of this compound from other carotenoids and potential matrix interferences. This application note details recommended mobile phase compositions and chromatographic conditions for the analysis of this compound.
Recommended Chromatographic Conditions for this compound Analysis
The analysis of this compound can be effectively carried out using reversed-phase chromatography, which separates compounds based on their hydrophobicity. C18 and C30 columns are commonly employed for carotenoid separations, with C30 columns often providing enhanced resolution for isomers.[3][4][5]
The following tables summarize mobile phase compositions and conditions that have been successfully used for the separation of astaxanthin and other related carotenoids. These are recommended as starting points for developing a robust method for this compound.
Table 1: Recommended HPLC Mobile Phase Compositions and Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C30, 5 µm, 250 x 4.6 mm | C18, 5 µm | Suplex pKb-100, 5µm |
| Mobile Phase A | Methanol (B129727) | Methanol/Acetonitrile (B52724)/Water (84:14:2, v/v/v)[3] | Acetonitrile/Water |
| Mobile Phase B | Methyl-tert-butyl ether (MTBE)[6] | Dichloromethane[3] | Methyl-tert-butyl ether (MTBE) |
| Gradient | 95% A to 70% A in 30 min[6] | Gradient elution (details in protocol) | Gradient elution |
| Flow Rate | 1.0 mL/min (typical) | 1.3 mL/min[3] | Not Specified |
| Detection | UV-Vis at ~460 nm | DAD at 450 nm[3] | DAD (wavelength varies) |
| Reference | Adapted from Mariutti et al., 2012[6] | Adapted from Hu et al., 2022[3] | Adapted from De Boeck et al., 2012[7] |
Table 2: Recommended UPLC/UPC² Mobile Phase Compositions and Conditions
| Parameter | Method 1 (UPLC) | Method 2 (UPC²) |
| Stationary Phase | ACQUITY UPLC BEH C18, 1.7 µm, 2.1x100 mm | ACQUITY UPLC HSS C18, 1.8 µm, 3 x 150 mm[8] |
| Mobile Phase A | Acetonitrile/Methanol (70:30, v/v) | CO₂[8] |
| Mobile Phase B | Water | Methanol[8] |
| Gradient | Gradient elution (details in protocol) | 5% B to 15% B in 2 min, hold for 1 min, return to 5% B[8] |
| Flow Rate | Not Specified | Not Specified |
| Column Temp. | 32 °C | Not Specified |
| Detection | MS/MS | DAD |
| Reference | Adapted from Zuorro et al., 2011 | Adapted from Waters Corp. Application Note[8] |
Experimental Protocols
Preparation of Mobile Phases
Caution: Use HPLC-grade or UPLC-grade solvents and water. All mobile phases should be filtered through a 0.22 µm or 0.45 µm membrane filter and degassed prior to use.
-
Mobile Phase A (Methanol/Water): For a 1 L preparation, combine 980 mL of methanol with 20 mL of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B (MTBE): Use 100% methyl-tert-butyl ether.
-
Mobile Phase (Acetonitrile/Methanol/Water): For a 1 L preparation of Mobile Phase A in Method 2 (Table 1), combine 840 mL of methanol, 140 mL of acetonitrile, and 20 mL of HPLC-grade water.[3]
-
Mobile Phase (Methanol/Acetonitrile): For a 1 L preparation, combine 500 mL of acetonitrile and 500 mL of methanol.
Sample Preparation
-
Extraction: Extract this compound from the sample matrix using an appropriate solvent system (e.g., acetone, chloroform/methanol). The choice of solvent will depend on the sample matrix.
-
Saponification (Optional): To hydrolyze carotenoid esters and remove interfering lipids, a saponification step may be necessary.[5] This can be performed using a methanolic potassium hydroxide (B78521) solution.
-
Solvent Exchange: Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.[2] A mixture of MTBE and methanol is often a suitable choice.[2]
HPLC Protocol (Based on C30 column)
-
Column: YMC Carotenoid C30, 5 µm, 250 x 4.6 mm.
-
Mobile Phase A: Methanol.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
-
Detection: Diode Array Detector (DAD) or UV-Vis detector at 460 nm.
-
Gradient Program:
-
0-30 min: 5% B to 30% B (linear gradient).
-
30-35 min: 30% B to 95% B (linear gradient for column wash).
-
35-40 min: Hold at 95% B.
-
40-41 min: 95% B to 5% B (linear gradient).
-
41-50 min: Hold at 5% B (column re-equilibration).
-
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound using chromatography.
Caption: General workflow for this compound analysis.
Logical Relationship of Mobile Phase Components
The following diagram illustrates the relationship and roles of common solvents used in the mobile phase for carotenoid chromatography.
Caption: Role of mobile phase components in reversed-phase chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Rapid UPLC Method for Analysis of Carotenoids in Goji Berry Extract and Evaluation of Their Transformation Affected by Saponification [mdpi.com]
- 4. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic separation of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and quantification of 15 carotenoids by reversed phase high performance liquid chromatography coupled to diode array detection with isosbestic wavelength approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application of Thin-Layer Chromatography in the Purification of Idoxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin (3,3′,4′-trihydroxy-β,β-carotene-4-one) is a xanthophyll carotenoid and a primary metabolite of astaxanthin (B1665798).[1] Like other carotenoids, this compound possesses significant antioxidant properties and is of interest to researchers in the fields of nutrition, pharmacology, and drug development. Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique that can be effectively employed for the purification of this compound from various sample matrices.[2][3] This application note provides detailed protocols and methodologies for the use of TLC in the purification of this compound.
The principle of TLC relies on the differential partitioning of components in a mixture between a solid stationary phase and a liquid mobile phase.[2][4] For carotenoids, which are generally lipophilic, normal-phase TLC is commonly used. This involves a polar stationary phase, such as silica (B1680970) gel or alumina, and a less polar mobile phase.[2] Due to the presence of three hydroxyl groups and a keto group, this compound is more polar than astaxanthin and many other common carotenoids. This higher polarity is a key consideration in the development of an effective TLC separation method.
Experimental Protocols
Sample Preparation
Effective extraction of this compound from its source material is crucial for successful purification. The choice of extraction solvent will depend on the sample matrix.
Materials:
-
Sample containing this compound (e.g., crustacean extracts, fish skin, or in vitro reaction mixtures)
-
Organic solvents (e.g., acetone (B3395972), methanol (B129727), hexane (B92381), diethyl ether, dichloromethane)
-
Homogenizer or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Inert gas (e.g., nitrogen or argon)
Protocol:
-
Homogenize the sample material with a mixture of acetone and methanol (e.g., 7:3 v/v) to extract the carotenoids. The use of a polar solvent is necessary to efficiently extract the more polar xanthophylls like this compound.
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant containing the extracted pigments.
-
Repeat the extraction process with the pellet until the supernatant is colorless.
-
Combine the supernatants and partition with a non-polar solvent like hexane or diethyl ether in a separatory funnel. The carotenoids will move to the organic phase.
-
Wash the organic phase with water to remove any residual polar solvents.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of inert gas or using a rotary evaporator at low temperature.
-
Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and acetone) for application to the TLC plate.
Thin-Layer Chromatography (TLC) Purification
This protocol outlines the steps for the separation and purification of this compound using preparative TLC.
Materials:
-
Preparative TLC plates (e.g., Silica Gel 60 F254, 20x20 cm, 0.5-1 mm thickness)
-
Developing chamber
-
Spotting capillaries or micropipette
-
Mobile phase (solvent system)
-
Scraper or spatula
-
Elution solvent (e.g., acetone or ethyl acetate)
-
Glass wool or cotton plug
-
Small glass column or pipette
-
UV lamp for visualization (if necessary)
Protocol:
-
Plate Preparation: Gently draw a faint origin line with a pencil approximately 2 cm from the bottom of the preparative TLC plate. Handle the plate by the edges to avoid contamination.
-
Sample Application: Apply the concentrated sample extract as a thin, uniform band across the origin line using a capillary tube or micropipette. Allow the solvent to evaporate completely between applications to keep the band narrow.
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 1 cm.
-
Place a piece of filter paper inside the chamber, saturate it with the mobile phase, and close the lid to allow the chamber atmosphere to become saturated with solvent vapor. This ensures a more uniform separation.[2]
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Close the chamber and allow the solvent front to ascend the plate until it is approximately 1-2 cm from the top.
-
-
Visualization and Identification:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry in a fume hood.
-
This compound should appear as a distinct orange-red band. If the bands are not clearly visible, they can be visualized under a UV lamp, although carotenoids are typically colored.
-
-
Elution:
-
Carefully scrape the silica gel containing the this compound band from the plate using a clean spatula.
-
Pack the collected silica gel into a small glass column or a pipette plugged with glass wool.
-
Elute the this compound from the silica gel with a polar solvent like acetone or ethyl acetate.
-
Collect the eluate, which now contains the purified this compound.
-
-
Recovery: Evaporate the elution solvent under a stream of inert gas to obtain the purified this compound. Store the purified compound under an inert atmosphere at a low temperature (-20°C or below) and protected from light to prevent degradation.
Data Presentation
The selection of an appropriate mobile phase is critical for the successful separation of this compound. Due to its higher polarity compared to other carotenoids, solvent systems with a higher proportion of polar solvents are generally required. The Retardation factor (Rf) is a key parameter used to describe the migration of a compound on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 1: Suggested Solvent Systems for this compound Purification on Silica Gel TLC
| Mobile Phase Composition (v/v) | Expected Rf of this compound | Rationale |
| Hexane : Acetone (7:3) | Low to Moderate | A good starting point. The polarity can be adjusted by varying the acetone concentration. |
| Dichloromethane : Ethyl Acetate (8:2) | Moderate | Offers different selectivity compared to acetone-based systems. |
| Toluene : Ethyl Acetate (9:1) | Low to Moderate | Toluene provides different interactions with the stationary phase. |
| Hexane : Isopropanol (9:1) | Moderate to High | Isopropanol is more polar than acetone and can be used to increase the Rf value. |
Note: These are suggested starting points. The optimal solvent system should be determined experimentally by running analytical TLC plates with different solvent compositions.
Mandatory Visualizations
Experimental Workflow for TLC Purification of this compound
Caption: Workflow for the extraction and purification of this compound using TLC.
Potential Metabolic Pathway and Signaling Interaction of this compound
This compound is a metabolite of astaxanthin. Astaxanthin is known to influence various signaling pathways, including the Nrf2 antioxidant response pathway. This diagram illustrates the conversion of astaxanthin to this compound and its potential interaction with this key cellular defense mechanism.
Caption: Metabolic conversion of Astaxanthin to this compound and its potential role in activating the Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic separation of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and quantification of 15 carotenoids by reversed phase high performance liquid chromatography coupled to diode array detection with isosbestic wavelength approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the UV-Vis Spectroscopic Characterization of Idoxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin is a ketocarotenoid and a primary metabolite of astaxanthin (B1665798), a xanthophyll with significant antioxidant properties. As interest in the therapeutic potential of carotenoids and their metabolites grows, accurate and efficient methods for their characterization are crucial. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive analytical technique widely used for the qualitative and quantitative analysis of carotenoids. This application note provides a detailed protocol for the characterization of this compound using UV-Vis spectroscopy, including sample preparation, spectral acquisition, and data interpretation.
Carotenoids exhibit characteristic absorption spectra in the UV-Vis region due to their system of conjugated double bonds.[1] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters that can be used for identification and quantification. The UV-Vis spectrum of most carotenoids, including this compound, typically shows a three-peaked shape in the 400-500 nm range.[1]
Principle of UV-Vis Spectroscopy for this compound Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. When a molecule absorbs light, electrons are promoted to higher energy orbitals. For carotenoids like this compound, the extensive system of conjugated double bonds lowers the energy required for these electronic transitions, shifting the absorption to the visible region of the electromagnetic spectrum.
The relationship between absorbance, concentration, and the light path length is described by the Beer-Lambert Law:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹)[2]
-
c is the molar concentration of the analyte (in mol·L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
By measuring the absorbance of an this compound solution at its λmax and using a known or estimated molar absorptivity, the concentration of this compound in the sample can be determined.
Quantitative Data Presentation
The following table summarizes the key quantitative data for the UV-Vis spectroscopic characterization of this compound.
| Parameter | Value | Solvent | Reference |
| λmax | ~458 nm | Acetone (B3395972) | N/A |
| Molar Absorptivity (ε) | ~125,000 L·mol⁻¹·cm⁻¹ | Acetone | [3] |
| Molecular Weight | 582.85 g/mol | N/A | N/A |
Experimental Protocols
Materials and Reagents
-
This compound standard (if available) or sample containing this compound
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator (optional)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Sample Preparation Protocol
The following is a general protocol for the extraction of this compound from a biological matrix (e.g., fish flesh). This protocol may need to be optimized depending on the specific sample type.
-
Homogenization: Weigh a known amount of the sample (e.g., 1-2 g) and homogenize it with a mortar and pestle or a mechanical homogenizer in the presence of a small amount of anhydrous sodium sulfate to remove water.
-
Extraction: Add 10 mL of acetone to the homogenized sample and continue to grind or homogenize until a uniform slurry is formed.
-
Centrifugation: Transfer the slurry to a centrifuge tube and centrifuge at 5000 x g for 10 minutes at 4°C.
-
Collection of Supernatant: Carefully decant the acetone supernatant containing the extracted carotenoids into a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-4) with the pellet two more times to ensure complete extraction of this compound.
-
Pooling and Drying: Pool all the acetone supernatants. If the concentration is low, the solvent can be evaporated under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent for UV-Vis analysis (e.g., acetone, hexane, or ethanol).
UV-Vis Spectrophotometric Analysis Protocol
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Solvent Blank: Fill a quartz cuvette with the same solvent used to dissolve the this compound extract. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 350-600 nm).
-
Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it with the sample. Place the sample cuvette in the spectrophotometer and record the absorption spectrum from 350 nm to 600 nm.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax). For this compound in acetone, this is expected to be around 458 nm.
-
Record the absorbance value at the λmax. Ensure that the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0). If the absorbance is too high, dilute the sample with a known volume of the solvent and re-measure.
-
Calculate the concentration of this compound using the Beer-Lambert Law (A = εcl).
-
Visualizations
Metabolic Pathway of Astaxanthin to this compound
The following diagram illustrates the metabolic conversion of astaxanthin to this compound. This is a reductive pathway that occurs in some organisms, such as certain species of fish.
Experimental Workflow for this compound Characterization
The diagram below outlines the key steps in the experimental workflow for the UV-Vis spectroscopic characterization of this compound.
References
Application Note: Quantitative Analysis of Idoxanthin using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin is a keto-carotenoid pigment and a significant metabolite of astaxanthin, commonly found in marine organisms, particularly in the flesh and skin of fish like the Arctic charr.[1][2] As a derivative of astaxanthin, a compound renowned for its potent antioxidant properties, the analysis of this compound is of growing interest in aquaculture, food science, and biomedical research. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique. The methodologies outlined are based on established principles for carotenoid analysis.
Principle of the Method
This method employs reverse-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from other carotenoids and matrix components. The separation is followed by detection using tandem mass spectrometry (MS/MS). The analyte is identified and quantified based on its specific retention time and its precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. Atmospheric Pressure Chemical Ionization (APCI) is often a powerful technique for ionizing carotenoids.[2][3]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and to minimize matrix effects. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
a. Materials and Reagents:
-
Hexane (B92381) (HPLC grade)
-
Acetone (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Butylated hydroxytoluene (BHT)
-
Anhydrous sodium sulfate
-
Nitrogen gas
b. Extraction from Fish Tissue:
-
Homogenize approximately 1-2 g of the tissue sample.
-
To prevent oxidative degradation, perform all subsequent steps under dim light and on ice.
-
Add 10 mL of a solvent mixture of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant (the upper organic layer).
-
Repeat the extraction process on the pellet twice more.
-
Pool the collected supernatants.
c. Saponification (Optional - for samples containing carotenoid esters):
-
To the pooled extract, add an equal volume of 10% (w/v) methanolic KOH.
-
Incubate in the dark at room temperature for 4-6 hours or overnight for complete hydrolysis of esters.
-
After saponification, add an equal volume of deionized water and mix gently.
-
Separate the phases by centrifugation (4000 rpm for 5 minutes).
-
Collect the upper hexane layer containing the carotenoids.
d. Final Sample Preparation:
-
Wash the final extract with deionized water three times to remove residual KOH and other water-soluble impurities.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., Methanol/MTBE mixture).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Liquid Chromatography (LC) Method
-
Instrument: HPLC or UHPLC system
-
Column: A C30 column is recommended for better separation of carotenoid isomers. A C18 column can also be used.[1] (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Methanol with 0.1% formic acid
-
Mobile Phase B: Methyl tert-butyl ether (MTBE)
-
Gradient Elution:
| Time (min) | % A | % B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Method
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Electrospray Ionization (ESI) can also be used.[4]
-
Ion Source Parameters:
-
Nebulizer Gas: As per instrument recommendation
-
Vaporizer Temperature: 400°C
-
Capillary Voltage: 3.5 kV
-
Corona Current: 4.0 µA
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative Data
The following table summarizes the key mass spectrometric parameters for the analysis of this compound. The precursor ion is based on its molecular weight of 598.9 g/mol .[5] The product ions are proposed based on the known fragmentation patterns of similar carotenoids, which often involve the loss of water.
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 599.9 | 581.9 (Quantifier) | 100 | 25 |
| 563.9 (Qualifier) | 100 | 35 |
Table 2: Reference Quantitative Parameters for Similar Carotenoids
| Compound | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Astaxanthin | 0.001 | 0.003 | [6] |
| Zeaxanthin | 0.422 | 1.406 | [6] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in MS/MS.
Metabolic Pathway of Astaxanthin to this compound
Caption: Metabolic conversion of Astaxanthin to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Idoxanthin in Relation to Fish Feed Formulations
Introduction
Idoxanthin (3,3',4'-trihydroxy-β,β-caroten-4-one) is a xanthophyll carotenoid and a significant metabolite of astaxanthin (B1665798) in several fish species, particularly salmonids. While astaxanthin is a common additive in fish feed to impart the characteristic pink-red pigmentation to the flesh and for its antioxidant properties, this compound is typically not a direct component of these formulations. Instead, the presence and concentration of this compound in fish tissues serve as a key indicator of the metabolic conversion of dietary astaxanthin. The ratio of this compound to astaxanthin can be influenced by factors such as fish species, age, and the composition of their diet.[1] Therefore, the analysis of this compound in fish tissue is crucial for researchers and aquaculture professionals to understand carotenoid metabolism, optimize feed formulations for desired pigmentation, and assess the physiological state of the fish.
This document provides detailed application notes and protocols for the extraction and quantification of this compound from fish tissues, in the context of evaluating the metabolic impact of fish feed formulations.
Data Presentation
The following tables summarize the typical distribution of astaxanthin and its metabolite, this compound, in the flesh of salmonids fed diets containing astaxanthin. These values are indicative and can vary based on the specific conditions of the study.
Table 1: Relative Proportions of Astaxanthin and this compound in Salmonid Flesh
| Fish Species | Dietary Astaxanthin Level | Astaxanthin (% of total carotenoids) | This compound (% of total carotenoids) |
| Atlantic Salmon (1200 g) | 1.7% EPA + DHA (Control) | ~85% | ~15% |
| Atlantic Salmon (1200 g) | 1.0% EPA + DHA | ~83% | ~17% |
| Atlantic Salmon (1200 g) | 0.2% EPA + DHA (low) | ~80% | ~20% |
Data adapted from studies on Atlantic salmon fed diets with varying levels of EPA and DHA.[1]
Table 2: Astaxanthin and this compound Concentration in Salmon Fillets
| Diet Group (Period 2A) | Astaxanthin (mg/kg) | This compound (mg/kg) |
| 1.7% EPA + DHA (Control) | ~7.5 | ~1.3 |
| 1.0% EPA + DHA | ~7.0 | ~1.5 |
| 0.2% EPA + DHA (low) | ~6.5 | ~1.6 |
Values are approximate means per treatment. Data derived from studies on Atlantic salmon at 1200 g.[1]
Experimental Protocols
Protocol 1: Extraction of Carotenoids (Astaxanthin and this compound) from Fish Tissue
This protocol details the procedure for extracting carotenoids from fish muscle tissue for subsequent HPLC analysis.
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., rotary evaporator or nitrogen blow-down system)
-
Amber glass vials
-
Acetone (B3395972) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
BHT (Butylated hydroxytoluene)
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous sodium sulfate (B86663)
-
0.22 µm syringe filters (PTFE)
Procedure:
-
Sample Preparation:
-
Excise a representative sample of fish muscle tissue (approximately 1-2 g), avoiding skin and bones.
-
Homogenize the tissue sample until a uniform consistency is achieved.
-
-
Extraction:
-
Weigh approximately 1 g of the homogenized tissue into a centrifuge tube.
-
Add 10 mL of acetone containing 0.1% BHT.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully decant the acetone supernatant into a clean amber flask.
-
Repeat the extraction process on the pellet with another 10 mL of acetone containing 0.1% BHT until the pellet is colorless.
-
Pool all the acetone extracts.
-
-
Phase Partitioning:
-
Add 10 mL of dichloromethane and 10 mL of saturated NaCl solution to the pooled acetone extract in a separatory funnel.
-
Shake gently to partition the carotenoids into the dichloromethane layer.
-
Allow the layers to separate and collect the lower dichloromethane layer.
-
Repeat the partitioning of the aqueous layer with another 10 mL of dichloromethane.
-
Pool the dichloromethane extracts.
-
-
Drying and Evaporation:
-
Pass the pooled dichloromethane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the HPLC mobile phase (e.g., a mixture of acetonitrile (B52724) and methanol).
-
Vortex to dissolve the residue completely.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: Simultaneous HPLC Analysis of Astaxanthin and this compound
This protocol provides a high-performance liquid chromatography (HPLC) method for the separation and quantification of astaxanthin and this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of acetonitrile and methanol (e.g., 95:5 v/v) can be used for isocratic elution.[2] Gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water may also be employed for better separation of various carotenoid isomers.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 474 nm is a suitable wavelength for the detection of both astaxanthin and this compound.[2] A PDA detector can be used to scan a range of wavelengths (e.g., 400-550 nm) to obtain the full absorption spectra for peak identification.
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of astaxanthin and this compound standards of known concentrations in the mobile phase.
-
From the stock solutions, prepare a series of mixed working standards with varying concentrations of both analytes to construct a calibration curve.
-
-
Calibration:
-
Inject the mixed working standards into the HPLC system.
-
Generate a calibration curve by plotting the peak area of each analyte against its concentration.
-
-
Sample Analysis:
-
Inject the filtered sample extracts into the HPLC system.
-
Identify the peaks for astaxanthin and this compound based on their retention times compared to the standards.
-
Confirm peak identity by comparing the UV-Vis spectra with those of the standards using the PDA detector.
-
-
Quantification:
-
Determine the peak areas for astaxanthin and this compound in the sample chromatograms.
-
Calculate the concentration of each analyte in the sample using the calibration curve.
-
Express the final concentration in mg/kg of fish tissue.
-
Visualizations
Metabolic Pathway of Astaxanthin to this compound
The following diagram illustrates the reductive metabolic pathway of astaxanthin to this compound in salmonids.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps in the experimental workflow for the analysis of this compound in fish tissue as a marker for astaxanthin metabolism from feed.
References
Application Notes & Protocols: Synthesis of Idoxanthin Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoxanthin (3,3',4'-trihydroxy-β,β-caroten-4-one) is a xanthophyll carotenoid and a metabolite of the potent antioxidant, astaxanthin (B1665798). As a reference standard, pure this compound is crucial for accurate quantification in biological matrices, metabolism studies, and for the evaluation of its potential therapeutic properties. This document provides detailed protocols for the synthesis of this compound standards, primarily through the partial reduction of commercially available astaxanthin. The methodologies cover the chemical synthesis, purification, and characterization of this compound.
Synthesis of this compound from Astaxanthin
The most direct and efficient method for synthesizing this compound is the selective partial reduction of one of the two ketone functionalities of astaxanthin. This approach is favored due to the ready availability of astaxanthin. The key challenge lies in controlling the reduction to favor the mono-reduced product, this compound, over the di-reduced product, crustaxanthin (B1254559).
Core Reaction Pathway
The synthesis involves the reduction of a ketone group on one of the β-ionone rings of astaxanthin to a hydroxyl group, yielding this compound. Further reduction would lead to crustaxanthin.
Caption: Chemical synthesis pathway of this compound from Astaxanthin.
Experimental Protocols
Protocol 1: Partial Reduction of Astaxanthin using Sodium Borohydride (B1222165)
This protocol outlines the controlled reduction of astaxanthin to synthesize this compound.
Materials:
-
Astaxanthin (high purity)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
HPLC grade solvents (hexane, acetone, isopropanol)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve astaxanthin in a mixture of dichloromethane and methanol (e.g., 1:4 v/v) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath with gentle stirring.
-
-
Reduction:
-
Prepare a fresh solution of sodium borohydride in methanol.
-
Add the NaBH₄ solution dropwise to the astaxanthin solution over a period of 30-60 minutes. The molar ratio of NaBH₄ to astaxanthin should be carefully controlled (start with a ratio of approximately 1:1 and optimize as needed).
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of acetone/hexane (e.g., 30:70 v/v). The formation of this compound will be indicated by a more polar spot compared to astaxanthin. Over-reduction to the even more polar crustaxanthin should be minimized.
-
-
Quenching and Extraction:
-
Once the desired conversion is achieved (as determined by TLC), quench the reaction by the slow addition of a few drops of acetone, followed by water.
-
Remove the organic solvents under reduced pressure.
-
Extract the carotenoids with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification of this compound
The crude product from the reduction reaction will be a mixture of unreacted astaxanthin, this compound, and crustaxanthin. Purification is critical to obtain a high-purity this compound standard.
Protocol 2: Purification by Column Chromatography and Preparative HPLC
1. Column Chromatography (Initial Purification):
-
Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane).
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-acetone gradient.
-
Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification): [1][2][3][4]
-
Column: A C18 reversed-phase column is commonly used for carotenoid separation.
-
Mobile Phase: A gradient system of methanol, water, and dichloromethane is often effective. An example gradient could be an isocratic elution with a mixture of methanol:water:dichloromethane:acetonitrile.[5]
-
Detection: Monitor the elution at the visible absorption maximum of this compound (around 470-480 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure at low temperature to obtain the purified this compound standard.
Caption: General workflow for the purification of this compound.
Characterization of this compound Standard
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
1. UV-Visible Spectroscopy: [6]
-
Dissolve a small amount of the purified this compound in a suitable solvent (e.g., ethanol (B145695) or hexane).
-
Record the UV-Vis spectrum. This compound is expected to have a primary absorption maximum (λmax) in the range of 470-480 nm, characteristic of its polyene chromophore. The exact λmax will depend on the solvent used.
2. High-Resolution Mass Spectrometry (HRMS): [7][8]
-
HRMS is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
The expected molecular formula for this compound is C₄₀H₅₄O₃, with a corresponding monoisotopic mass.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: [9][10][11][12][13]
-
¹H NMR and ¹³C NMR are essential for the structural elucidation and confirmation of this compound.
-
The spectra will show characteristic signals for the protons and carbons of the polyene chain and the modified β-ionone rings. The presence of an additional hydroxyl group and the remaining ketone group will result in specific chemical shifts that differentiate it from astaxanthin and crustaxanthin.
Quantitative Data Summary
The following table summarizes expected data for the synthesis and characterization of this compound. Note that specific yields and purity will depend on the precise reaction and purification conditions.
| Parameter | Expected Value/Range | Method of Determination |
| Synthesis | ||
| Reaction Yield (crude) | 30-50% | Gravimetric analysis |
| Purity after Column Chromatography | >85% | Analytical HPLC |
| Purity after Preparative HPLC | >98% | Analytical HPLC |
| Characterization | ||
| Molecular Formula | C₄₀H₅₄O₃ | High-Resolution Mass Spectrometry |
| Monoisotopic Mass | 582.4073 g/mol | High-Resolution Mass Spectrometry |
| UV-Vis λmax (in Ethanol) | ~474 nm | UV-Visible Spectroscopy |
| Molar Extinction Coefficient (ε) | To be determined experimentally | UV-Visible Spectroscopy |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride is a reactive substance; handle with care and avoid contact with water and acids.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The synthesis of this compound standards via the controlled partial reduction of astaxanthin is a feasible and effective method for obtaining high-purity reference material. Careful monitoring of the reaction and a multi-step purification process are essential for isolating this compound from the reaction byproducts. Thorough characterization using modern spectroscopic techniques is necessary to confirm the identity and purity of the final product, ensuring its suitability as a quantitative standard for research and development purposes.
References
- 1. lcms.cz [lcms.cz]
- 2. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. agilent.com [agilent.com]
- 5. Carotenoid biosynthesis: Isolation and characterization of a bifunctional enzyme catalyzing the synthesis of phytoene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fdbio-rptu.de [fdbio-rptu.de]
- 7. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry imaging with high resolution in mass and space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Troubleshooting & Optimization
How to improve resolution of Idoxanthin peaks in HPLC
Welcome to the technical support center for the chromatographic analysis of Idoxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of this compound peaks in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor resolution of this compound peaks?
Poor resolution in the HPLC analysis of this compound and other carotenoids is often due to the co-elution of structurally similar isomers. This compound is a metabolite of astaxanthin (B1665798) and is structurally very similar to other ketocarotenoids, making their separation challenging. Key factors contributing to poor resolution include suboptimal stationary phase selection, incorrect mobile phase composition, and inappropriate column temperature.
Q2: Which HPLC column is best suited for this compound analysis?
For the separation of hydrophobic, structurally related isomers like carotenoids, C30 columns generally provide significantly greater shape selectivity compared to the more common C18 columns. The longer alkyl chain of the C30 stationary phase allows for better interaction and differentiation between carotenoid isomers, leading to improved resolution. While C18 columns can be used, they may not provide baseline separation of this compound from other closely related xanthophylls.
Q3: How does mobile phase composition affect this compound peak resolution?
The choice of organic solvents and their ratios in the mobile phase is critical for achieving good separation. A mobile phase that is too strong will cause analytes to elute too quickly, resulting in poor resolution. For carotenoid separations, mobile phases are often complex mixtures. Common solvent systems include combinations of methanol, methyl tert-butyl ether (MTBE), and water. The use of a gradient elution, where the mobile phase composition is changed during the run, is often necessary to resolve a wide range of carotenoids with different polarities.
Q4: What is the role of column temperature in the separation of this compound?
Column temperature is a critical parameter that influences both retention time and selectivity. For carotenoids, lower column temperatures often lead to better resolution of isomers. It is recommended to start with a temperature around 20°C and optimize by testing lower temperatures (e.g., 15°C, 10°C) to find the best separation. However, the optimal temperature may vary depending on the specific column and mobile phase used.
Q5: I'm observing peak tailing with my this compound peak. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors, including:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the analyte, leading to tailing. Using a highly end-capped column or adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or degradation of the stationary phase can cause peak tailing. Flushing the column with a strong solvent or replacing it if it's old may be necessary.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Troubleshooting Guide: Improving this compound Peak Resolution
This guide provides a systematic approach to troubleshooting and improving the resolution of this compound peaks.
Step 1: Evaluate and Optimize the HPLC Column
The stationary phase is the first and most critical factor to consider for improving resolution.
-
Recommendation: If you are using a C18 column and experiencing co
Preventing Idoxanthin degradation during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of idoxanthin during extraction.
I. Troubleshooting Guides
This section addresses common issues encountered during this compound extraction in a question-and-answer format.
Question 1: Why is my extracted this compound solution pale or colorless?
Answer: A pale or colorless solution indicates significant degradation of this compound. The primary causes of carotenoid degradation are oxidation and isomerization, which result in a loss of color.[1] Several factors can contribute to this:
-
Exposure to Light: this compound, like other carotenoids, is sensitive to light, especially UV light.[2][3][4] Light can induce photo-oxidation and isomerization from the stable all-trans form to less stable cis-isomers.[1]
-
High Temperatures: Heat accelerates the degradation of carotenoids.[3][4] Temperatures above 40°C can significantly increase the rate of degradation.
-
Presence of Oxygen: Oxygen is a major contributor to the oxidative degradation of carotenoids.[1] The long polyene chain of this compound is susceptible to attack by oxygen, leading to bleaching.
-
Extreme pH: Both acidic and alkaline conditions can affect the stability of carotenoids. While slightly acidic conditions (pH ~6) may be optimal, extreme pH values can lead to degradation.[5]
Troubleshooting Steps:
-
Work in Subdued Light: Conduct the entire extraction process under dim lighting. Use amber-colored glassware or wrap your glassware in aluminum foil to minimize light exposure.
-
Control Temperature: Perform the extraction on ice or in a cold room. If evaporation steps are necessary, use a rotary evaporator with a water bath set to a low temperature (e.g., <35-40°C).
-
Minimize Oxygen Exposure: Use deoxygenated solvents by purging them with an inert gas like nitrogen or argon before use.[6] Work under a nitrogen or argon atmosphere whenever possible.
-
Add Antioxidants: Incorporate antioxidants into your extraction solvents. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid at a concentration of 0.1%.[6]
Question 2: My this compound extract shows multiple peaks around the main peak during HPLC analysis. What could be the cause?
Answer: The presence of multiple peaks around the main this compound peak often suggests isomerization or the presence of degradation products.
-
Isomerization: Exposure to light and heat can cause the all-trans-idoxanthin to convert into its cis-isomers, which will have slightly different retention times on a C30 column.[6]
-
Oxidative Degradation: The presence of oxygen can lead to the formation of various oxidation products that will appear as separate peaks.[6]
Troubleshooting Steps:
-
Review Sample Handling: Ensure that all steps of your sample preparation and analysis were performed with minimal exposure to light and heat.
-
Use Fresh Solvents: Always use freshly prepared, deoxygenated solvents containing an antioxidant.
-
Optimize HPLC Method: Ensure you are using a C30 reversed-phase column, which is optimal for separating carotenoid isomers.[6]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors are exposure to oxygen, light, high temperatures, and extreme pH levels.[1][4] These factors can lead to oxidation and isomerization of the this compound molecule, resulting in a loss of its characteristic color and biological activity.
Q2: What is the ideal temperature for extracting and storing this compound?
A2: For extraction, it is recommended to work at low temperatures, such as on ice.[7] For short-term storage of extracts, refrigeration at 2-8°C is suitable.[2][4] For long-term storage, samples should be kept at -20°C or even lower, under an inert atmosphere and protected from light.[6]
Q3: Which solvents are best for this compound extraction?
A3: The choice of solvent depends on the polarity of the carotenoids being extracted. For non-polar carotenoids, hexane (B92381) and petroleum ether are commonly used. For more polar carotenoids like xanthophylls (which this compound is), acetone (B3395972), ethanol, and methanol (B129727) are suitable.[7] A mixture of solvents is often used to achieve optimal extraction.
Q4: What antioxidants can be used to protect this compound during extraction?
A4: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid (Vitamin C), and tocopherols (B72186) (Vitamin E) are commonly used antioxidants to prevent the oxidation of carotenoids.[6][7] A concentration of 0.1% BHT in the extraction solvent is often recommended.[6]
Q5: How does pH affect this compound stability?
A5: Carotenoids are generally more stable in a slightly acidic to neutral pH range. Extreme acidic or alkaline conditions can cause degradation and isomerization.[5] It is advisable to maintain the pH of the extraction medium close to neutral if possible.
III. Quantitative Data on Carotenoid Stability
While specific quantitative data for this compound degradation is limited, the following tables summarize the stability of closely related carotenoids under various conditions. This data can provide a reasonable approximation for the stability of this compound.
Table 1: Effect of Temperature on Carotenoid Stability
| Carotenoid | Temperature (°C) | Time | Remaining (%) | Reference |
| Astaxanthin | 70 | 8 hours | 84-90 | |
| Astaxanthin | 90 | 8 hours | Varies | |
| Astaxanthin | >60 | - | Significant degradation | |
| Lutein | 40 | 1 hour | ~85 | |
| Lutein | 100 | 1 hour | ~30 | |
| β-carotene | 10 | 42 days | ~68-70 | |
| β-carotene | 45 | 36 days | ~62-64 |
Table 2: Effect of Light on Carotenoid Stability
| Carotenoid | Light Condition | Time | Remaining (%) | Reference |
| Lutein | Illuminated (1875–3000 lux) | - | Accelerated loss | |
| Violaxanthin | Illuminated (1875–3000 lux) | - | Accelerated loss | |
| β-carotene | Illuminated (1875–3000 lux) | - | Accelerated loss | |
| Astaxanthin | UV exposure | >48 hours | >20% degradation |
Table 3: Effect of pH on Carotenoid Stability
| Carotenoid | pH | Observation | Reference |
| Canthaxanthin | ≤ 4 | Increased degradation | |
| Lutein | 2 | ~60% loss in 1 hour | |
| Lutein | 8 | ~15% loss in 1 hour | |
| Carotenoids (general) | 3-6 | Increased stability | [1] |
| Carotenoids (general) | 7-8 | 26% reduction | [1] |
IV. Experimental Protocols
Protocol 1: General Extraction of Carotenoids (including this compound) from Crustacean Shells
This protocol is a general guideline and may need optimization depending on the specific sample and laboratory conditions.
Materials:
-
Crustacean shells (e.g., shrimp, crab)
-
Acetone
-
Methanol
-
Dichloromethane (B109758) or Hexane
-
Butylated hydroxytoluene (BHT)
-
Deionized water
-
Nitrogen or Argon gas
-
Amber-colored glassware
-
Homogenizer or blender
-
Centrifuge
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Sample Preparation:
-
Thoroughly wash the crustacean shells with tap water and then with deionized water to remove any debris.
-
Dry the shells at a low temperature (<40°C) or freeze-dry them.
-
Grind the dried shells into a fine powder.
-
-
Extraction:
-
Work under subdued light and on ice throughout the procedure.
-
Prepare an extraction solvent mixture, for example, acetone:methanol (7:3, v/v). Add 0.1% BHT to the solvent mixture.
-
Deoxygenate the solvent by bubbling nitrogen or argon gas through it for 10-15 minutes.
-
Add the powdered shell sample to the deoxygenated solvent in an amber-colored flask (a ratio of 1:10 to 1:20 sample-to-solvent is common).
-
Homogenize the mixture for 2-3 minutes.
-
Place the flask in an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process with the pellet 2-3 times with fresh solvent until the pellet is colorless.
-
Pool all the supernatants.
-
-
Phase Separation and Washing:
-
Add dichloromethane (or hexane) and deionized water to the pooled supernatant in a separatory funnel (e.g., for every 100 mL of extract, add 50 mL of dichloromethane and 50 mL of water).
-
Gently shake the funnel to partition the carotenoids into the organic phase (the colored layer).
-
Allow the layers to separate and collect the lower organic phase.
-
Wash the organic phase with deionized water two to three times to remove any water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic phase by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator with the water bath temperature set below 40°C.
-
Once the solvent is almost completely evaporated, flush the flask with nitrogen or argon gas.
-
-
Storage:
-
Redissolve the extract in a small volume of a suitable solvent (e.g., acetone or dichloromethane).
-
Store the extract in an amber-colored vial under a nitrogen or argon atmosphere at -20°C or lower.
-
V. Visualizations
Diagram 1: General Workflow for this compound Extraction
Caption: General workflow for the extraction of this compound from crustacean shells.
Diagram 2: Factors Leading to this compound Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Carotenoids Degradation during the Storage of Encapsulated Carrot Waste Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Astaxanthin: Past, Present, and Future | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Idoxanthin from samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Idoxanthin from various samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery sometimes challenging?
This compound is a xanthophyll, an oxygenated carotenoid, and a metabolite of astaxanthin.[1][2] Its recovery can be challenging due to its susceptibility to degradation from factors like light, heat, oxygen, and acids.[3][4][5][6] As a lipophilic compound, its extraction efficiency is highly dependent on the chosen solvent and the sample matrix.
Q2: What are the common signs of low this compound recovery?
Low recovery is primarily indicated by lower than expected concentrations in your final analysis, such as by HPLC. Visual cues can include faint coloration of the extract when a vibrant color is expected.
Q3: Which solvents are best for extracting this compound?
The choice of solvent depends on the sample matrix. Generally, a mixture of polar and non-polar solvents is effective for extracting xanthophylls. Common choices include combinations of hexane (B92381), acetone (B3395972), and ethanol (B145695).[7] For instance, a mixture of hexane, acetone, absolute alcohol, and toluene (B28343) has been used for xanthophyll extraction from marigold.[7] Due to their water-miscible properties, acetone and ethanol are often used for samples with high moisture content.[3]
Q4: Can I use saponification to improve my this compound yield?
Saponification is a cleanup step used to remove interfering lipids and chlorophylls, which can improve the purity of the extract.[8] However, it's important to note that saponification hydrolyzes xanthophyll esters to their free form.[7] If you are interested in quantifying the esterified forms of this compound, saponification should be avoided. The process should be carried out in an inert atmosphere to prevent oxidation.[9][10]
Troubleshooting Guides
This section provides detailed guidance on specific issues that can lead to low this compound recovery.
Issue 1: Low Extraction Efficiency from Solid Samples
If you suspect that this compound is not being efficiently extracted from your solid sample matrix (e.g., tissues, cells), consider the following:
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Inadequate Cell Disruption: The thick cell walls of some organisms can hinder solvent penetration.[11] Mechanical disruption methods like grinding (especially under liquid nitrogen), bead beating, or sonication can significantly improve extraction yields.
-
Incorrect Solvent Choice: The polarity of the extraction solvent is critical. A phased extraction using solvents of increasing polarity might be necessary for complex matrices.
-
Insufficient Solvent-to-Sample Ratio: Ensure an adequate volume of solvent is used to fully saturate the sample and facilitate the diffusion of this compound.
Experimental Protocol: Enhanced Solvent Extraction of this compound
-
Sample Preparation: Homogenize your sample to a fine powder or paste. If the sample has high water content, consider lyophilization (freeze-drying).
-
Cell Disruption (if applicable): For samples with tough cell walls (e.g., microalgae, yeast), perform mechanical disruption. For example, bead beat with 0.5 mm glass beads for 5-10 minutes.
-
Solvent Extraction:
-
Add a 10-fold volume of a 1:1 (v/v) mixture of hexane and acetone to the sample.
-
Vortex vigorously for 1 minute.
-
Sonicate in a bath sonicator for 15 minutes in the dark.
-
Centrifuge at 4000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
-
Re-extraction: Repeat the solvent extraction step on the pellet at least two more times, or until the pellet appears colorless.
-
Pooling and Drying: Pool the supernatants and evaporate the solvent under a stream of nitrogen gas in a water bath at a temperature not exceeding 40°C.[12]
-
Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent for your analytical method (e.g., mobile phase for HPLC).
Issue 2: Degradation of this compound During Sample Processing
This compound is prone to degradation. If you observe a loss of color in your extracts or the appearance of unexpected peaks in your chromatogram, degradation may be the cause.
-
Light-Induced Isomerization and Degradation: Carotenoids can be degraded by light.[3][5] All extraction and processing steps should be performed in low light or using amber-colored glassware.[13]
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of this compound.[3][5] It is recommended to work under an inert atmosphere (e.g., nitrogen or argon gas) whenever possible, especially during solvent evaporation and long-term storage.[9][10]
-
Thermal Degradation: High temperatures can cause this compound to degrade.[5][12] Avoid excessive heat during extraction and solvent evaporation. Use a water bath at a controlled, low temperature (e.g., <40°C).
-
Acid-Catalyzed Degradation: Acidic conditions can lead to the degradation of carotenoids.[3][9] Ensure that all solvents and reagents are neutral and free of acidic contaminants. If the sample itself is acidic, consider neutralization.
Data on this compound Stability
| Condition | Effect on this compound/Xanthophylls | Recommendation |
| Light | Isomerization and degradation[3][5] | Work in low light; use amber vials.[13] |
| Oxygen | Oxidation[3][5] | Work under an inert atmosphere (N2 or Ar).[9][10] |
| Heat | Thermal degradation[5][12] | Avoid temperatures above 40°C. |
| Acids | Degradation and isomerization[3][9] | Use neutral, purified solvents. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.
Caption: A flowchart for troubleshooting low this compound recovery.
Signaling Pathway for this compound Degradation
This diagram illustrates the primary pathways through which this compound can be degraded during experimental procedures.
Caption: Factors leading to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. books.rsc.org [books.rsc.org]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of an Improved Carotenoid Extraction Method to Characterize the Carotenoid Composition under Oxidative Stress and Cold Temperature in the Rock Inhabiting Fungus Knufia petricola A95 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical stability and colorant properties of betaxanthin pigments from Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
Technical Support Center: Optimizing Carotenoid Separation
Welcome to the technical support center for optimizing carotenoid separation using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing column temperature on carotenoid separation?
Increasing the column temperature generally decreases the retention time of carotenoids.[1][2] This is due to a reduction in the mobile phase viscosity and an increase in the analyte's diffusion rate.[2] However, the effect on resolution can vary depending on the specific carotenoids being separated. While higher temperatures can sometimes lead to co-elution of certain peaks, they may improve the resolution of others.[1][3][4]
Q2: I am observing co-elution of critical carotenoid isomers. How can I improve their separation by adjusting the temperature?
Co-elution of isomers is a common challenge in carotenoid analysis. Adjusting the column temperature is a critical step in optimizing their separation. For many carotenoid isomers, particularly cis/trans isomers, lowering the column temperature can significantly improve resolution.[1][4] For instance, a resolution of 1.5 for β-carotene isomers was achieved at 10°C, whereas the peaks could not be separated between 20°C and 40°C.[1] Conversely, for some (Z)-isomers of lycopene (B16060), a better resolution is observed at higher temperatures, such as 30°C and 35°C.[3] Therefore, it is crucial to empirically determine the optimal temperature for your specific analytes of interest.
Q3: My retention times are inconsistent between runs. Could column temperature be the cause?
Yes, inconsistent column temperature is a significant source of variability in retention times.[2][5] Maintaining a stable and controlled column temperature is essential for reproducible results. Even minor fluctuations in ambient lab temperature can affect the chromatography.[5] It is highly recommended to use a column oven or thermostat to ensure a constant temperature throughout your analytical runs.[2]
Q4: What is a good starting temperature range for optimizing carotenoid separation?
A good starting point for temperature optimization is typically between 15°C and 35°C.[3][6] Many studies have found optimal separations for a broad range of carotenoids within this window. For general carotenoid profiling, a temperature of 23 ± 1°C is often considered a good compromise.[3][4] However, for specific isomer separations, exploring temperatures as low as 10°C or as high as 38°C may be necessary.[1][4]
Q5: Can high temperatures degrade carotenoids during analysis?
Yes, carotenoids are sensitive to heat and can degrade or isomerize at elevated temperatures.[7] It is generally advised not to exceed 30°C to avoid potential isomerization, though the stability can vary for each specific carotenoid.[3] Some studies have noted that at temperatures higher than 60°C, certain carotenoids are unstable.[5] Therefore, it is important to balance the chromatographic benefits of higher temperatures with the potential for analyte degradation.
Troubleshooting Guide
| Problem | Potential Cause Related to Temperature | Troubleshooting Steps |
| Poor resolution of carotenoid isomers | The column temperature is not optimal for separating the isomers of interest. | Systematically evaluate a range of temperatures (e.g., in 5°C increments from 10°C to 35°C) to determine the effect on resolution. Lower temperatures often enhance the separation of cis/trans isomers.[1][4] |
| Co-elution of different carotenoids | The current temperature does not provide adequate selectivity between the co-eluting compounds. | Adjust the column temperature. For example, at temperatures below 20°C, (15Z)-β-carotene may co-elute with echinenone.[3] Increasing the temperature might resolve this. Conversely, for the β-carotene and lycopene pair, lower temperatures (10-20°C) can improve separation.[8] |
| Varying retention times | Fluctuations in the ambient laboratory temperature are affecting the column temperature. | Use a thermostatted column compartment to maintain a constant and consistent temperature throughout the analysis.[2][5] |
| Broad or tailing peaks | The temperature may be affecting the kinetics of mass transfer. | Experiment with different temperatures within a 20°C to 35°C range to see if peak shape improves.[6] Also, ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Analyte degradation | The column temperature is too high, causing the heat-labile carotenoids to degrade. | Reduce the column temperature. For most applications, it is recommended to stay at or below 30°C to prevent isomerization.[3] If higher temperatures are necessary for separation, minimize the analysis time. |
Experimental Protocols & Data
Effect of Column Temperature on Carotenoid Separation
The optimal column temperature for carotenoid separation is highly dependent on the specific carotenoids being analyzed and the stationary phase used (e.g., C18 vs. C30). C30 columns are often preferred for their superior ability to resolve carotenoid isomers compared to C18 columns.[1][4][9]
Table 1: Summary of Optimal Temperatures for Carotenoid Separation from Literature
| Carotenoid(s) | Column Type | Optimal Temperature (°C) | Key Findings | Reference |
| all-trans-β-carotene and its isomers | Acclaim C30 | 10 | Lower temperature provided the best resolution for major peaks. | [1] |
| Xanthophylls and carotenes | YMC C30 | 23 ± 1 | Optimal separation for most carotenoids was achieved in this range. | [3] |
| (Z)-isomers of lycopene | YMC C30 | 30 - 35 | Higher temperatures improved the resolution of these specific isomers. | [3] |
| Lutein, zeaxanthin, β-carotene, lycopene | C30 | 20 | This temperature provided the maximum selectivity in the study. | [4] |
| β-carotene and lycopene | Accucore C30 | 10 - 20 | Lower temperatures resulted in better separation of this pair. | [8] |
| Lutein, zeaxanthin, β-cryptoxanthin, β-carotene | Phenomenex RP Si C18 | 21 | The best selectivity was achieved at this temperature. | [5] |
Example Experimental Protocol: Separation of β-Carotene Isomers
This protocol is based on the methodology for separating all-trans-β-carotene and its iodine-induced isomers.[1]
-
Column: Acclaim C30 (5 µm, 4.6 × 150 mm)
-
Mobile Phase: A gradient of methanol, acetonitrile, and MTBE (methyl tert-butyl ether).
-
Gradient Conditions:
Time (min) % Acetonitrile % Methanol % MTBE 0.0 40 55 5 10.0 40 40 20 20.0 40 20 40 25.0 40 5 55 30.0 40 5 55 30.1 40 55 5 | 35.0 | 40 | 55 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 10°C
-
Detection: UV-Vis at 450 nm
Visualizations
Caption: Troubleshooting workflow for optimizing peak resolution by adjusting column temperature.
Caption: The relationship between column temperature and key chromatographic parameters.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Development of a Rapid UPLC Method for Analysis of Carotenoids in Goji Berry Extract and Evaluation of Their Transformation Affected by Saponification [mdpi.com]
Technical Support Center: Idoxanthin Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Idoxanthin mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2][3] In complex biological matrices such as plasma, serum, or tissue homogenates, endogenous components like salts, lipids, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[4]
Q2: My this compound signal is significantly lower in my biological sample compared to the pure standard. What is the likely cause?
A2: A significantly lower signal for this compound in a biological sample compared to a standard prepared in a clean solvent is a strong indication of ion suppression .[5] Co-eluting matrix components are likely competing with this compound for ionization, which reduces the number of this compound ions that reach the detector.[5] This is a common challenge in bioanalysis and requires appropriate sample preparation and analytical strategies to mitigate.[6]
Q3: How can I confirm that matrix effects are affecting my this compound measurements?
A3: A standard method to confirm matrix effects is the post-extraction spike analysis .[7] This involves comparing the peak area of this compound in a pure standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference between these two measurements indicates the presence of matrix effects.[7]
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound mass spectrometry analysis.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Reproducibility (High %RSD) | Inconsistent matrix effects between samples. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8] 2. Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) this compound internal standard. SIL standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[9] If a SIL standard is unavailable, a structural analog can be used, but it may not co-elute perfectly.[9] |
| Low Sensitivity / Signal-to-Noise | Significant ion suppression. | 1. Improve Chromatographic Separation: Modify the LC gradient, flow rate, or column chemistry to better separate this compound from co-eluting matrix components.[8] 2. Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[8] 3. Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects.[5] |
| Inaccurate Quantification | Uncorrected matrix effects leading to ion suppression or enhancement. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the study samples.[10] This ensures that the calibrators and the samples experience similar matrix effects.[11] 2. Method of Standard Addition: For a smaller number of samples, the standard addition method can be used to accurately quantify this compound by spiking known amounts of standard into the sample.[2] |
| No this compound Peak Detected | Severe ion suppression or issues with the instrument. | 1. Check Instrument Performance: Analyze a pure this compound standard to confirm the instrument is functioning correctly. Check for leaks and ensure proper tuning and calibration.[12][13] 2. Review Sample Preparation: Ensure the sample preparation protocol is being followed correctly and that no steps are leading to the loss of this compound.[14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline for extracting carotenoids like this compound from a plasma matrix.[15][16][17]
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., stable isotope-labeled this compound).
-
Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Add 1 mL of cold ethanol (B145695) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of a hexane/methyl tert-butyl ether (MTBE) (1:1, v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate
This protocol provides a general procedure for cleaning up this compound from a complex tissue matrix using a reversed-phase SPE cartridge.[18][19][20]
-
Sample Pre-treatment:
-
Homogenize the tissue sample in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Dilute the supernatant with an equal volume of water or a suitable buffer to reduce viscosity and ensure proper binding to the SPE sorbent.[20]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry out.[21]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.[21]
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.[21]
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of a strong, non-polar solvent (e.g., methanol or acetonitrile).[20]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes hypothetical data to illustrate the effectiveness of different strategies in mitigating matrix effects for this compound analysis.
| Mitigation Strategy | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Protein Precipitation Only | 75.2 | 18.5 | -24.8 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 88.9 | 8.2 | -11.1 (Suppression) |
| Solid-Phase Extraction (SPE) | 95.1 | 4.5 | -4.9 (Suppression) |
| SPE + Stable Isotope-Labeled Internal Standard | 99.5 | 2.1 | -0.5 (Suppression) |
| Matrix-Matched Calibrators | 101.2 | 3.8 | N/A (Compensated) |
Note: This data is for illustrative purposes and actual results may vary depending on the specific matrix and experimental conditions.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
Sample Preparation Workflow for Minimizing Matrix Effects
Caption: Workflow for sample preparation to reduce this compound matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Matrix Effects in Biological Mass Spectrometry Imaging: Identification and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.asistandards.com [info.asistandards.com]
- 11. mdpi.com [mdpi.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aurorabiomed.com [aurorabiomed.com]
- 18. lcms.cz [lcms.cz]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Resolving Idoxanthin Cis/Trans Isomers by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of Idoxanthin cis/trans isomers using High-Performance Liquid Chromatography (HPLC). Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most effective HPLC column for separating this compound cis/trans isomers?
A1: For the separation of carotenoid isomers, including xanthophylls like this compound, a C30 column is highly recommended over a standard C18 column. The C30 stationary phase offers superior shape selectivity for long, unsaturated molecules, which is crucial for resolving structurally similar cis/trans isomers.
Q2: What is a suitable mobile phase for the HPLC separation of this compound isomers?
A2: A common mobile phase for separating xanthophyll isomers on a C30 column is a gradient mixture of methanol (B129727) (containing a small amount of an additive like ammonium (B1175870) acetate (B1210297) to improve peak shape), acetonitrile, and a less polar solvent like methyl tert-butyl ether (MTBE) or dichloromethane. The gradient elution allows for the effective separation of both polar and non-polar isomers within a reasonable timeframe.
Q3: How does column temperature affect the resolution of this compound isomers?
A3: Column temperature is a critical parameter for optimizing the separation of carotenoid isomers. Generally, lower temperatures (e.g., 10-20°C) tend to provide better resolution for cis/trans isomers. However, the optimal temperature may vary depending on the specific mobile phase and column used, so it is recommended to perform temperature optimization studies.
Q4: How can I prevent the degradation of this compound during sample preparation and analysis?
A4: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxidation. To minimize degradation, it is crucial to work under subdued light, use amber vials, and add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction and reconstitution solvents. Samples should be stored at low temperatures and analyzed promptly after preparation.
Experimental Protocol: A Starting Point for this compound Isomer Separation
This protocol provides a general methodology for the separation of this compound cis/trans isomers. Optimization may be required based on your specific instrumentation and sample matrix.
Table 1: HPLC System and Operating Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA Detector |
| Column | C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Methanol / Acetonitrile (e.g., 80:20 v/v) with 0.1% BHT |
| Mobile Phase B | Methyl tert-butyl ether (MTBE) with 0.1% BHT |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 18°C |
| Detection | PDA Detector at 450 nm |
| Injection Vol. | 20 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 35.0 | 30 | 70 |
| 40.0 | 30 | 70 |
| 41.0 | 95 | 5 |
| 50.0 | 95 | 5 |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Table 3: Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution of Isomers | - Inappropriate Column: Using a C18 instead of a C30 column. - Mobile Phase Not Optimized: Incorrect solvent composition or gradient. - High Column Temperature: Reduces selectivity for some isomers. | - Switch to a C30 column. - Optimize the gradient: Adjust the ratio of methanol/acetonitrile to MTBE. Try a shallower gradient. - Lower the column temperature: Experiment with temperatures between 10°C and 20°C. |
| Peak Tailing | - Active Sites on Column: Silanol interactions with the hydroxyl groups of this compound. - Sample Overload: Injecting too concentrated a sample. - Sample Solvent Mismatch: Dissolving the sample in a much stronger solvent than the initial mobile phase. | - Use a mobile phase additive: Add a small amount of a weak acid (e.g., 0.1% formic acid) or a competing base (e.g., triethylamine) to the mobile phase. - Dilute the sample. - Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Contaminated Mobile Phase: Impurities in the solvents. - Carryover from Previous Injection: Inadequate needle wash. - Sample Degradation in Autosampler: this compound degrading while waiting for injection. | - Use high-purity HPLC-grade solvents. - Optimize the autosampler wash program. - Keep the autosampler temperature low and analyze samples promptly. |
| Baseline Drift | - Column Not Equilibrated: Insufficient time for the column to stabilize with the initial mobile phase. - Mobile Phase Composition Changing: Inaccurate pump mixing or solvent evaporation. - Detector Lamp Aging: Reduced lamp intensity. | - Increase the column equilibration time before each injection. - Ensure proper pump performance and keep solvent bottles capped. - Replace the detector lamp if necessary. |
Visual Guides
Experimental Workflow
Caption: Workflow for this compound isomer analysis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for HPLC.
Minimizing isomerization of Idoxanthin during analysis
Technical Support Center: Idoxanthin Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the isomerization of this compound during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern during analysis?
This compound is a xanthophyll carotenoid, a metabolite of astaxanthin (B1665798).[1] Like other carotenoids, it contains a long system of conjugated double bonds, which makes it susceptible to isomerization—the conversion of one geometric isomer to another (e.g., trans to cis). This is a significant concern during analysis because different isomers can have varying physical, chemical, and biological properties, potentially leading to inaccurate quantification and misidentification of the compound.[2]
Q2: What are the primary factors that induce the isomerization of this compound?
The primary factors that induce isomerization in carotenoids like this compound are:
-
Light: Exposure to light, particularly UV light, provides the energy to overcome the activation barrier for isomerization.[2][3]
-
Heat: Elevated temperatures increase the kinetic energy of the molecules, which can promote the conversion to different isomeric forms.[2][3]
-
Acids: The presence of acids can catalyze the isomerization process.[1][3]
-
Solvents: The type of solvent used can affect the stability of carotenoids and the ratio of isomers in an equilibrium mixture.[3]
-
Oxygen: While primarily associated with oxidative degradation, the presence of oxygen can also contribute to isomerization.[2][4]
-
Metal Ions: Certain metal ions can act as catalysts for isomerization.[3]
Q3: What are the best practices for storing this compound samples and standards to prevent isomerization?
To minimize isomerization during storage, it is recommended to:
-
Protect from light: Store samples and standards in amber glassware or wrap containers in aluminum foil.[2]
-
Maintain low temperatures: For short-term storage, refrigeration at 4°C is suitable. For long-term storage, temperatures of -20°C or ideally -80°C are recommended.[2][5]
-
Use an inert atmosphere: Purge storage containers with an inert gas like nitrogen or argon to minimize contact with oxygen.[6] Crystalline forms are the most stable for long-term preservation.[6]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution or co-elution of isomers. | Inadequate chromatographic separation. | • Use a C30 HPLC column, which is specifically designed for carotenoid isomer separation.• Optimize the mobile phase composition. A gradient elution with solvents like methanol, methyl-tert-butyl ether (MTBE), and water is often effective.• Adjust the column temperature. |
| Appearance of unexpected peaks in the chromatogram. | Isomerization has occurred during sample preparation or analysis. | • Review the sample handling procedure to ensure minimal exposure to light and heat.• Use an autosampler with temperature control set to a low temperature (e.g., 4°C).• Prepare samples immediately before analysis. |
| Loss of analyte/low signal intensity. | Degradation of this compound. | • Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent (e.g., 0.1% w/v).• Ensure all solvents are purged with an inert gas to remove dissolved oxygen.• Work quickly and under dim light during sample preparation. |
| Baseline drift or noise. | Contaminated mobile phase or column. | • Filter all solvents before use.• Use high-purity HPLC-grade solvents.• Flush the column with a strong solvent to remove contaminants. |
| Variable retention times. | Changes in mobile phase composition, flow rate, or temperature. | • Ensure the mobile phase is well-mixed and degassed.• Check the HPLC pump for leaks or worn seals.• Use a column oven to maintain a consistent temperature. |
Quantitative Data on Carotenoid Stability
While specific quantitative data for this compound isomerization is limited, the following table summarizes the stability of other related xanthophylls under various conditions, which can serve as a valuable reference.
| Carotenoid | Condition | Observation | Reference |
| Astaxanthin | Storage in acetone (B3395972) at room temperature with light exposure for 5 days. | 23.59% degradation. | [7] |
| Astaxanthin | Storage in acetone at room temperature in the dark for 5 days. | Degradation observed, but less than with light exposure. | [7] |
| Astaxanthin | Storage in acetone at 4°C in the dark for 5 days. | Minimal degradation, demonstrating the protective effect of low temperature. | [7] |
| all-trans-Antheraxanthin | Storage in a beverage in the dark at 10°C for 42 days. | ~14% loss. | [8] |
| all-trans-Antheraxanthin | Storage in a beverage in the dark at 45°C for 36 days. | ~38% loss. | [8] |
| all-trans-Lutein | Storage in a beverage with light exposure (1875–3000 lux) at various temperatures. | Degradation followed first-order kinetics and was accelerated by light. | [8] |
Experimental Protocol: HPLC Analysis of this compound
This protocol is adapted from established methods for the analysis of astaxanthin and other carotenoids and is suitable for the analysis of this compound from biological matrices such as fish tissue.
1. Sample Preparation:
-
Extraction:
-
Homogenize approximately 1-2 g of tissue with anhydrous sodium sulfate (B86663) to remove water.
-
Extract the carotenoids with 10-15 mL of acetone or a mixture of hexane/acetone/ethanol (50/25/25 v/v/v) containing 0.1% BHT.
-
Vortex or sonicate the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to pellet the tissue debris.
-
Collect the supernatant. Repeat the extraction process until the tissue is colorless.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen gas at a temperature below 35°C.
-
-
Saponification (Optional - to hydrolyze esters):
-
Re-dissolve the dried extract in a small volume of ethanol.
-
Add an equal volume of 10% (w/v) methanolic potassium hydroxide.
-
Incubate in the dark at room temperature for 4-6 hours or overnight.
-
Neutralize the solution with a suitable acid (e.g., dilute HCl) and extract the carotenoids into a non-polar solvent like diethyl ether or hexane.
-
Wash the organic phase with water to remove any remaining alkali.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under nitrogen.
-
-
Final Sample Preparation:
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., a mixture of methanol, MTBE, and water).
-
Filter the sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
2. HPLC Conditions:
-
Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended for optimal separation of isomers.
-
Solvent A: Methanol/Water (95:5, v/v)
-
Solvent B: Methyl-tert-butyl ether (MTBE)
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 30 50 50 35 95 5 | 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detector: UV/Vis detector at the wavelength of maximum absorbance for this compound (approximately 460-470 nm) or a Diode Array Detector (DAD) to obtain full spectra.
-
Injection Volume: 10-20 µL
3. Data Analysis:
-
Identify this compound isomers based on their retention times and comparison with available standards.
-
Quantify the different isomers using a calibration curve prepared from a standard of known concentration.
Visualizations
References
- 1. Kinetics and mechanism of the primary steps of degradation of carotenoids by acid in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Dealing with interfering compounds in Idoxanthin quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Idoxanthin.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound quantification?
When quantifying this compound, particularly from biological matrices, several types of compounds can interfere with the analysis. These include:
-
Other Carotenoids and Xanthophylls: Compounds with similar chemical structures and polarities to this compound, such as astaxanthin, lutein, and zeaxanthin, can co-elute during chromatographic separation.[1]
-
Chlorophylls (B1240455): In samples derived from plants or algae, chlorophylls are a major source of interference due to their strong absorbance in the same spectral region as carotenoids.[2][3]
-
Lipids and Fatty Acids: High concentrations of lipids and fatty acid esters can cause matrix effects, especially in LC-MS analysis, and may also co-elute with this compound in reversed-phase HPLC.
-
Isomers and Degradation Products: this compound is susceptible to degradation by light, heat, and acids, which can lead to the formation of cis-isomers or other breakdown products that may interfere with the quantification of the primary trans-isomer.[2][4][5]
-
Matrix Components: In complex biological samples, endogenous components like proteins, salts, and phospholipids (B1166683) can lead to ion suppression or enhancement in LC-MS analysis.[6]
Q2: How can I effectively remove chlorophyll (B73375) from my sample extract?
Chlorophyll is a common interference when extracting this compound from plant or algal sources.[3] Saponification is a widely used and effective method for removing chlorophyll. This process involves hydrolyzing the chlorophyll and esterified fatty acids with a strong base, making them more polar and easier to separate from the less polar carotenoids.[2]
A gentle saponification method is often preferred to prevent the degradation of thermally labile xanthophylls like this compound.[2][3] This can be achieved by using a strongly basic resin to selectively remove chlorophylls from the organic extract.[2]
Q3: What are "matrix effects" in LC-MS analysis of this compound and how can I mitigate them?
Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte (this compound) by co-eluting compounds from the sample matrix.[7] These effects can significantly impact the accuracy and reproducibility of quantification.[6][8] Common sources of matrix effects include salts, phospholipids, and other endogenous components of the biological sample.[6]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.[9]
-
Optimize Chromatographic Separation: Adjust the HPLC gradient, column chemistry, or mobile phase to achieve chromatographic separation of this compound from the interfering compounds.[6]
-
Use a Suitable Internal Standard (IS): A stable isotope-labeled this compound is the ideal IS as it co-elutes and experiences similar matrix effects, allowing for accurate correction. If unavailable, a structurally similar compound can be used.[6]
-
Change Ionization Mode: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, although this can be analyte-dependent.[6]
Q4: How can I prevent the degradation of this compound during sample preparation and storage?
This compound, like other carotenoids, is highly susceptible to degradation.[5] To ensure accurate quantification, it is critical to minimize degradation throughout the experimental process.
Key Precautions:
-
Protection from Light: All procedures should be carried out in the dark or under dim, yellow light to prevent photoisomerization and photodestruction.[2][10] Sample vials should be amber or wrapped in aluminum foil.
-
Inert Atmosphere: Oxygen can cause oxidative degradation.[3] It is recommended to work under an inert atmosphere, such as nitrogen or argon, especially during evaporation and reconstitution steps.[10][11] Adding antioxidants like butylated hydroxytoluene (BHT) can also help prevent oxidation.[10]
-
Low Temperature: this compound is thermolabile.[3] Sample extraction and separation should be performed at room temperature or below. For long-term storage, samples should be kept at -20°C or lower under an inert atmosphere.[2][3]
-
Acid Neutralization: Exposure to acids can cause isomerization and oxidative decomposition.[2][3] If the sample matrix is acidic, it should be neutralized by adding a carbonate-based neutralizer like calcium carbonate.[10]
Troubleshooting Guides
Guide 1: Poor Peak Shape in HPLC Analysis
Problem: My this compound peak is tailing, fronting, or splitting.
| Symptom | Potential Cause | Troubleshooting Action |
| Peak Tailing | 1. Secondary Silanol (B1196071) Interactions: Active silanol groups on the column packing interact with the polar functional groups of this compound.[12] 2. Column Contamination: Strongly retained compounds from previous injections accumulate at the column head.[13] 3. Void in Column: A void has formed at the column inlet due to bed settling.[12] | 1. Modify Mobile Phase: Reduce the mobile phase pH to suppress silanol activity.[12] 2. Wash Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[12] Consider using a guard column. 3. Replace Column: If a void is suspected, the column may need to be replaced.[12] |
| Peak Fronting | 1. Sample Overload: The injected sample concentration is too high for the column capacity. 2. Inappropriate Sample Solvent: The sample is dissolved in a solvent that is much stronger than the mobile phase.[13][14] | 1. Dilute Sample: Reduce the concentration of the sample being injected. 2. Reconstitute Sample: Evaporate the sample and reconstitute it in the initial mobile phase or a weaker solvent.[13] |
| Split or Shouldered Peak | 1. Partially Blocked Frit: The column inlet frit is clogged with particulate matter from the sample.[12] 2. Column Contamination: Contaminants at the column head are distorting the sample band.[13] 3. Co-eluting Interference: Another compound is eluting very close to the this compound peak. | 1. Back-flush Column: Reverse the column direction and flush with a strong solvent. If this fails, the frit may need replacement.[12] 2. Improve Sample Filtration: Ensure all samples are filtered through a 0.22 µm filter before injection. 3. Optimize Separation: Adjust the mobile phase gradient or temperature to improve resolution. Consider using a higher-resolution column. |
Guide 2: Inaccurate or Irreproducible Quantitative Results
Problem: My quantitative results for this compound are inconsistent between runs or are unexpectedly low.
| Symptom | Potential Cause | Troubleshooting Action |
| Low Recovery | 1. Incomplete Extraction: The chosen solvent or extraction method is not efficiently extracting this compound from the sample matrix.[11] 2. Analyte Degradation: this compound is degrading during sample preparation due to exposure to light, heat, or oxygen.[4][5] 3. Adsorption: The analyte is adsorbing to container surfaces or the HPLC column. | 1. Optimize Extraction: Test different solvent systems (e.g., mixtures of hexane (B92381), acetone (B3395972), ethanol) and extraction techniques (e.g., ultrasonication).[3][15] 2. Review Handling Procedures: Implement protective measures such as using amber vials, working under inert gas, and keeping samples on ice.[2][10] 3. Check for Adsorption: Use silanized glassware. Flush the HPLC system and column thoroughly. |
| Poor Reproducibility / High Variability | 1. Matrix Effects (LC-MS): Ion suppression or enhancement is varying between samples due to differences in matrix composition.[6] 2. Inconsistent Sample Preparation: Minor variations in the extraction or cleanup procedure are affecting recovery. 3. Instrumental Issues: The HPLC pump is delivering an inconsistent mobile phase composition, or the autosampler is injecting variable volumes.[16] | 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression.[9] Implement mitigation strategies like improved cleanup or use of an internal standard. 2. Standardize Protocol: Ensure the experimental protocol is followed precisely for all samples. 3. Perform System Check: Check the HPLC system for leaks, run a pump performance test, and verify injector precision.[16] |
Experimental Protocols
Protocol 1: General Extraction and Saponification of this compound
This protocol describes a general method for extracting this compound from a biological matrix and removing interfering lipids and chlorophylls via saponification.
Materials:
-
Homogenizer or ultrasonicator
-
Centrifuge
-
Rotary evaporator
-
Solvents: Acetone, Ethanol, Hexane (HPLC grade)
-
60% (w/v) aqueous Potassium Hydroxide (KOH)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas
Procedure:
-
Homogenization: Homogenize the sample (e.g., 1g of tissue) in 10 mL of acetone (containing 0.1% BHT) until a uniform slurry is obtained. Perform this step on ice.
-
Extraction: Ultrasonicate the slurry for 15 minutes in the dark.[3]
-
Centrifugation: Centrifuge the extract at 4000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Re-extraction: Repeat the extraction (steps 1-3) on the pellet with a mixture of acetone:ethanol (1:1, v/v) until the pellet is colorless. Pool all supernatants.
-
Saponification (Cold):
-
Phase Separation:
-
Transfer the saponified extract to a separatory funnel.
-
Add 20 mL of hexane and 20 mL of saturated NaCl solution.
-
Shake gently to partition the carotenoids into the hexane layer. Allow the layers to separate.
-
-
Washing: Discard the lower aqueous layer. Wash the upper hexane layer twice with 20 mL of saturated NaCl solution to remove residual KOH and polar contaminants.
-
Drying and Evaporation:
-
Dry the hexane extract by passing it through a column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature below 35°C.[2]
-
-
Reconstitution: Immediately reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL) for HPLC analysis. Store at -20°C under nitrogen until injection.
Data and Visualizations
Table 1: Comparison of Solvent Systems for Carotenoid Extraction
The choice of solvent is critical for extraction efficiency and depends on the polarity of the target carotenoid and the nature of the sample matrix.[10]
| Solvent / Solvent System | Target Carotenoids | Advantages | Disadvantages | Reference |
| Acetone | Polar carotenoids (Xanthophylls) | Miscible with water, good for fresh/moist samples.[10] | Can be toxic. | [2][10] |
| Hexane | Non-polar carotenoids (Carotenes) | High selectivity for non-polar compounds. | Inefficient for extracting polar xanthophylls like this compound.[15] | [10][15] |
| Ethanol | Polar carotenoids (Xanthophylls) | Less toxic ("greener") alternative to acetone/methanol.[17] | May require heating for efficient extraction. | [18] |
| Hexane/Methanol/Water | Broad range (polar and non-polar) | Single-step extraction for a wide variety of compounds.[15] | Ternary system can be complex to handle. | [15] |
| Acetone/Methanol | Broad range | Efficient for extracting a mix of carotenoids. | Solvent toxicity. | [2] |
Diagrams
Caption: General workflow for this compound extraction, purification, and analysis.
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
Caption: Co-eluting matrix components compete with this compound for ionization.
References
- 1. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. archimer.ifremer.fr [archimer.ifremer.fr]
- 18. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae [mdpi.com]
Technical Support Center: Improving the Stability of Idoxanthin in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Idoxanthin in solution. Due to the limited availability of stability data specific to this compound, this guide leverages extensive research on the closely related and structurally similar carotenoid, astaxanthin (B1665798). The principles and methodologies outlined here are expected to be highly applicable to this compound.
Troubleshooting Guide
Users frequently encounter issues with the degradation of this compound during experimentation. The following table summarizes common problems, their likely causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of color in solution | Oxidation due to exposure to air (oxygen).[1] | - Work in an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add antioxidants to the solution (see table below). |
| Photo-degradation from exposure to light.[2] | - Work in a dark or low-light environment.- Use amber-colored vials or wrap containers in aluminum foil. | |
| Precipitation of this compound | Poor solubility in the chosen solvent. | - Select a more suitable solvent (e.g., chlorinated solvents, acetone (B3395972), or DMSO).- Prepare a stock solution in a good solvent and dilute it into the aqueous medium. |
| Aggregation of this compound molecules. | - Consider the use of surfactants or emulsifying agents.- Encapsulate this compound in liposomes or nanoparticles.[3][4] | |
| Inconsistent experimental results | Degradation due to temperature fluctuations.[2][5] | - Store stock solutions at low temperatures (-20°C or -80°C).[4] - Avoid repeated freeze-thaw cycles.- Perform experiments at a controlled, cool temperature. |
| Presence of metal ions catalyzing oxidation. | - Use high-purity solvents and reagents.- Add a chelating agent like EDTA to the solution. | |
| Acidic or basic pH of the solution. | - Maintain the pH of the solution in the neutral range (pH 6-7). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: The main factors leading to the degradation of this compound, similar to other carotenoids, are exposure to light, oxygen, and high temperatures.[1][2] The conjugated polyene chain in the this compound molecule is susceptible to oxidation and isomerization when exposed to these elements, resulting in a loss of its characteristic color and biological activity. The presence of metal ions can also catalyze oxidative degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound is a lipophilic molecule and is best dissolved in organic solvents. For initial solubilization, chlorinated solvents such as dichloromethane (B109758) and chloroform, as well as acetone and dimethyl sulfoxide (B87167) (DMSO), are effective. For storage, it is advisable to use a solvent in which this compound is highly soluble and to keep the concentration high to minimize the solvent-to-solute ratio.
Q3: How can I protect my this compound solution from light-induced degradation?
A3: To prevent photodegradation, it is crucial to minimize light exposure. Always work in a dimly lit environment or under red light. Use amber-colored glassware or wrap your vials and containers with aluminum foil to block out light.[2]
Q4: What is the optimal temperature for storing this compound solutions?
A4: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, it is best to keep the solution frozen at -20°C or, ideally, at -80°C to significantly slow down degradation reactions.[4] Avoid frequent freeze-thaw cycles, as this can accelerate degradation.
Q5: Can antioxidants be used to improve the stability of this compound?
A5: Yes, adding antioxidants can effectively inhibit the oxidative degradation of this compound. Common antioxidants used for carotenoids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (Vitamin E). It is recommended to add a small amount of these antioxidants to your this compound solutions.
Q6: What is encapsulation, and how can it help stabilize this compound?
A6: Encapsulation is a technique where the active compound is enclosed within a protective matrix.[3][4][6] This creates a physical barrier that shields this compound from environmental factors like oxygen and light. Common encapsulation methods for related carotenoids like astaxanthin include the use of liposomes, nanoparticles, and microemulsions.[3][4][6]
Experimental Protocol: Evaluating the Stability of this compound in Solution
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents (e.g., acetone, dichloromethane, ethanol)
-
Antioxidants (e.g., BHT, α-tocopherol)
-
Chelating agent (e.g., EDTA)
-
Amber-colored vials
-
HPLC system with a C18 column and UV-Vis detector
2. Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., dichloromethane) to prepare a concentrated stock solution.
-
Store the stock solution at -80°C in an amber-colored vial.
3. Experimental Setup:
-
Prepare working solutions of this compound by diluting the stock solution with the desired solvent to a final concentration suitable for HPLC analysis.
-
Divide the working solutions into different experimental groups to test various conditions:
-
Control: Stored at 4°C in the dark.
-
Light Exposure: Stored at 4°C with exposure to ambient light.
-
Elevated Temperature: Stored at 25°C in the dark.
-
With Antioxidant: Add BHT or α-tocopherol to the solution and store at 25°C in the dark.
-
With Chelating Agent: Add EDTA to the solution and store at 25°C in the dark.
-
4. Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each experimental group.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. The detection wavelength for this compound is typically around 470-480 nm.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
5. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant and half-life of this compound under each condition.
Quantitative Data on Astaxanthin Stability
The following table presents data from a stability study on astaxanthin, which can serve as a reference for predicting the behavior of this compound.
| Condition | Storage Temperature (°C) | Astaxanthin Remaining after 16 days (%) |
| In the dark with Nitrogen | -30 | ~98 |
| In the dark | 4 | ~85 |
| In the dark | 25 | ~62 |
| Exposed to light | 25 | < 40 |
Data adapted from studies on astaxanthin stability.[5]
Visualizations
Caption: Proposed oxidative degradation pathway for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Encapsulation Techniques to Enhance Astaxanthin Utilization as Functional Feed Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
Technical Support Center: Enhancing Ionization of Idoxanthin in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Idoxanthin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best suited for this compound analysis?
A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable for analyzing this compound and other xanthophylls. APCI is often favored for its robust ionization of a wide range of carotenoids, including both polar and non-polar compounds.[1][2][3][4] ESI is also effective, particularly for hydroxylated carotenoids like this compound, and tends to produce protonated molecules.[2] The choice may depend on your specific instrumentation, sample matrix, and desired sensitivity.
Q2: What are the expected molecular ions and adducts of this compound in mass spectrometry?
A2: For this compound (molecular weight: 582.88 g/mol ), you can expect to observe several ion species depending on the ionization source and mobile phase composition. Common adducts include:
-
[M+H]⁺: Protonated molecule, often the base peak in positive ion ESI and APCI.[5][6]
-
[M+Na]⁺: Sodium adduct, which can be prominent, especially if there are trace amounts of sodium in the sample or glassware.
-
M⁺•: Molecular ion radical, which can also be observed.
-
Solvent adducts, such as isopropanol (B130326) adducts ([M+IsoProp+H]⁺), have been reported for similar compounds like astaxanthin (B1665798).[7]
Q3: I am observing very low signal intensity for this compound. What are the potential causes and solutions?
A3: Low signal intensity is a common issue. Here are several factors to consider:
-
Suboptimal Ionization Source Parameters: The efficiency of ionization is highly dependent on source settings. It is crucial to optimize parameters such as capillary voltage, source temperature, and gas flow rates for this compound.
-
Inappropriate Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. The use of additives like ammonium (B1175870) acetate (B1210297) can enhance the formation of desired adducts and improve signal.
-
Sample Degradation: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxidation. Ensure proper sample handling and storage, and consider the use of antioxidants like butylated hydroxytoluene (BHT) during sample preparation.[8]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup procedures or adjust chromatographic conditions to separate this compound from interfering matrix components.
Q4: My mass spectra show multiple peaks for this compound, making interpretation difficult. What could be the reason?
A4: The presence of multiple peaks for a single analyte can be attributed to:
-
Formation of Multiple Adducts: As mentioned in Q2, this compound can form various adducts ([M+H]⁺, [M+Na]⁺, etc.), each appearing at a different m/z.
-
In-source Fragmentation: High source temperatures or cone voltages can cause the this compound molecule to fragment within the ion source, leading to the appearance of fragment ions in the mass spectrum.
-
Isomers: Your sample may contain different isomers of this compound, which have the same mass but may have slightly different chromatographic retention times, appearing as closely eluting peaks.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ion Source Parameters | Systematically optimize capillary voltage, source temperature, nebulizer gas flow, and drying gas flow. |
| Incorrect Mobile Phase | Ensure the mobile phase is compatible with the chosen ionization technique. Consider adding 0.1% formic acid or 10 mM ammonium acetate to the mobile phase to promote protonation. |
| Sample Degradation | Prepare fresh samples and protect them from light and heat. Use an antioxidant like BHT during extraction.[8] |
| Low Sample Concentration | Concentrate the sample or inject a larger volume. |
| Instrument Contamination | Clean the ion source, transfer capillary, and other relevant components of the mass spectrometer. |
Issue 2: Inconsistent Fragmentation or Unexpected Fragments
| Potential Cause | Troubleshooting Steps |
| Fluctuating Collision Energy | Ensure the collision energy is set appropriately and is stable. Optimize the collision energy for the specific transitions of this compound. |
| In-source Fragmentation | Reduce the source temperature and/or cone voltage to minimize fragmentation before the collision cell. |
| Contaminants in the Collision Cell | Check for and clean any potential contamination in the collision cell. |
| Presence of Isomers | Isomers can produce similar precursor ions but different fragment ions. Verify the isomeric purity of your standard and sample. |
Issue 3: Prominent Unwanted Adducts (e.g., Sodium Adducts)
| Potential Cause | Troubleshooting Steps |
| Contaminated Glassware or Solvents | Use high-purity solvents and thoroughly clean all glassware to remove traces of sodium. |
| High Salt Concentration in Sample | Desalt the sample using a suitable sample preparation technique like solid-phase extraction (SPE). |
| Mobile Phase Additives | If using sodium-containing additives, consider switching to ammonium-based additives. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices
This protocol is adapted from established methods for carotenoid extraction.[8]
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in a suitable solvent like ethanol (B145695) or a mixture of hexane (B92381) and isopropanol. To prevent oxidation, add an antioxidant such as 0.1% BHT.
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane or a mixture of hexane and dichloromethane. Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Saponification (Optional): If analyzing esterified forms of this compound, saponification can be performed by adding methanolic potassium hydroxide (B78521) to the extract and incubating in the dark.
-
Washing and Drying: Wash the organic extract with water to remove polar impurities. Dry the extract over anhydrous sodium sulfate.
-
Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS system (e.g., methanol/acetonitrile).
Protocol 2: LC-MS/MS Method for this compound Quantification
This method is based on typical conditions for the analysis of astaxanthin and other xanthophylls.[5][9][10]
-
Liquid Chromatography:
-
Column: C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Source: ESI or APCI, positive ion mode.
-
Capillary Voltage: 3.0-4.5 kV.
-
Source Temperature: 300-450 °C.
-
Nebulizer Gas (Nitrogen): 30-50 psi.
-
Drying Gas (Nitrogen): 8-12 L/min.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound):
-
Precursor Ion (m/z): 583.4 [M+H]⁺
-
Product Ions (m/z): Monitor for characteristic fragments such as the loss of water (m/z 565.4) and other fragments resulting from the cleavage of the polyene chain. These transitions should be optimized using an this compound standard.
-
-
Quantitative Data Summary
The following table summarizes hypothetical MRM transitions for this compound based on the fragmentation patterns of structurally similar xanthophylls like astaxanthin.[11][12] Note: These values should be experimentally determined and optimized using a pure this compound standard.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Loss of H₂O) | Product Ion 2 (m/z) (Polyene Fragment) |
| This compound | 583.4 | 565.4 | Optimize experimentally |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for low signal intensity of this compound.
References
- 1. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Best practices for long-term storage of Idoxanthin samples
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Idoxanthin samples. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific stability data for this compound is limited. The recommendations provided below are based on the general properties of carotenoids, particularly xanthophylls like Astaxanthin, from which this compound is a metabolite. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Like other carotenoids, this compound is susceptible to degradation from exposure to several environmental factors, including:
-
Light: Particularly UV-Vis spectrum light can lead to photo-oxidation and isomerization.[1]
-
Heat: Elevated temperatures accelerate the rate of chemical degradation.[1][2]
-
Oxygen: The presence of oxygen is a primary driver for oxidative degradation.[1][3]
-
pH: Acidic or basic conditions can influence the stability and degradation pathways.[1][4]
Q2: What is the recommended temperature for long-term storage of this compound samples?
A2: For long-term storage, it is recommended to keep this compound samples at low temperatures, ideally at -20°C or below.[5] For short-term storage, refrigeration at 4°C can be acceptable, but degradation will be more rapid than at frozen temperatures.[6]
Q3: How should I protect my this compound samples from light and oxygen?
A3: To minimize degradation, this compound samples should be handled under dim or red light.[5] Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[7] To protect from oxygen, it is best practice to overlay the sample with an inert gas like nitrogen or argon before sealing the container.[5]
Q4: What are suitable solvents for storing this compound?
A4: this compound, being a carotenoid, is fat-soluble.[3] Solvents such as methanol (B129727), dichloromethane (B109758), and various oils can be used. The choice of solvent may impact stability, and it is advisable to perform a small-scale stability test with your chosen solvent. For analytical purposes, a mixture of methanol and dichloromethane has been used for carotenoid extraction.[7]
Q5: What are the visible signs of this compound degradation?
A5: The most common sign of carotenoid degradation is a loss of color. A solution of this compound will likely lose its characteristic yellow-orange hue as the conjugated double bond system responsible for its color is disrupted through oxidation or isomerization.[1]
Q6: How can I monitor the stability of my this compound samples over time?
A6: The stability of this compound can be monitored using analytical techniques such as:
-
UV-Vis Spectrophotometry: To measure changes in the absorbance spectrum, particularly the characteristic peak in the 400-500 nm range.[8]
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of this compound and detect the appearance of degradation products.[7][8]
Troubleshooting Guides
Problem: My this compound solution has faded or changed color.
| Possible Cause | Troubleshooting Steps |
| Photo-oxidation | Ensure samples are consistently stored in the dark or in light-blocking containers. Handle samples under subdued lighting. |
| Thermal Degradation | Verify that storage units (freezers, refrigerators) are maintaining the set temperature. Avoid repeated freeze-thaw cycles. |
| Oxidation | Purge sample vials with an inert gas (nitrogen or argon) before sealing for long-term storage. Use airtight containers. |
| pH Shift | Check the pH of your sample preparation. Acidic conditions, in particular, can accelerate degradation.[4] |
Problem: I am observing unexpected peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | The new peaks may correspond to isomers or oxidative cleavage products of this compound. Review the literature on carotenoid degradation products for potential identification.[3] |
| Solvent Impurities | Run a blank injection of your solvent to check for impurities. |
| Contamination | Ensure proper cleaning of all glassware and equipment to avoid cross-contamination. |
Illustrative Stability Data (Based on Related Carotenoids)
The following tables provide an overview of the stability of related carotenoids under various conditions to illustrate the potential behavior of this compound.
Table 1: Effect of Temperature on Astaxanthin Degradation
| Temperature | Degradation after 1 hour | Degradation after 16 hours |
| 50°C | Low | Moderate |
| 70°C | ~10.8% | Significant |
| 80°C | ~14.2% | >50% |
| (Data extrapolated from a study on Astaxanthin from H. pluvialis)[9] |
Table 2: Effect of pH and Temperature on Lutein (B1675518) Degradation after 1 hour
| pH | 40°C | 60°C | 80°C |
| 2 | ~49% loss | High loss | Complete degradation |
| 4 | Moderate loss | Moderate loss | High loss |
| 7 | ~15% loss | Moderate loss | ~87% loss |
| 8 | <15% loss | Moderate loss | High loss |
| (Data extrapolated from a study on Lutein)[2] |
Experimental Protocols
Protocol: General Long-Term Stability Study for this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Use high-purity solvents and handle the this compound solid and solutions under subdued light.
-
Aliquot the stock solution into amber glass HPLC vials.
-
-
Storage Conditions:
-
Divide the aliquots into different storage groups to test various conditions:
-
Temperature: -80°C, -20°C, 4°C, and room temperature (as a stress condition).
-
Atmosphere: Inert gas (nitrogen/argon) overlay vs. ambient air.
-
Light: Amber vials stored in the dark vs. clear vials exposed to ambient light.
-
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., Day 0, Week 1, Month 1, Month 3, Month 6, Year 1).
-
-
Analytical Method:
-
At each time point, retrieve a set of samples from each storage condition.
-
Allow samples to equilibrate to room temperature before analysis.
-
Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to quantify the concentration of this compound and observe the formation of any degradation products.
-
Record the full UV-Vis spectrum to monitor for any shifts in the maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.
-
Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound samples.
Caption: A proposed degradation pathway for this compound.
Caption: Decision tree for troubleshooting this compound sample degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the primary steps of degradation of carotenoids by acid in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Carotenoid Pigments in Analytical Chemistry: Identification and Quantification Strategies | Separation Science [sepscience.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Carotenoid Quantification
Welcome to the technical support center for carotenoid quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of carotenoids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting carotenoid quantification?
A1: The accuracy of carotenoid quantification is highly dependent on careful planning and execution of pre-analytical steps. Due to their conjugated double bond structures, carotenoids are susceptible to degradation from factors like light, heat, and oxygen.[1] Key considerations include:
-
Sample Handling: Carotenoids in plant tissues are naturally protected, but processes like chopping or pulping expose them to oxygen and oxidative enzymes.[2] All procedures should be performed in subdued lighting, and the use of amber glassware is recommended.
-
Minimizing Degradation: To prevent degradation, it's crucial to minimize extraction time, avoid high temperatures, and work in an oxygen-depleted environment, often achieved by flushing with nitrogen.[3] The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents can also prevent oxidation.
-
Isomerization: Carotenoids can undergo cis-trans isomerization when exposed to light, heat, or acids, which can alter their biological activity and quantification.[4] It is essential to control these factors throughout the analytical process.
Q2: How do I choose the right solvent for carotenoid extraction?
A2: The choice of extraction solvent is critical and depends on the polarity of the target carotenoids and the sample matrix. A single, universally effective solvent does not exist.
-
For wet samples like fresh plant tissues, a water-miscible solvent such as acetone (B3395972) or ethanol (B145695) is necessary to penetrate the tissue.[2]
-
For dried samples, a nonpolar solvent might be used, but rehydration followed by extraction with a water-miscible solvent is often more efficient.[2]
-
Often, a combination of solvents is most effective. For example, a mixture of hexane, acetone, and ethanol can be used for efficient extraction from various matrices. A mixture of chloroform (B151607) and methanol (B129727) is effective for nonpolar carotenoids, while a hexane/acetone combination is suitable for more polar xanthophylls.[5]
Q3: My carotenoid concentrations are lower than expected. What could be the cause?
A3: Low carotenoid concentrations can result from several issues during sample preparation and analysis:
-
Incomplete Extraction: The extraction procedure may not be efficient for your specific sample matrix. Repeating the extraction process until the sample residue is colorless can ensure complete extraction.[2]
-
Degradation During Storage: Carotenoids can degrade even when stored at low temperatures. For instance, extracts stored at -20°C in the dark can still experience degradation.[6] It is best to analyze samples as quickly as possible after extraction.
-
Oxidation and Isomerization: Exposure to air, light, or high temperatures during extraction and processing can lead to significant losses.[6][7]
-
Saponification Issues: While saponification can remove interfering lipids and chlorophyll (B73375), it can also lead to carotenoid losses, especially for xanthophylls.[8]
Q4: I'm seeing distorted or split peaks in my HPLC chromatogram. What should I check?
A4: Peak distortion in HPLC analysis of carotenoids can be attributed to several factors:
-
Injection Solvent Incompatibility: The solvent used to dissolve the extract for injection must be compatible with the mobile phase. A mismatch can cause peak splitting or broadening.
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetrical peaks.
-
Column Contamination: Residual lipids or other matrix components can accumulate on the column, affecting peak shape. The use of polyvinylpolypyrrolidine (PVPP) during extraction can help remove phenolic compounds that may foul the column.[7]
-
Improper Mobile Phase: The mobile phase composition is critical for good separation. The addition of modifiers like triethylamine (B128534) (TEA) can improve peak shape and recovery.[5]
Troubleshooting Guides
Issue 1: Low or No Recovery of Carotenoids
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Disruption | For plant or microbial samples with tough cell walls, ensure thorough homogenization. Methods like grinding with liquid nitrogen, using glass beads, or high-pressure homogenization can improve cell lysis.[3] |
| Inefficient Solvent Extraction | The chosen solvent may not be optimal for your sample. Refer to the solvent efficiency table below and consider using a solvent mixture. Ensure a sufficient solvent-to-sample ratio and repeat the extraction until the residue is colorless. |
| Carotenoid Degradation | Work under subdued light and use amber vials.[6] Add an antioxidant like BHT to your extraction solvent.[3] Avoid heat during extraction and evaporation steps; use a rotary or nitrogen evaporator at low temperatures. |
| Losses During Saponification | Saponification can cause degradation, especially of xanthophylls.[8] If possible, analyze without saponification or use a milder condition (e.g., lower temperature, shorter time). |
Issue 2: Problems with HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate Column: C18 columns are common, but for separating carotenoid isomers, a C30 column is often superior.[4][9] | Optimize Mobile Phase: Adjust the gradient and solvent composition. Methanol-based mobile phases have been shown to give good recoveries.[2] The addition of modifiers like ammonium (B1175870) acetate (B1210297) can also improve separation.[10] |
| Broad or Tailing Peaks | Column Contamination: Flush the column with a strong solvent. | Incompatible Injection Solvent: Ensure the injection solvent is similar in polarity to the initial mobile phase. |
| Ghost Peaks | Contaminated Mobile Phase or System: Use fresh, HPLC-grade solvents and purge the system thoroughly. | Carryover from Previous Injection: Run a blank gradient after each sample. |
Issue 3: Inaccurate Spectrophotometric Quantification
| Problem | Potential Cause | Troubleshooting Steps |
| Overestimation of Carotenoid Content | Chlorophyll Interference: Chlorophylls absorb light in a similar range as carotenoids. | Saponify the extract to remove chlorophylls, though be mindful of potential carotenoid losses.[11] Alternatively, use equations that correct for chlorophyll absorbance. |
| Inaccurate Calculations | Incorrect Molar Extinction Coefficient: The extinction coefficient is solvent-dependent.[12] | Use the correct extinction coefficient for the specific carotenoid and solvent you are using. Refer to the table of molar extinction coefficients below. |
| Non-linear Absorbance | Concentration Effects: At high concentrations, some carotenoids may not fully dissolve, leading to non-linear absorbance readings.[13][14] | Ensure your sample is within the linear range of the spectrophotometer by diluting it if necessary. |
Data Presentation
Table 1: Comparison of Carotenoid Extraction Efficiency with Different Solvents
| Carotenoid | Matrix | Solvent System | Relative Efficiency/Yield | Reference |
| β-Carotene | Vegetables | Supercritical CO2 with ethanol modifier | Averaged 23% higher than liquid extraction | [1] |
| α-Carotene | Vegetables | Ethanol-pentane | Slightly higher than supercritical CO2 | [1] |
| Total Carotenoids | Chlorella vulgaris | Ethanol | Higher yield than diethyl ether and acetone | [8] |
| Total Carotenoids | Chlorella vulgaris | Diethyl Ether | Lower yield than ethanol and acetone | [8] |
| Total Carotenoids | Chlorella vulgaris | Acetone | Higher yield than diethyl ether, lower than ethanol | [8] |
| Lycopene | Tomato Waste | n-hexane/acetone (1:3 v/v) | 94.7% recovery, 98.3% purity | [15] |
| Xanthophylls | Fucus serratus | Hexane/acetone (7:3 v/v) | High yield of polar carotenoids | [5] |
| Nonpolar Carotenoids | Gac Fruit | Chloroform/methanol (2:1 v/v) | Most efficient for nonpolar carotenoids | [5] |
Table 2: Stability of Carotenoids under Different Storage Conditions
| Carotenoid | Matrix/Solvent | Storage Condition | Duration | Degradation/Loss | Reference |
| Total Carotenoids | Formulated Diets | 4°C | 8 weeks | 1.09-3.86% loss | [3] |
| Total Carotenoids | Formulated Diets | Room Temperature (26-28°C) | 8 weeks | 1.30-8.97% loss | [3] |
| Carotenoid Extracts | N/A | -20°C in the dark with antioxidants | Per day | ~5% | [6] |
| Serum Carotene | Serum | Room Temperature - Light | 10 days | 24.5% decrease | [16] |
| Serum Carotene | Serum | Room Temperature - Light | 14 days | 28.3% decrease | [16] |
| Serum Carotene | Serum | 4°C (dark or light) | 14 days | Stable | [16] |
| Serum Carotene | Serum | -70°C | 14 days | Minimal change (3.04%) | [16] |
| All-trans-β-carotene | Beverage | 10°C and 20°C in dark | 42 days | 30-32% loss | [12] |
| All-trans-β-carotene | Beverage | 35°C and 45°C in dark | 36 days | 36-38% loss | [12] |
Table 3: Molar Extinction Coefficients (ε) of Common Carotenoids in Various Solvents
| Carotenoid | Solvent | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Reference |
| β-Carotene | n-Hexane | 453 | 139,000 | [17] |
| β-Carotene | Acetone | 454 | 134,000 | [17] |
| β-Carotene | Ethanol | 453 | 141,000 | [17] |
| Lutein | Ethanol | 445 | 145,000 | N/A |
| Zeaxanthin | Ethanol | 450 | 143,000 | N/A |
| Lycopene | Hexane | 472 | 185,000 | N/A |
Note: Molar extinction coefficients can vary slightly between sources. It is always best to determine it experimentally with a pure standard if high accuracy is required.
Experimental Protocols
Protocol 1: General Carotenoid Extraction from Plant Tissue
This protocol is a general guideline and may need optimization for specific plant materials.
-
Homogenization: Freeze a known weight of the plant sample (e.g., 1-2 g) with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Transfer the powder to an amber tube.
-
Add 10 mL of a solvent mixture, such as acetone/ethanol/hexane (1:1:1 v/v/v), containing 0.1% BHT.
-
Vortex vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 15 minutes in the dark.
-
-
Phase Separation:
-
Add 5 mL of deionized water and vortex for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Collection:
-
Carefully collect the upper organic (colored) layer containing the carotenoids into a fresh amber tube.
-
Repeat the extraction of the pellet with another 5 mL of the solvent mixture until the pellet is colorless.
-
Pool all the organic layers.
-
-
Drying:
-
Pass the pooled extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at a temperature below 35°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., mobile phase for HPLC).
Protocol 2: Quantification of Total Carotenoids by UV/Vis Spectrophotometry
-
Sample Preparation: Prepare the carotenoid extract as described in Protocol 1.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the maximum absorbance for carotenoids (typically around 450 nm).
-
-
Measurement:
-
Use a quartz cuvette.
-
Blank the spectrophotometer using the same solvent used to reconstitute the sample extract.
-
Measure the absorbance of the sample extract. If the absorbance is above the linear range of the instrument (e.g., >1.0), dilute the sample with a known volume of the solvent and re-measure.
-
-
Calculation: Calculate the total carotenoid concentration using the Beer-Lambert law:
-
Concentration (mg/L) = (A * V_extract * 1000) / (ε * l * MW)
-
A = Absorbance at λmax
-
V_extract = Total volume of the extract (L)
-
ε = Average molar extinction coefficient for total carotenoids (e.g., 139,000 L mol⁻¹ cm⁻¹ for β-carotene in hexane)
-
l = Path length of the cuvette (cm)
-
MW = Average molecular weight of carotenoids (e.g., 536.87 g/mol for β-carotene)
-
-
Protocol 3: HPLC Analysis of Carotenoids
-
HPLC System:
-
Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Methanol/Water (95:5 v/v) with 0.1% Triethylamine (TEA).
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE).
-
Detector: Photodiode Array (PDA) or UV-Vis detector set at 450 nm.
-
-
Gradient Elution:
-
0-15 min: 10% B to 50% B
-
15-25 min: 50% B to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: 90% B to 10% B
-
35-40 min: Hold at 10% B (re-equilibration)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each carotenoid of interest.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of each carotenoid in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: A general workflow for the quantification of carotenoids.
References
- 1. Comparison of a liquid solvent extraction technique and supercritical fluid extraction for the determination of alpha- and beta-carotene in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid Extraction from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2.4. HPLC Analysis of Carotenoids [bio-protocol.org]
- 8. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. epic.awi.de [epic.awi.de]
Selecting the appropriate internal standard for Idoxanthin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for Idoxanthin analysis.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for accurate this compound analysis?
A1: The use of an internal standard is crucial in quantitative analysis to ensure accuracy and precision.[1] It helps to correct for variations that can occur during sample preparation, extraction, and the analytical run itself.[1][2] Carotenoids like this compound are susceptible to degradation from light, heat, and oxidation, which can lead to variability in results.[3] An internal standard, which is added in a known quantity to all samples and standards, experiences similar losses and variations as the analyte (this compound). By using the ratio of the analyte's response to the internal standard's response for quantification, these variations can be compensated for, leading to more reliable and reproducible data.[1]
Q2: What are the key characteristics of a good internal standard for this compound analysis?
A2: An ideal internal standard for this compound analysis should possess the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to ensure comparable extraction efficiency and chromatographic behavior.[1] Since this compound is a xanthophyll (an oxygenated carotenoid), the internal standard should ideally also be a xanthophyll.
-
Not Naturally Present: The internal standard should not be naturally present in the sample matrix being analyzed.[1]
-
Chromatographic Resolution: It must be well-resolved from this compound and other components in the sample chromatogram to allow for accurate peak integration.[4]
-
Stability: The internal standard should be stable throughout the entire analytical procedure.[5][6]
-
Purity: The purity of the internal standard is critical, as impurities can interfere with the analysis and lead to inaccurate results.
-
Commercially Available: For practical reasons, the internal standard should be readily available in a highly purified form.[7]
Q3: Which compounds are commonly used as internal standards for the analysis of xanthophylls like this compound?
A3: Several compounds have been successfully used as internal standards for the analysis of xanthophylls. Given that this compound is a metabolite of astaxanthin (B1665798), internal standards used for astaxanthin analysis are highly relevant. Some suitable options include:
-
trans-β-Apo-8'-carotenal: This is a widely used internal standard for the quantification of astaxanthin and other xanthophylls.[2][8] Its structure is similar to that of carotenoids, and it is commercially available.
-
Echinenone: This keto-carotenoid is another potential internal standard. However, care must be taken to ensure it does not co-elute with any carotenoid isomers present in the sample, especially when using C30 columns at lower temperatures.[4]
-
Tocopherol (Vitamin E): While structurally different from carotenoids, tocopherol has been used as an internal standard in some carotenoid analyses, particularly for lutein (B1675518) and zeaxanthin.[9] Its suitability for this compound would need to be validated.
-
Stable Isotope-Labeled this compound: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., this compound-d6). This is because it has nearly identical chemical and physical properties to the unlabeled analyte, leading to the most accurate correction for experimental variations. However, the availability and cost of such standards can be a limiting factor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor recovery of the internal standard. | Degradation: Carotenoids are sensitive to light, heat, and oxygen.[3] | Work under dim light, use amber vials, and avoid high temperatures during sample preparation. Store standards and samples at low temperatures (-20°C or -70°C).[5][6] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation.[8] |
| Inefficient Extraction: The chosen extraction solvent may not be optimal for both this compound and the internal standard. | Ensure the polarity of the extraction solvent is suitable for both compounds. A mixture of solvents may be necessary. Test different solvent systems to optimize recovery. | |
| Co-elution of the internal standard with this compound or other sample components. | Inappropriate HPLC/UPC2 Conditions: The chromatographic method may not provide sufficient resolution.[4] | Optimize the mobile phase: Adjust the solvent composition and gradient. For xanthophylls, reversed-phase chromatography with C18 or C30 columns is common.[8][10] Adjust the column temperature: Temperature can affect the separation of carotenoid isomers.[4] Change the stationary phase: If resolution cannot be achieved, consider a different column chemistry (e.g., C30 instead of C18). |
| Inconsistent internal standard peak area across samples. | Inaccurate Addition: The internal standard may not have been added consistently to all samples and standards. | Use a calibrated pipette to add the internal standard. Add the internal standard early in the sample preparation process to account for losses during all steps.[1] |
| Matrix Effects (in LC-MS analysis): Components of the sample matrix can suppress or enhance the ionization of the internal standard, leading to variable responses. | Improve sample clean-up: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components. Dilute the sample: This can reduce the concentration of interfering substances. Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects. | |
| Internal standard appears to be contaminated. | Impure Standard: The commercially supplied internal standard may contain impurities that co-elute with the analyte or other peaks of interest. | Check the certificate of analysis: Verify the purity of the standard. Run a blank: Inject the internal standard solution alone to check for any unexpected peaks. Consider purification: If necessary, the internal standard can be purified by preparative HPLC. |
Data Summary: Potential Internal Standards for this compound Analysis
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Selection | Potential Issues |
| trans-β-Apo-8'-carotenal | C30H40O | 416.64 | Structurally similar to carotenoids; successfully used for astaxanthin (a related xanthophyll).[2][8] | May not perfectly mimic the behavior of a C40 xanthophyll like this compound. |
| Echinenone | C40H54O | 550.85 | Structurally very similar to this compound (keto-carotenoid). | Potential for co-elution with carotenoid isomers.[4] |
| rac-Tocopherol | C29H50O2 | 430.71 | Used as an internal standard for other xanthophylls like lutein and zeaxanthin.[9] | Structurally dissimilar to carotenoids, which may lead to differences in extraction and chromatographic behavior. |
| This compound-d6 (Hypothetical) | C40H48D6O4 | 605.9 (approx.) | Ideal internal standard with nearly identical chemical and physical properties to this compound. | May not be commercially available and could be expensive to synthesize. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is a general guideline and may need optimization based on the specific sample matrix.
-
Sample Homogenization: Homogenize the sample (e.g., tissue, cells) in a suitable buffer.
-
Addition of Internal Standard: Add a known amount of the selected internal standard solution (e.g., trans-β-Apo-8'-carotenal in acetone) to the homogenate.
-
Protein Precipitation and Extraction:
-
Add a volume of cold acetone (B3395972) or ethanol (B145695) containing 0.1% BHT to precipitate proteins and initiate extraction.[8]
-
Vortex the mixture thoroughly.
-
Add an extraction solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
-
Vortex again and centrifuge to separate the phases.
-
-
Solvent Evaporation: Transfer the organic (upper) layer containing the carotenoids to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase (e.g., methanol/MTBE mixture) for HPLC or UPC2 analysis.
Protocol 2: HPLC-DAD Analysis of this compound
This method is adapted from established protocols for xanthophyll analysis.
-
HPLC System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.
-
Column: A C30 reversed-phase column (e.g., YMC Carotenoid C30, 5 µm, 4.6 x 250 mm) is often recommended for good separation of carotenoid isomers.[8]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Methanol/Water (e.g., 95:5 v/v)
-
Solvent B: Methyl-tert-butyl ether (MTBE)
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more nonpolar compounds.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the maximum absorption wavelength for this compound (around 450-480 nm). The PDA detector allows for the acquisition of the full UV-Vis spectrum to aid in peak identification.
-
Injection Volume: 10-20 µL.
Workflow for Selecting an Internal Standard for this compound Analysis
Caption: Workflow for selecting and validating an internal standard for this compound analysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. lcms.cz [lcms.cz]
- 3. Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Carotenoid stability in fruits, vegetables and working standards - effect of storage temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov.tw [fda.gov.tw]
- 9. Quantification of Lutein + Zeaxanthin Presence in Human Placenta and Correlations with Blood Levels and Maternal Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antioxidant Activity: The Case of Astaxanthin and the Data Gap on Idoxanthin
For researchers, scientists, and drug development professionals, understanding the relative potency of antioxidant compounds is critical for the development of new therapeutics and nutraceuticals. This guide provides a comprehensive comparison of the antioxidant activity of astaxanthin (B1665798), a well-documented carotenoid, and idoxanthin, its lesser-known metabolite. However, a significant disparity in available research presents a challenge for a direct quantitative comparison.
While astaxanthin has been the subject of numerous studies elucidating its potent antioxidant capabilities, a thorough review of scientific literature reveals a notable absence of quantitative data on the antioxidant activity of this compound. This compound is recognized as a metabolic byproduct of astaxanthin, particularly in marine life such as Arctic charr, but its intrinsic antioxidant properties have not been extensively investigated or reported.[1]
This guide will therefore focus on presenting the robust body of evidence for astaxanthin's antioxidant activity, including its mechanisms of action and comparative quantitative data. Furthermore, it will detail the standard experimental protocols used to assess antioxidant capacity, which could be applied in future research to characterize this compound. This approach provides a valuable resource on a well-established antioxidant while highlighting a critical knowledge gap in the field.
Astaxanthin: A Potent Natural Antioxidant
Astaxanthin is a xanthophyll carotenoid responsible for the red-orange pigmentation in many marine organisms.[2] Its unique molecular structure, featuring conjugated double bonds and polar end groups, allows it to span cellular membranes, providing comprehensive protection against oxidative stress from both within and outside the cell.[3][4][5] This structural advantage is believed to contribute to its superior antioxidant activity compared to many other well-known antioxidants.[6][7]
Mechanisms of Antioxidant Action
Astaxanthin exerts its antioxidant effects through several mechanisms:
-
Free Radical Scavenging: It effectively neutralizes a wide range of reactive oxygen and nitrogen species (RONS), including singlet oxygen, superoxide (B77818) anions, and hydroxyl radicals, by donating electrons to stabilize these damaging molecules.[3][5][6]
-
Quenching of Singlet Oxygen: Astaxanthin is particularly efficient at quenching singlet oxygen, a highly reactive form of oxygen that can cause significant cellular damage.[7]
-
Inhibition of Lipid Peroxidation: By embedding itself within cellular membranes, astaxanthin protects polyunsaturated fatty acids from oxidation, thereby preserving membrane integrity and function.[8]
-
Modulation of Endogenous Antioxidant Defenses: Studies suggest that astaxanthin can enhance the body's own antioxidant defense systems by upregulating the expression and activity of antioxidant enzymes.[3]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often measured using various in vitro assays, with results typically expressed as IC50 values (the concentration of the antioxidant required to inhibit a specific reaction by 50%) or in terms of equivalency to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC) or by the Oxygen Radical Absorbance Capacity (ORAC) assay.
While direct comparative data for this compound is unavailable, the following table summarizes the reported antioxidant activity of astaxanthin in comparison to other common antioxidants.
| Antioxidant Compound | Assay | Result | Reference |
| Astaxanthin | ORAC | 2,822,200 µmol TE/100g | [6][9] |
| Astaxanthin | Singlet Oxygen Quenching | 6,000 times more potent than Vitamin C | [7] |
| Astaxanthin | Singlet Oxygen Quenching | 550 times more potent than Vitamin E | [7] |
| Vitamin C | ORAC | 1,900 µmol TE/100g (for raw oranges) | USDA Database |
| Vitamin E (alpha-tocopherol) | Various | Less potent than astaxanthin | [7] |
| Beta-Carotene | Various | Less potent than astaxanthin | [7] |
Experimental Protocols for Antioxidant Activity Assessment
Standardized in vitro assays are crucial for determining and comparing the antioxidant capacities of different compounds. The following are detailed methodologies for key experiments commonly cited in antioxidant research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
A stock solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (e.g., astaxanthin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the degree of protection afforded to the fluorescent probe.
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant test sample.
-
A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to the mixture.
-
The fluorescence decay of the probe is monitored over time using a microplate reader with fluorescence capabilities.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC, which is the AUC of the sample minus the AUC of the blank, is compared to a standard curve generated with Trolox.
-
The ORAC value is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the antioxidant mechanism of astaxanthin and a general workflow for assessing antioxidant activity.
Caption: Astaxanthin's Free Radical Scavenging Mechanism.
Caption: General Workflow for In Vitro Antioxidant Activity Assessment.
Conclusion and Future Directions
The significant lack of research on the antioxidant activity of this compound presents a clear gap in our understanding of carotenoid metabolism and function. Future studies should aim to isolate and purify this compound to perform the standardized antioxidant assays detailed in this guide. Such research would not only provide valuable data for a direct comparison with astaxanthin but also contribute to a more comprehensive understanding of the structure-function relationships of carotenoids and their metabolites in mitigating oxidative stress. This knowledge would be invaluable for the development of novel and effective antioxidant-based therapies.
References
- 1. Comprehensive Comparison of Effects of Antioxidant (Astaxanthin) Supplementation from Different Sources in Haliotis discus hannai Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. modernsurvivalblog.com [modernsurvivalblog.com]
- 7. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmolpat.com [jmolpat.com]
- 9. ORAC values -Improve Your Health & Skin [luxebeauty.com]
A Comparative Analysis of Idoxanthin and Crustaxanthin in Fish
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key astaxanthin (B1665798) metabolites in fish, Idoxanthin and Crustaxanthin (B1254559). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development by offering a comprehensive overview of their biochemical properties, physiological significance, and analytical methodologies, supported by experimental data.
Introduction to this compound and Crustaxanthin
This compound and crustaxanthin are xanthophyll carotenoids, which are oxygen-containing pigments responsible for the vibrant coloration in many aquatic organisms.[1] In fish, particularly salmonids, these compounds are not synthesized de novo but are metabolic derivatives of astaxanthin, a carotenoid obtained from their diet.[2][3] The conversion of astaxanthin to this compound and crustaxanthin is a key aspect of carotenoid metabolism in certain fish species and plays a significant role in their physiology, including pigmentation and potentially antioxidant defense.[2][4] The accumulation and relative proportions of these metabolites can be influenced by various factors such as species, developmental stage, and dietary intake of astaxanthin.[2][5]
Comparative Overview
| Feature | This compound | Crustaxanthin |
| Chemical Structure | 3,3′,4′-trihydroxy-β,β-carotene-4-one | 3,4,3′,4′-tetrahydroxy-β,β-carotene |
| Metabolic Precursor | Astaxanthin | Astaxanthin |
| Metabolic Pathway | Reductive metabolite of astaxanthin[2] | Reductive metabolite of astaxanthin[2] |
| Primary Function in Fish | Pigmentation of flesh, skin, and gonads[5] | Pigmentation, particularly in ovaries[5] |
| Prevalence in Fish | Notably high concentrations in Arctic charr (Salvelinus alpinus)[5][6] | Found in significant amounts in the ovaries of Arctic charr[5] |
| Analytical Detection | HPLC, UV-Visible Spectroscopy, Mass Spectrometry[6] | HPLC, inferred from spectroscopic data[2] |
Quantitative Analysis in Arctic Charr (Salvelinus alpinus)
The following table summarizes the distribution of this compound and Crustaxanthin in different tissues of sexually immature and maturing Arctic charr fed a diet supplemented with astaxanthin. This data highlights the differential accumulation of these carotenoids based on tissue type and maturity status.
| Tissue | Maturity Status | This compound (% of total carotenoids) | Crustaxanthin (% of total carotenoids) | Astaxanthin (% of total carotenoids) |
| Flesh | Sexually Immature | 20%[5] | Not specified | 64-79%[5] |
| Sexually Maturing | 35%[5] | Not specified | 64-79%[5] | |
| Ovaries | Immature & Maturing | 56%[5] | 20%[5] | < 5%[5] |
| Skin | Immature & Maturing | 10% (from saponified esters)[5] | Not specified | 85% (from saponified esters)[5] |
Metabolic Pathway of Astaxanthin in Fish
The following diagram illustrates the reductive metabolic pathway of astaxanthin, leading to the formation of this compound and crustaxanthin in fish. This process involves the stepwise reduction of the keto groups on the β-ionone rings of the astaxanthin molecule.
Experimental Protocols
The quantification and identification of this compound and Crustaxanthin in fish tissues are primarily achieved through chromatographic and spectroscopic techniques. Below is a generalized experimental workflow based on established methodologies.
Sample Preparation and Extraction
This initial phase is critical for the accurate analysis of carotenoids, which are susceptible to degradation.
Methodology:
-
Homogenization: A known weight of the fish tissue is homogenized in a solvent like acetone or ethanol to disrupt the cells and release the carotenoids.
-
Extraction: The carotenoids are then extracted from the initial solvent into an immiscible organic solvent such as hexane or a hexane/diethyl ether mixture through liquid-liquid extraction. This step is often repeated to ensure complete extraction.
-
Washing and Drying: The organic phase containing the carotenoids is washed with water to remove any water-soluble impurities. It is then dried, typically using anhydrous sodium sulfate.
-
Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen to prevent oxidation of the carotenoids. The dried extract is then reconstituted in a precise volume of the mobile phase to be used for chromatographic analysis.
Analytical Methods
A combination of techniques is employed for the separation, identification, and quantification of this compound and Crustaxanthin.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating complex mixtures of carotenoids.[7]
-
Column: A C18 reversed-phase column is commonly used, which separates compounds based on their hydrophobicity.
-
Mobile Phase: A gradient of solvents, such as methanol, acetonitrile, and dichloromethane, is typically employed to achieve optimal separation.
-
Detection: A photodiode array (PDA) or UV-Vis detector is used to monitor the eluting compounds at their specific absorption maxima (typically around 450-480 nm for these carotenoids).
-
-
UV-Visible Spectrophotometry: This technique is used to determine the absorption spectrum of the isolated carotenoids, providing a preliminary identification based on their characteristic spectral shape and maximum absorption wavelength (λmax).[7]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this powerful technique provides definitive structural information by determining the molecular weight and fragmentation patterns of the carotenoids.[7][8] This is crucial for confirming the identity of this compound and Crustaxanthin and distinguishing them from other isomers.
Conclusion
This compound and crustaxanthin are significant metabolites of astaxanthin in certain fish species, with their distribution and concentration varying with tissue type and physiological state. The analytical workflows detailed in this guide, centered around HPLC coupled with UV-Vis and Mass Spectrometry, provide a robust framework for their accurate identification and quantification. Further research into the specific physiological roles of these metabolites, beyond pigmentation, could unveil novel applications in aquaculture and fish health management. The provided data and methodologies serve as a foundational resource for professionals engaged in the study of fish physiology, carotenoid biochemistry, and the development of aquaculture feeds and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carotenoids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Captivating Colors, Crucial Roles: Astaxanthin’s Antioxidant Impact on Fish Oxidative Stress and Reproductive Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carotenoid Pigments in Analytical Chemistry: Identification and Quantification Strategies | Separation Science [sepscience.com]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Differentiating Idoxanthin from other Xanthophylls using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of idoxanthin with other structurally related xanthophylls, focusing on differentiation using mass spectrometry. The information presented is intended to assist researchers in the unambiguous identification of these compounds in complex biological matrices.
Structural and Mass Spectrometric Overview
This compound is a xanthophyll and a primary metabolite of astaxanthin (B1665798). Its structure is characterized by a β-ionone ring at one end and a 4-keto-β-ionone ring at the other, with hydroxyl groups at the 3 and 3' positions. This asymmetrical structure is key to its differentiation from symmetrical xanthophylls like astaxanthin and zeaxanthin.
Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), is a powerful tool for distinguishing between these closely related compounds. The primary ionization techniques employed for xanthophyll analysis are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), typically in positive ion mode. Collision-Induced Dissociation (CID) of the protonated molecules ([M+H]⁺) or other adducts reveals characteristic fragmentation patterns that serve as fingerprints for each molecule.
Comparative Fragmentation Analysis
The differentiation of this compound from other xanthophylls by mass spectrometry relies on the unique fragmentation pathways dictated by their distinct structural features. Below is a comparative summary of the expected fragmentation patterns.
Table 1: Key Molecular Ions of Selected Xanthophylls
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| This compound | C₄₀H₅₄O₄ | 598.9 | 599.4 | 621.4 |
| Astaxanthin | C₄₀H₅₂O₄ | 596.8 | 597.4 | 619.4 |
| Lutein (B1675518) | C₄₀H₅₆O₂ | 568.9 | 569.4 | 591.4 |
| Zeaxanthin | C₄₀H₅₆O₂ | 568.9 | 569.4 | 591.4 |
Table 2: Characteristic MS/MS Fragment Ions and Neutral Losses for Xanthophyll Differentiation
| Precursor Ion (m/z) | Characteristic Neutral Loss | Fragment Ion (m/z) | Inferred Structural Moiety | Target Xanthophyll(s) |
| 599.4 ([M+H]⁺) | H₂O (18 Da) | 581.4 | Loss of a hydroxyl group | This compound , Astaxanthin, Lutein, Zeaxanthin |
| 599.4 ([M+H]⁺) | 2 x H₂O (36 Da) | 563.4 | Loss of two hydroxyl groups | This compound , Astaxanthin |
| 597.4 ([M+H]⁺) | H₂O (18 Da) | 579.4 | Loss of a hydroxyl group | Astaxanthin |
| 597.4 ([M+H]⁺) | 2 x H₂O (36 Da) | 561.4 | Loss of two hydroxyl groups | Astaxanthin |
| 569.4 ([M+H]⁺) | H₂O (18 Da) | 551.4 | Loss of a hydroxyl group | Lutein, Zeaxanthin |
| 569.4 ([M+H]⁺) | C₉H₁₄O (154 Da) | 415.3 | Cleavage of the polyene chain near the hydroxylated ring | Lutein, Zeaxanthin |
| 599.4 ([M+H]⁺) | C₉H₁₄O₂ (170 Da) | 429.3 | Cleavage adjacent to the di-hydroxylated ring | This compound |
| 597.4 ([M+H]⁺) | C₁₀H₁₄O (150 Da) | 447.3 | Cleavage adjacent to the keto-hydroxylated ring | Astaxanthin |
| 599.4 / 597.4 | C₇H₈ (92 Da) | 507.4 / 505.4 | Loss of toluene (B28343) from the polyene chain | This compound , Astaxanthin, and others |
| 599.4 / 597.4 | C₈H₁₀ (106 Da) | 493.4 / 491.4 | Loss of xylene from the polyene chain | This compound , Astaxanthin, and others |
Note: The m/z values are nominal and may vary slightly depending on the mass spectrometer's resolution and calibration. The fragmentation of this compound is inferred from its structure and the known fragmentation of astaxanthin and other hydroxylated/ketolated carotenoids.
The key to differentiating this compound lies in the fragmentation of its asymmetric end rings. The presence of a di-hydroxylated ring in this compound is expected to yield a characteristic loss different from the symmetrical keto-hydroxylated rings of astaxanthin or the hydroxylated rings of lutein and zeaxanthin.
Experimental Protocol: LC-MS/MS for Xanthophyll Differentiation
This protocol outlines a general method for the separation and identification of this compound and other xanthophylls from a biological matrix.
3.1. Sample Preparation (e.g., from fish tissue)
-
Homogenize approximately 1g of tissue in 10 mL of a solvent mixture of hexane:isopropanol (3:1, v/v).
-
Sonicate the mixture for 15 minutes in a cold bath.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3.2. Liquid Chromatography (LC) Conditions
-
Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Methanol with 0.1% formic acid.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Source: APCI or ESI in positive ion mode.
-
Scan Mode: Full scan (m/z 100-1000) for initial identification and targeted MS/MS for confirmation.
-
Precursor Ion Selection: Select the [M+H]⁺ ions of the target xanthophylls for fragmentation (e.g., m/z 599.4 for this compound, 597.4 for astaxanthin, 569.4 for lutein/zeaxanthin).
-
Collision Energy: Optimize collision energy for each compound to achieve a rich fragmentation spectrum (typically in the range of 20-40 eV).
-
Key MS/MS Transitions to Monitor:
-
This compound: 599.4 → 581.4; 599.4 → 563.4; 599.4 → 429.3
-
Astaxanthin: 597.4 → 579.4; 597.4 → 561.4; 597.4 → 447.3
-
Lutein/Zeaxanthin: 569.4 → 551.4; 569.4 → 415.3
-
Visualizing the Workflow and Logic
4.1. Experimental Workflow
The following diagram illustrates the overall workflow for the differentiation of this compound from other xanthophylls.
Caption: Workflow for xanthophyll analysis.
4.2. Logical Differentiation Pathway
This diagram outlines the decision-making process for identifying this compound based on MS and MS/MS data.
A Comparative Analysis of the Bioavailability of Idoxanthin and Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of idoxanthin and astaxanthin (B1665798), two closely related carotenoids. While extensive research has been conducted on astaxanthin, data on this compound remains limited, with most of the available information positioning it as a metabolite of astaxanthin, particularly in aquatic species. This comparison, therefore, synthesizes the well-documented bioavailability of astaxanthin and discusses this compound within this metabolic context.
**Executive Summary
Astaxanthin is a well-researched carotenoid known for its potent antioxidant properties and various health benefits. Its bioavailability is influenced by several factors, including its source, whether it is in a free or esterified form, and the formulation of the supplement. Lipid-based formulations have been shown to significantly enhance the absorption of astaxanthin.
This compound is primarily recognized as a metabolite of astaxanthin. Consequently, its presence and concentration in tissues are directly dependent on the absorption and metabolic conversion of astaxanthin. Direct comparative studies on the bioavailability of this compound versus astaxanthin are not currently available in scientific literature. Therefore, understanding the factors that influence astaxanthin's bioavailability is key to inferring the potential systemic exposure to this compound.
Quantitative Bioavailability Data
The following tables summarize key pharmacokinetic parameters of astaxanthin from various human studies, illustrating the impact of different formulations on its bioavailability. Due to the lack of direct studies, corresponding data for this compound is not available.
Table 1: Pharmacokinetic Parameters of Astaxanthin in Humans (Single Dose)
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg/mL·h) | Relative Bioavailability Increase | Reference |
| Native Astaxanthin | 8 mg | 3.86 | 8.5 | - | - | [1] |
| Micellar Astaxanthin | 8 mg | 7.21 | 3.67 | - | - | [1] |
| Reference Formulation | 40 mg | - | - | - | - | [2] |
| Lipid Formulation A (long-chain triglyceride + polysorbate 80) | 40 mg | - | - | - | 1.7-fold | [2] |
| Lipid Formulation B (glycerol mono- and dioleate + polysorbate 80) | 40 mg | - | - | - | 3.7-fold | [2] |
| Lipid Formulation C (glycerol mono- and dioleate + polysorbate 80 + sorbitan (B8754009) monooleate) | 40 mg | - | - | - | 1.9-fold | [2] |
| Astaxanthin Oil (unformulated) | 60 mg | - | - | 1227 ± 1328 | - | [3] |
| Astaxanthin-SR (sustained-release) | 60 mg | - | - | 4393 ± 869 | 3.6-fold | [3] |
| Raw Astaxanthin Oleoresin | Not Specified | - | - | - | - | [4] |
| Potato Protein + Olive Oil + Astaxanthin Formulation | Not Specified | - | - | - | 4.8-fold | [4] |
Table 2: In Vitro Bioaccessibility of Astaxanthin from Different Sources
| Astaxanthin Source | Unabsorbed Fraction (after 3 hours) | Unabsorbed Fraction (after 6 hours) | Reference |
| Yeast | 41.2% | 15.6% | [5] |
| Algae | 53.8% | 44.2% | [5] |
| Bacterium | 48.5% | 2.6% | [5] |
| Synthetic | 35.6% | 6.7% | [5] |
Experimental Protocols
In Vitro Bioavailability Assessment Using Caco-2 Cells
This protocol is a widely accepted method for studying the intestinal absorption of compounds like carotenoids.[6][7][8]
Objective: To estimate the intestinal absorption and transport of a test compound (e.g., astaxanthin) using a human colon adenocarcinoma cell line (Caco-2) that differentiates to form a polarized monolayer of enterocytes.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (polycarbonate membrane)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (astaxanthin or this compound) dissolved in an appropriate vehicle (e.g., mixed micelles)
-
Analytical equipment for quantification (e.g., HPLC)
Methodology:
-
Cell Culture and Differentiation:
-
Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days in a humidified incubator at 37°C with 5% CO2.
-
The culture medium is changed every 2-3 days.
-
The formation of a confluent monolayer with tight junctions is confirmed by measuring the transepithelial electrical resistance (TEER).
-
-
Preparation of Test Compound:
-
The test compound is incorporated into mixed micelles to simulate the conditions in the small intestine after fat digestion. The micelles are typically composed of bile salts, phospholipids, and fatty acids.
-
-
Transport Study:
-
The culture medium is removed from the apical (upper) and basolateral (lower) compartments of the Transwell® inserts.
-
The cell monolayers are washed with pre-warmed HBSS.
-
The test compound in the micellar solution is added to the apical compartment, and fresh HBSS is added to the basolateral compartment.
-
The plates are incubated at 37°C, and samples are collected from both compartments at various time points (e.g., 0, 1, 2, 4, 6 hours).
-
The concentration of the test compound in the collected samples is quantified by HPLC.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 cell monolayer.
-
Signaling Pathways
Astaxanthin has been shown to modulate several key signaling pathways involved in cellular defense and inflammation. As a metabolite of astaxanthin, this compound may have similar or related effects, although specific studies are lacking.
Astaxanthin's Influence on Cellular Signaling
Astaxanthin's antioxidant and anti-inflammatory effects are mediated, in part, through its interaction with the Nrf2, PI3K/Akt, and MAPK signaling pathways.[9][10][11][12][13][14][15][16][17][18]
Caption: Astaxanthin's modulation of key signaling pathways.
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical workflow for assessing the bioavailability of a carotenoid.
Caption: Workflow for carotenoid bioavailability assessment.
Conclusion
The bioavailability of astaxanthin is a multifaceted process that is significantly influenced by its formulation. Lipid-based and micellar preparations have demonstrated a marked improvement in absorption compared to standard formulations. Astaxanthin exerts its biological effects through the modulation of critical cellular signaling pathways, including Nrf2, PI3K/Akt, and MAPK.
Data on the bioavailability of this compound is currently scarce, with existing literature identifying it as a metabolic product of astaxanthin. Therefore, the systemic availability of this compound is intrinsically linked to the absorption and metabolic fate of its parent compound, astaxanthin. Future research is warranted to directly investigate the pharmacokinetic profile of this compound and to elucidate its specific interactions with cellular signaling pathways. This will provide a more complete understanding of its potential biological activities and therapeutic applications.
References
- 1. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyanotech.com [cyanotech.com]
- 3. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating Astaxanthin Bioavailability, and a New Technology for Improving it, Using Natural Food Materials Only [ctv.veeva.com]
- 5. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 6. Estimation of carotenoid bioavailability from fresh stir-fried vegetables using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an in vitro digestion method to assess carotenoid bioavailability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of carotenoid bioavailability of whole foods using a Caco-2 cell culture model coupled with an in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. [PDF] Astaxanthin and Nrf2 signaling pathway: a novel target for new therapeutic approaches. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astaxanthin protects ARPE-19 cells from oxidative stress via upregulation of Nrf2-regulated phase II enzymes through activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astaxanthin Pretreatment Attenuates Hepatic Ischemia Reperfusion-Induced Apoptosis and Autophagy via the ROS/MAPK Pathway in Mice | MDPI [mdpi.com]
- 15. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Astaxanthin alleviates neuropathic pain by inhibiting the MAPKs and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Astaxanthin alleviates inflammatory pain by regulating the p38 mitogen-activated protein kinase and nuclear factor-erythroid factor 2-related factor/heme oxygenase-1 pathways in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Analysis of Idoxanthin and Its Precursors
This guide provides a detailed comparison of the spectroscopic properties of idoxanthin and its biosynthetic precursors, zeaxanthin (B1683548) and canthaxanthin (B1668269). The information presented is intended for researchers, scientists, and drug development professionals working with these carotenoids.
Spectroscopic Data Summary
The ultraviolet-visible (UV-Vis) absorption maxima (λmax) are key identifiers for carotenoids, reflecting the extent of their conjugated polyene systems. The λmax values for this compound, zeaxanthin, and canthaxanthin in various solvents are summarized below.
| Compound | Solvent | λmax (nm) |
| This compound | Acetone (B3395972) | 458 |
| Zeaxanthin | Acetone | 450, 478 |
| Ethanol | 450, 478 | |
| n-Hexane | 424, 449.9, 478.1 | |
| Canthaxanthin | Acetone | 472 |
| Ethanol | 472 | |
| n-Hexane | 467 |
Note: Carotenoid spectra typically exhibit multiple absorption peaks. The values presented represent the major absorption maxima. The exact position of these maxima can be influenced by the solvent used.
Spectroscopic Differences
This compound's absorption maximum in acetone (458 nm) is intermediate between that of its precursors, zeaxanthin (450 nm) and canthaxanthin (472 nm) in the same solvent. This spectroscopic shift is a direct consequence of the structural differences between these molecules.
Zeaxanthin possesses two hydroxyl groups on its β-ionone rings. The conversion to this compound involves the oxidation of one of these hydroxyl groups to a keto group. This introduction of a carbonyl group in conjugation with the polyene chain results in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum compared to zeaxanthin.
Canthaxanthin has two keto groups, one on each β-ionone ring, leading to a more extended conjugated system than this compound, which has one hydroxyl and one keto group. Consequently, canthaxanthin exhibits a further bathochromic shift, absorbing light at a longer wavelength than this compound.
Experimental Protocols
General Protocol for UV-Visible Spectrophotometry of Carotenoids
This protocol outlines the general steps for determining the UV-Vis absorption spectrum of a carotenoid.
1. Sample Preparation:
-
Extraction: If the carotenoid is in a biological matrix (e.g., plant tissue, microbial cells), it must first be extracted. A common method involves grinding the sample with a solvent like acetone or a mixture of hexane (B92381) and acetone. This should be performed under dim light to prevent photodegradation of the carotenoids.
-
Saponification (Optional): To remove interfering chlorophylls (B1240455) and lipids, the extract can be saponified by adding a solution of potassium hydroxide (B78521) in methanol (B129727) and incubating in the dark.
-
Solvent Partitioning: The carotenoids are then transferred to a non-polar solvent such as petroleum ether or hexane by liquid-liquid extraction.
-
Purification: The extract can be washed with water to remove residual alkali and water-soluble impurities. Anhydrous sodium sulfate (B86663) is often used to dry the organic phase.
-
Dissolution: The purified carotenoid extract is dissolved in a suitable spectroscopic grade solvent (e.g., acetone, ethanol, hexane) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.3-0.8).
2. Spectroscopic Measurement:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30-45 minutes to ensure stable readings.
-
Blanking: Use a quartz cuvette filled with the same solvent used to dissolve the sample to zero the spectrophotometer (set the absorbance to zero) across the desired wavelength range.
-
Sample Measurement: Fill a quartz cuvette with the carotenoid solution and place it in the spectrophotometer.
-
Scan: Scan the absorbance of the sample over a wavelength range of at least 350-600 nm to capture the full absorption spectrum characteristic of carotenoids.
-
Data Recording: Record the wavelength(s) of maximum absorbance (λmax).
Biosynthetic Pathway of this compound
The following diagram illustrates the biosynthetic conversion of zeaxanthin to this compound and the relationship with canthaxanthin.
A Guide to Cross-Laboratory Validation of Idoxanthin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for the quantification of Idoxanthin, a carotenoid of increasing interest in aquaculture and biomedical research. The information presented is intended to assist laboratories in establishing and validating robust analytical protocols, ensuring data accuracy and comparability across different research sites.
Introduction to this compound
This compound is a xanthophyll carotenoid, a metabolic derivative of astaxanthin (B1665798). It is found in various marine organisms, particularly in the flesh and skin of fish such as Arctic charr, where it contributes to pigmentation.[1] As a metabolite of astaxanthin, a compound known for its potent antioxidant properties, this compound is a subject of growing research interest for its potential biological activities. Accurate and reproducible quantification of this compound is crucial for understanding its metabolism, distribution, and physiological roles.
Principal Analytical Methods for this compound Quantification
The quantification of carotenoids like this compound predominantly relies on chromatographic techniques, owing to their ability to separate complex mixtures and provide specific detection.
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: This is the most common method for carotenoid analysis. It offers good selectivity and sensitivity. A reversed-phase C18 or C30 column is typically used with a mobile phase consisting of a mixture of organic solvents like methanol, acetonitrile, and dichloromethane.[2][3] Detection is performed by monitoring the absorbance in the 400-500 nm range.[3]
-
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS): This method provides higher resolution, shorter analysis times, and enhanced sensitivity and selectivity compared to HPLC-PDA.[4] LC-MS/MS is particularly valuable for the unequivocal identification and quantification of carotenoids in complex biological matrices.[4][5][6]
Cross-Laboratory Validation Data
An interlaboratory study assessing a multi-analyte reversed-phase HPLC (RP-HPLC) method for ten carotenoids in animal feed provides robust precision data.[2][7][8] The study reported relative standard deviations for repeatability (RSDr) and reproducibility (RSDR), which are critical parameters in cross-laboratory validation.
Table 1: Interlaboratory Study Precision Data for Astaxanthin (as a proxy for this compound)
| Analyte | Matrix | Assigned Value (mg/kg) | Mean Reported Value (mg/kg) | Repeatability (RSDr) % | Reproducibility (RSDR) % |
| Astaxanthin | Fish Feed | 26.8 | 27.0 | 5.8 | 15.0 |
| Astaxanthin | Fish Feed | 53.5 | 53.0 | 4.9 | 12.0 |
| Astaxanthin | Fish Feed | 107 | 106 | 3.9 | 10.0 |
Data sourced from a multi-analyte interlaboratory study on carotenoids in feed.[2][7][8]
Experimental Protocols
A generalized experimental protocol for the quantification of this compound using HPLC-PDA is outlined below. Laboratories should perform in-house validation to ensure the method is fit for their specific purpose.
Sample Preparation
-
Homogenization: Homogenize the tissue sample (e.g., fish flesh) in a suitable solvent.
-
Extraction: Extract the carotenoids using an organic solvent mixture, such as acetone/methanol or hexane (B92381)/isopropanol. This step should be performed under subdued light to prevent isomerization and degradation of the carotenoids.
-
Saponification (Optional): If the sample contains a high amount of lipids or esterified carotenoids, a saponification step with potassium hydroxide (B78521) may be necessary to hydrolyze the esters and remove interfering lipids.
-
Liquid-Liquid Extraction: Partition the carotenoids into a non-polar solvent like hexane or diethyl ether.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
HPLC-PDA Analysis
-
Column: Reversed-phase C18 or C30, 5 µm particle size, 250 x 4.6 mm.
-
Mobile Phase: A gradient of methanol, methyl tert-butyl ether, and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array detector set at the wavelength of maximum absorbance for this compound (approximately 460-470 nm).
-
Quantification: Based on a calibration curve of an authentic this compound standard.
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow for Cross-Laboratory Validation
The following diagram illustrates a typical workflow for a cross-laboratory validation study of an this compound quantification method.
References
- 1. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Idoxanthin and Astaxanthin in Pigmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pigmentation efficacy of idoxanthin and astaxanthin (B1665798), supported by experimental data. It is intended to inform researchers, scientists, and professionals in drug development on the roles and potential applications of these two closely related carotenoids in pigmentation.
Introduction to this compound and Astaxanthin
Astaxanthin, a well-known keto-carotenoid, is widely recognized for its potent antioxidant properties and its role in providing the characteristic red-orange pigmentation in many aquatic animals, such as salmon, shrimp, and crustaceans.[1][2] It is a common feed additive in aquaculture to enhance the coloration of fish flesh and skin.[3][4]
This compound is a metabolite of astaxanthin, meaning it is formed in the body after the consumption and metabolic processing of astaxanthin.[5] It is also a keto-carotenoid and contributes to the overall pigmentation of tissues where it is present. While astaxanthin is extensively studied and commercially utilized, this compound's direct role and comparative efficacy in pigmentation are less well-documented, with most evidence stemming from its presence as a metabolic byproduct of astaxanthin.
Comparative Pigmentation Efficacy: A Data-Driven Overview
Direct comparative studies on the pigmentation efficacy of this compound versus astaxanthin, where each is administered as a separate dietary supplement, are limited in the available scientific literature. However, valuable insights can be drawn from studies that have quantified the deposition of both astaxanthin and its metabolite, this compound, in the tissues of fish after dietary supplementation with astaxanthin. These studies provide an indirect measure of their relative contributions to pigmentation.
The following table summarizes quantitative data from a key study on Arctic charr (Salvelinus alpinus), which investigated the carotenoid composition in various tissues after the fish were fed a diet supplemented with astaxanthin.
Table 1: Comparative Deposition of Astaxanthin and this compound in Arctic Charr Tissues
| Tissue | Astaxanthin (% of total carotenoids) | This compound (% of total carotenoids) | Key Observation |
| Flesh (Immature) | 79% | 20% | Astaxanthin is the dominant carotenoid, but a significant portion is converted to and deposited as this compound. |
| Flesh (Maturing) | 64% | 35% | The proportion of this compound increases with sexual maturation, suggesting a higher metabolic turnover of astaxanthin. |
| Ovaries | <5% | 56% | This compound is the major carotenoid in the ovaries, indicating a preferential accumulation or conversion in this tissue. |
| Skin | 85% (as esters) | 10% (as esters) | Astaxanthin esters are the primary pigments in the skin, with a smaller contribution from this compound esters. |
Data sourced from Bjerkeng et al. (2000) in Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology.
Interpretation of Data:
The data clearly indicates that while astaxanthin is the supplemented pigment, a substantial amount is metabolized into this compound, which is then deposited in various tissues, contributing significantly to their coloration. The higher percentage of this compound in the flesh of maturing charr and its predominance in the ovaries suggest that this compound plays a crucial role in the pigmentation associated with reproductive development. In the skin, astaxanthin remains the more dominant pigment.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the study of carotenoid pigmentation, based on established research practices.
Experimental Animal Feeding Trial
-
Objective: To assess the deposition of dietary carotenoids in animal tissues.
-
Protocol:
-
Animal Model: A relevant species, such as rainbow trout (Oncorhynchus mykiss) or Arctic charr (Salvelinus alpinus), is selected.
-
Acclimation: Fish are acclimated to laboratory conditions in tanks with controlled water temperature, flow, and photoperiod.
-
Diet Formulation: A basal diet, devoid of carotenoids, is prepared. Experimental diets are formulated by supplementing the basal diet with known concentrations of the carotenoid(s) of interest (e.g., 100 mg/kg of astaxanthin).
-
Feeding Regimen: Fish are divided into control and experimental groups. The control group receives the basal diet, while the experimental groups receive the carotenoid-supplemented diets. Fish are typically fed to satiation once or twice daily for a predetermined period (e.g., 8-12 weeks).
-
Sample Collection: At the end of the feeding trial, fish are euthanized, and tissue samples (e.g., flesh, skin, liver, gonads) are collected and stored at -80°C until analysis.
-
Quantification of Carotenoids by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate, identify, and quantify the concentration of specific carotenoids in tissue samples.
-
Protocol:
-
Extraction:
-
A known weight of homogenized tissue is extracted with an organic solvent, typically a mixture of chloroform/methanol or acetone.
-
The extraction is often performed under dim light and a nitrogen atmosphere to prevent carotenoid degradation.
-
The extract is then washed with water to remove non-lipid components.
-
The organic phase containing the carotenoids is collected and evaporated to dryness under a stream of nitrogen.
-
-
Saponification (Optional but recommended for samples with esterified carotenoids):
-
The dried extract is dissolved in an ethanol/KOH solution and incubated to hydrolyze the carotenoid esters to their free form.
-
The free carotenoids are then re-extracted into an organic solvent (e.g., hexane/diethyl ether).
-
-
HPLC Analysis:
-
The final extract is dissolved in a suitable mobile phase and injected into an HPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of solvents, such as methanol, acetonitrile, and dichloromethane, is employed to separate the different carotenoids.
-
Detection: A photodiode array (PDA) or UV/Vis detector is used to detect the carotenoids at their specific maximum absorbance wavelength (around 470-480 nm for astaxanthin and this compound).
-
Quantification: The concentration of each carotenoid is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of pure astaxanthin and this compound standards.
-
-
Signaling Pathways and Visualizations
The pigmentation process in animals is complex and regulated by various signaling pathways. While specific pathways for this compound are not well-defined, it is understood to be part of the broader carotenoid metabolic and deposition pathways. Astaxanthin has been shown to influence signaling pathways related to melanogenesis, the process of melanin (B1238610) production.
Below are Graphviz diagrams illustrating a simplified experimental workflow for carotenoid analysis and a conceptual overview of a carotenoid pigmentation pathway.
Caption: Experimental workflow for carotenoid analysis.
Caption: Carotenoid metabolic and deposition pathway.
Conclusion
While astaxanthin is the primary carotenoid supplemented in animal feeds for pigmentation, a significant portion of it is metabolized to this compound, which is then deposited in various tissues and plays a crucial role in their coloration. The relative abundance of this compound, particularly in the flesh of maturing fish and in the ovaries, underscores its importance as a pigmenting agent. Although direct comparative efficacy studies are lacking, the available evidence strongly suggests that this compound is an effective pigment, and its formation is a key step in the overall pigmentation process following astaxanthin ingestion. Future research focusing on the direct supplementation of this compound would be beneficial to fully elucidate its pigmentation efficacy compared to astaxanthin.
References
A Comparative Guide to the In Vivo Antioxidant Effects of Idoxanthin and Lutein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antioxidant effects of two xanthophyll carotenoids: Idoxanthin and Lutein (B1675518). Due to a notable scarcity of published in vivo studies on this compound, this comparison leverages data from the closely related keto-carotenoid, Astaxanthin (B1665798), as a proxy to provide a theoretical framework for this compound's potential antioxidant activity. This approach is grounded in their structural similarities. The well-documented in vivo antioxidant properties of Lutein serve as the primary basis for comparison.
Executive Summary
Quantitative Data Comparison
The following tables summarize the in vivo antioxidant effects of Lutein and Astaxanthin (as a proxy for this compound) from various animal studies.
Table 1: In Vivo Effects of Lutein on Antioxidant Enzymes and Oxidative Stress Markers
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Mice | 50, 100, and 250 mg/kg body weight | 30 days | Dose-dependent inhibition of superoxide (B77818) generation in macrophages (34.18%, 64.32%, and 70.22% respectively). Significant increase in blood and liver levels of Catalase (CAT), Superoxide Dismutase (SOD), Glutathione Reductase (GR), and Glutathione (GSH). Increased liver Glutathione Peroxidase (GPx) and Glutathione-S-Transferase (GST). | [1][2] |
| Mice with D-galactose-induced liver injury | 40 mg/kg body weight/day | Not specified | Decreased levels of inducible nitric oxide synthase (iNOS) in the liver. | [3] |
| Rats with paracetamol-induced liver toxicity | Not specified | Not specified | Reduced lipid peroxidation and increased levels of SOD, CAT, GPx, and GSH in the liver. | [3] |
| Hairless mice exposed to UV radiation | Dietary supplementation | Not specified | Provided protection against UV-induced skin swelling and reduced ROS generation. | [3] |
| Apolipoprotein E-deficient mice | 0.093 mg/kg/day | 90 days | Partially prevented retinal morphological alterations. | [8] |
Table 2: In Vivo Effects of Astaxanthin (as a proxy for this compound) on Antioxidant Pathways and Markers
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Diabetic rats | Not specified | 12 weeks | Ameliorated kidney morphological changes via activation of Nrf2-ARE signaling. | [9] |
| Mice | Not specified | Not specified | Activates the Nrf2/HO-1 signaling pathway, enhancing antioxidant defense. | [6] |
| Healthy men | 6-8 mg daily | Not specified | Decreased the oxidation of low-density lipoprotein (LDL) cholesterol. | [10] |
| Animal models of obesity-associated diseases | Various | Various | Reduced oxidative stress and improved redox status. | [11][12] |
| Rats | 6, 12, and 24 mg/kg/day | 13 weeks | No significant adverse biological effects observed. | [13] |
Experimental Protocols
In Vivo Antioxidant Activity Assessment of Lutein in Mice
This protocol is based on the methodology described by Sindhu et al. (2010).[1][2]
1. Animal Model:
-
Swiss albino mice are used for the study.
-
Animals are housed under standard laboratory conditions with free access to a normal mouse chow diet and water.
2. Treatment:
-
Lutein is suspended in sunflower oil (5%).
-
Mice are orally administered with different doses of lutein (e.g., 50, 100, and 250 mg/kg body weight) daily for a period of 30 days.
-
A control group receives the vehicle (sunflower oil) only.
3. Sample Collection and Preparation:
-
At the end of the treatment period, blood is collected for the separation of plasma and erythrocytes.
-
Liver tissue is excised, washed, and homogenized to prepare a 10% tissue homogenate in phosphate (B84403) buffer.
4. Biochemical Assays:
-
Superoxide Generation in Macrophages: Peritoneal macrophages are isolated, and superoxide generation is induced using phorbol (B1677699) myristate acetate (B1210297) (PMA). The inhibition of superoxide generation is measured by the nitroblue tetrazolium (NBT) reduction method.
-
Antioxidant Enzyme Assays:
-
Catalase (CAT): Assayed by measuring the decomposition of hydrogen peroxide.
-
Superoxide Dismutase (SOD): Assayed by the inhibition of NBT reduction.
-
Glutathione Peroxidase (GPx): Assayed by measuring the oxidation of NADPH.
-
Glutathione Reductase (GR): Assayed by measuring the disappearance of NADPH.
-
Glutathione-S-Transferase (GST): Assayed using 1-chloro-2,4-dinitrobenzene (B32670) as the substrate.
-
-
Glutathione (GSH) Estimation: Measured using dithionitrobenzoic acid.
5. Statistical Analysis:
-
Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey test) to determine the statistical significance between the groups.
Visualizing the Mechanisms of Action
Experimental Workflow for In Vivo Antioxidant Assessment
Antioxidant Signaling Pathway of Lutein
Lutein is known to enhance the endogenous antioxidant defense system, in part through the activation of the Nrf2 signaling pathway.
Potential Antioxidant Signaling Pathway of this compound (via Astaxanthin)
Astaxanthin, a structural analog of this compound, activates multiple protective signaling pathways, including the Nrf2 and PI3K/Akt pathways.[14][15]
Conclusion
The available in vivo evidence strongly supports the antioxidant effects of Lutein, which are mediated through both direct ROS scavenging and the upregulation of endogenous antioxidant defense mechanisms. While direct in vivo data for this compound is currently lacking, the extensive research on the structurally similar Astaxanthin suggests that this compound likely possesses potent antioxidant properties, possibly acting through the activation of key signaling pathways such as Nrf2 and PI3K/Akt. Further in vivo studies are warranted to elucidate the specific antioxidant mechanisms and efficacy of this compound and to enable a direct comparison with Lutein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Astaxanthin and Nrf2 signaling pathway: a novel target for new therapeutic approaches. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Th...: Ingenta Connect [ingentaconnect.com]
- 8. Effect of Lutein and Antioxidant Supplementation on VEGF Expression, MMP-2 Activity, and Ultrastructural Alterations in Apolipoprotein E-Deficient Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmolpat.com [jmolpat.com]
- 11. Effects of astaxanthin in animal models of obesity-associated diseases: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety Assessment of 3S, 3’S Astaxanthin Derived from Metabolically Engineered K. marxianus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Idoxanthin and Other C40 Carotenoids for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive structural and functional comparison of Idoxanthin with other prominent C40 carotenoids. The information is presented to facilitate objective analysis, supported by experimental data and detailed methodologies.
Structural and Physicochemical Comparison
This compound is a xanthophyll carotenoid, a class of C40 tetraterpenoids characterized by the presence of oxygen-containing functional groups. Its structure is closely related to astaxanthin (B1665798), from which it is a metabolic derivative. The core structure of all C40 carotenoids is a long polyene chain of conjugated double bonds, which is responsible for their antioxidant properties and distinct coloration.
The key structural differences between this compound and other common C40 carotenoids lie in the nature and position of their oxygen-containing functional groups and the structure of their terminal rings. These variations significantly influence their polarity, bioavailability, and biological activity.
| Carotenoid | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C40H54O4 | 598.85 | Two hydroxyl groups and one keto group on the β-ionone rings.[1][2] |
| Astaxanthin | C40H52O4 | 596.84 | Two hydroxyl and two keto groups on the β-ionone rings.[3][4] |
| Zeaxanthin | C40H56O2 | 568.87 | Two hydroxyl groups on the β-ionone rings. |
| Lutein | C40H56O2 | 568.87 | Two hydroxyl groups, one on a β-ionone ring and one on an ε-ionone ring.[5][6] |
| β-Carotene | C40H56 | 536.87 | No oxygen-containing functional groups; two β-ionone rings.[7] |
Comparative Functional Analysis
While direct comparative studies on this compound are limited, its functional properties can be inferred from its structural similarity to astaxanthin and data from studies on astaxanthin metabolites.
Antioxidant Activity
Studies have shown that astaxanthin possesses superior antioxidant activity compared to many other carotenoids, including β-carotene, lutein, and zeaxanthin.[8][9] For instance, astaxanthin was found to be 54 times more potent than β-carotene in quenching singlet oxygen.[8] Given that this compound is a metabolite of astaxanthin and retains a similar polyene chain, it is expected to exhibit significant antioxidant activity. One study on astaxanthin analogs found that adonixanthin, which is structurally very similar to this compound, suppressed reactive oxygen species (ROS) production.[10][11]
| Carotenoid | Relative Antioxidant Activity (Singlet Oxygen Quenching) |
| Astaxanthin | Very High |
| This compound | High (Inferred) |
| Zeaxanthin | High |
| Lutein | High |
| β-Carotene | Moderate |
Note: This table provides a qualitative comparison based on available literature. Direct quantitative comparisons for this compound are needed for a definitive ranking.
Bioavailability and Metabolism
The bioavailability of carotenoids is influenced by factors such as their structure, formulation, and the food matrix. Generally, the presence of hydroxyl groups, as seen in xanthophylls like this compound, astaxanthin, lutein, and zeaxanthin, increases their polarity compared to carotenes like β-carotene.
This compound is a known metabolite of astaxanthin in several aquatic organisms, such as Arctic charr.[1][12] Studies have shown that after the consumption of astaxanthin, this compound appears in the flesh and other tissues, indicating its absorption and metabolic conversion.[1][12] The metabolic conversion of astaxanthin to this compound involves the reduction of a keto group to a hydroxyl group. The relative proportions of astaxanthin and this compound can vary depending on factors like the developmental stage of the organism.[1][12]
dot
Caption: Metabolic conversion of Astaxanthin to this compound.
Involvement in Cellular Signaling Pathways
Carotenoids are known to modulate various cellular signaling pathways, primarily those related to oxidative stress and inflammation. The Nrf2 and MAPK signaling pathways are key targets.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Several carotenoids have been shown to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system.
A study on astaxanthin analogs demonstrated that both astaxanthin and adonixanthin can upregulate Nrf2-controlled genes.[10][11] This suggests that this compound, given its structural similarity to adonixanthin, is also likely to be an activator of the Nrf2 pathway. This activation leads to the production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
dot
Caption: Activation of the Nrf2 signaling pathway by carotenoids.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Some carotenoids have been shown to modulate MAPK signaling, often leading to anti-inflammatory effects. For example, β-carotene has been reported to inhibit the JNK/p38 MAPK signaling pathway, thereby reducing inflammation. While specific studies on this compound's effect on the MAPK pathway are lacking, the known anti-inflammatory properties of other carotenoids suggest this as a potential mechanism of action for this compound as well.
Experimental Protocols
Extraction and Purification of Carotenoids
Objective: To extract and purify carotenoids from biological samples for analysis.
Methodology:
-
Sample Homogenization: Homogenize the sample (e.g., tissue, cells) in a suitable solvent, typically a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v).[13]
-
Solvent Extraction: Perform liquid-liquid extraction using a separating funnel. Add distilled water and a salt solution (e.g., 10% NaCl) to the homogenate to facilitate phase separation.[13]
-
Collection of Organic Phase: Collect the upper organic phase containing the carotenoids. Repeat the extraction process on the aqueous phase to maximize recovery.
-
Saponification (Optional): To remove interfering lipids and chlorophylls, the extract can be saponified using a solution of potassium hydroxide (B78521) in methanol (B129727).[14]
-
Purification: The crude extract can be further purified using techniques like thin-layer chromatography (TLC) or column chromatography.[13] For TLC, a mobile phase of hexane and acetone (e.g., 3:2 v/v) is commonly used.[13]
dot
Caption: Workflow for carotenoid extraction and purification.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify individual carotenoids in a sample.
Methodology:
-
Sample Preparation: The purified carotenoid extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).[13]
-
HPLC System: A reversed-phase HPLC system with a C18 or C30 column is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of solvents such as acetonitrile, methanol, and water, sometimes with modifiers like triethylamine.[2]
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths of the carotenoids (typically around 450-480 nm).[2]
-
Quantification: The concentration of each carotenoid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using authentic standards.[2]
In Vitro Antioxidant Activity Assays
Objective: To determine the antioxidant capacity of carotenoids.
Common Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants, leading to a decrease in absorbance.[3]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex that can be quantified.[3]
General Procedure (for DPPH and ABTS assays):
-
Prepare a stock solution of the carotenoid in a suitable organic solvent.
-
Prepare a working solution of the radical (DPPH or ABTS•+).
-
Mix the carotenoid solution with the radical solution.
-
Incubate the mixture in the dark for a specific period.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and, if possible, the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals).
Conclusion
This compound, as a metabolite of the potent antioxidant astaxanthin, holds significant promise as a bioactive compound. Its structural similarities to astaxanthin and other well-studied xanthophylls suggest it possesses strong antioxidant and anti-inflammatory properties, likely mediated through the modulation of key cellular signaling pathways such as Nrf2. While direct comparative data for this compound is still emerging, the information available on related C40 carotenoids provides a solid foundation for future research and development. The experimental protocols outlined in this guide offer standardized methods for the extraction, quantification, and functional characterization of this compound and other carotenoids, which will be crucial for advancing our understanding of these valuable natural products. Further research focusing on direct comparative studies of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and quantification of 15 carotenoids by reversed phase high performance liquid chromatography coupled to diode array detection with isosbestic wavelength approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nofima.com [nofima.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Antitumour Mechanisms of Carotenoids: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Astaxanthin analogs, adonixanthin and lycopene, activate Nrf2 to prevent light-induced photoreceptor degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Idoxanthin Levels in Wild vs. Farmed Salmonids: A Quantitative Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of idoxanthin levels in wild and farmed salmonids, supported by experimental data. The information is intended to assist researchers in understanding the variability of this carotenoid in different salmonid sources.
Quantitative Data Summary
This compound, a metabolic derivative of astaxanthin (B1665798), is a carotenoid found in salmonid flesh. Its concentration can vary significantly between wild and farmed populations due to differences in diet, environment, and physiological stress. Farmed salmon generally exhibit higher levels of this compound compared to their wild counterparts.[1] This is often attributed to the controlled diets in aquaculture, which are typically supplemented with astaxanthin, the precursor to this compound.
A study on Atlantic salmon (Salmo salar) reported that the total carotenoid pigmentation in farmed individuals was 8.43 ± 0.10 mg/kg, whereas in wild-caught salmon, it was 6.44 ± 0.27 mg/kg.[1] While these figures represent total carotenoids, it is established that farmed salmon possess a higher proportion of this compound.[1] For instance, in juvenile farmed salmon reared indoors, the ratio of astaxanthin to this compound can be as high as 90:10.[1]
In another salmonid species, the Arctic charr (Salvelinus alpinus), when fed a diet containing astaxanthin, this compound constituted a significant portion of the total carotenoids in the flesh, ranging from 60-76% after a three-month period.[2] The proportion of this compound in Arctic charr was also observed to be dependent on the size of the fish, with smaller individuals containing a higher percentage.[2] Furthermore, in sexually maturing Arctic charr, this compound can represent 20-35% of the total carotenoids in the flesh.[3]
The conversion of astaxanthin to this compound is also influenced by external factors. Research has shown that stressed salmonids tend to have higher levels of this compound.[4] Similarly, dietary composition, such as low levels of marine omega-3 fatty acids in the feed of farmed salmon, can lead to an increased conversion of astaxanthin to this compound.[4]
| Species | Rearing Condition | This compound Level | Total Carotenoids (mg/kg) | Notes |
| Atlantic Salmon (Salmo salar) | Farmed | Higher than wild | 8.43 ± 0.10 | - |
| Atlantic Salmon (Salmo salar) | Wild | Lower than farmed | 6.44 ± 0.27 | - |
| Juvenile Salmon | Farmed (indoors) | 10% of total carotenoids | - | Astaxanthin to this compound ratio of 90:10. |
| Arctic Charr (Salvelinus alpinus) | Farmed (fed astaxanthin) | 60-76% of total carotenoids | - | After 3 months of feeding. |
| Sexually Maturing Arctic Charr (Salvelinus alpinus) | - | 20-35% of total carotenoids | - | - |
Experimental Protocols
The quantification of this compound in salmonid tissue typically involves extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
1. Sample Preparation and Extraction:
-
Homogenization: A known weight of salmonid flesh is homogenized.
-
Extraction: The homogenized tissue is extracted with an organic solvent, such as acetone (B3395972) or a mixture of chloroform (B151607) and methanol. This process is often repeated to ensure complete extraction of the carotenoids.
-
Saponification (Optional): To hydrolyze carotenoid esters, the extract may be saponified with potassium hydroxide.
-
Purification: The crude extract is washed with water to remove water-soluble impurities and then dried, often under a stream of nitrogen to prevent oxidation.
2. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis or photodiode array (PDA) detector is typically used.
-
Mobile Phase: A mixture of solvents such as acetonitrile, methanol, and water is commonly used as the mobile phase in an isocratic or gradient elution.
-
Detection: this compound is detected by its absorbance at a specific wavelength, typically around 460-480 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the chromatogram to a standard curve generated with known concentrations of an this compound standard.
Nuclear Magnetic Resonance (NMR) spectroscopy has also been used for the detection and quantification of astaxanthin and its derivatives, including this compound, in salmonids.[5]
Mandatory Visualizations
Below are diagrams illustrating the metabolic pathway of astaxanthin to this compound and a typical experimental workflow for this compound quantification.
Caption: Metabolic conversion of astaxanthin to this compound in salmonids.
Caption: Experimental workflow for this compound quantification.
References
Head-to-head comparison of different Idoxanthin extraction techniques
A Comparative Guide to Idoxanthin Extraction Techniques
An Objective Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals
This compound, a metabolite of the potent antioxidant astaxanthin (B1665798), is a carotenoid of significant interest in the fields of aquaculture, nutraceuticals, and pharmaceuticals.[1] While research specifically detailing a head-to-head comparison of various this compound extraction techniques is limited, the well-established methods for astaxanthin extraction provide a robust framework for isolating this valuable compound.[2][3] this compound (3,3′,4′-trihydroxy-β,β-carotene-4-one) is structurally similar to astaxanthin, and therefore, extraction protocols are largely transferable.[1] This guide presents a comparative analysis of common extraction techniques applicable to this compound, with supporting data primarily derived from studies on astaxanthin.
Data Summary of Extraction Techniques
The following table summarizes the performance of various extraction methods based on quantitative data from studies on astaxanthin, which can be considered indicative for this compound extraction.
| Extraction Technique | Source Material | Solvent(s) | Temperature (°C) | Time | Yield/Efficiency | Reference |
| Solvent Extraction | Haematococcus pluvialis | Acetone | 75 | Short time | 74% recovery | [3][4] |
| Crustacean Shell Waste | Acetone | Room Temperature | - | 48.64 µg/g | [3] | |
| Phaffia rhodozyma | Dimethyl sulfoxide (B87167) & Anhydrous alcohol | 50 | 15 min | 21.56% higher than original | [3] | |
| Supercritical Fluid Extraction (SFE) | Haematococcus | CO₂ with ethanol (B145695) and sunflower oil as co-solvents | - | - | 80%-90% | [5] |
| Microwave-Assisted Extraction (MAE) | Haematococcus pluvialis | Ethanol and ethyl acetate (B1210297) (2:1 v/v) | - | 83 s | 594 µg/g | [3] |
| Haematococcus pluvialis | Acetone | 75 | 5 min | 74% recovery | [4] | |
| Ultrasound-Assisted Extraction (UAE) | Shrimp Waste | - | - | 60 min | 284.48 µg/g | [3] |
| Haematococcus pluvialis | - | 40 | 60 min | 8.56 mg/100 mg | [3] | |
| Enzymatic Extraction | Haematococcus pluvialis | - | - | - | Yield can be improved | [3] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are outlined below. These protocols are based on established methods for carotenoid extraction and can be adapted for this compound.
Solvent Extraction
Solvent extraction is a conventional and widely used method for isolating carotenoids.[6] The choice of solvent is critical and depends on the polarity of the target compound.[7]
Protocol:
-
Sample Preparation: The source material (e.g., marine bacteria, microalgae, or crustacean biomass) is harvested, dried, and pulverized to increase the surface area for extraction.[7]
-
Extraction: The powdered biomass is mixed with a suitable organic solvent (e.g., acetone, ethanol, methanol, or a mixture like hexane/isopropanol).[3][6] The mixture is then agitated or macerated for a specified period.
-
Separation: The solid residue is separated from the solvent extract by centrifugation or filtration.
-
Concentration: The solvent is evaporated under reduced pressure to yield a concentrated carotenoid extract.
-
Purification: The crude extract, which contains a mixture of carotenoids and other lipids, is then subjected to purification steps like chromatography to isolate this compound.[8]
Supercritical Fluid Extraction (SFE)
SFE is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[9] The properties of the supercritical fluid can be tuned by changing pressure and temperature.[9]
Protocol:
-
Sample Preparation: The biomass is dried and ground, then packed into an extraction vessel.
-
Extraction: Supercritical CO₂ is passed through the extraction vessel. A co-solvent, such as ethanol, can be added to modify the polarity of the CO₂ and enhance the extraction of more polar compounds like xanthophylls.[5]
-
Separation: The pressure is reduced in a separator vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.
-
Fractionation: By controlling the pressure and temperature in subsequent separators, it is possible to fractionate the extract to separate lipids from carotenoids.[9]
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process.[3]
Protocol:
-
Sample Preparation: The dried and ground biomass is suspended in the extraction solvent.
-
Extraction: The suspension is placed in a microwave extractor and subjected to microwave irradiation at a specific power and for a set duration. The temperature and pressure are monitored and controlled.
-
Separation and Concentration: Following extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create acoustic cavitation in the solvent, which disrupts the cell walls of the source material and enhances mass transfer.[3]
Protocol:
-
Sample Preparation: The biomass is mixed with the extraction solvent.
-
Extraction: The mixture is sonicated using an ultrasonic probe or bath at a specific frequency and power for a designated time. The temperature is often controlled using a cooling jacket.
-
Separation and Concentration: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent evaporation.
Enzymatic Extraction
This method uses enzymes to break down the cell walls of the source organism, facilitating the release of intracellular components, including carotenoids.[3]
Protocol:
-
Sample Preparation: The biomass is suspended in a buffer solution at an optimal pH for the selected enzyme(s).
-
Enzymatic Hydrolysis: One or more enzymes (e.g., cellulases, proteases) are added to the suspension, which is then incubated at a specific temperature for a period to allow for cell wall degradation.
-
Solvent Extraction: After enzymatic treatment, a solvent is added to extract the released carotenoids.
-
Separation and Concentration: The extract is then processed as in the conventional solvent extraction method.
Visualizing the Process
The following diagrams illustrate the general workflow for this compound extraction and the signaling pathway context.
Caption: General workflow for the extraction and purification of this compound.
Conclusion
The selection of an appropriate extraction technique for this compound depends on several factors, including the source material, desired yield and purity, cost-effectiveness, and environmental considerations. While direct comparative data for this compound is still emerging, the extensive research on astaxanthin provides valuable guidance. Conventional solvent extraction is a well-understood method, but modern techniques like SFE, MAE, and UAE offer advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times.[3][9] For high-purity this compound required for pharmaceutical applications, a multi-step process involving an efficient extraction method followed by chromatographic purification is essential.[8] Further research is needed to optimize these methods specifically for this compound to maximize recovery and ensure the stability of this promising bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. US7696396B2 - Method for extraction and concentration of carotenoids using supercritical fluids - Google Patents [patents.google.com]
Comparative Stability of Idoxanthin and Fucoxanthin: A Guide for Researchers
A comprehensive analysis of the stability of two marine-derived carotenoids, idoxanthin and fucoxanthin (B1674175), is crucial for their application in research, drug development, and functional foods. This guide provides a comparative overview of their stability under various environmental conditions, supported by experimental data. Due to the limited availability of direct stability studies on this compound, data for astaxanthin (B1665798), its parent compound, is used as a proxy to infer its stability profile.
This compound, a metabolite of astaxanthin, and fucoxanthin, a primary carotenoid in brown seaweeds, are both xanthophylls with significant antioxidant properties. However, their complex chemical structures, rich in conjugated double bonds, make them susceptible to degradation by light, heat, and pH variations. Understanding their relative stability is paramount for optimizing their extraction, formulation, and storage to preserve their bioactivity.
Comparative Stability Analysis:
The stability of this compound (inferred from astaxanthin data) and fucoxanthin is influenced by several key factors:
-
Light Exposure: Both fucoxanthin and astaxanthin are highly sensitive to light. Photodegradation is a major cause of their degradation, leading to a significant loss of the parent compound.[1] Studies on fucoxanthin show drastic degradation within a week when exposed to artificial light.[2] Similarly, astaxanthin degradation is more significantly affected by photodegradation than by temperature.[1]
-
Temperature: Elevated temperatures accelerate the degradation of both carotenoids. Fucoxanthin shows significant degradation at temperatures above 50°C, with a 94% loss reported at 75°C for 60 minutes.[3] Astaxanthin also exhibits increased degradation with rising temperatures, with significant losses observed at temperatures of 50°C and above.[1][4] Lower temperatures, such as 4°C, are recommended for the storage of both compounds to enhance their stability.[5][6]
-
pH: The pH of the surrounding medium plays a critical role in the stability of these xanthophylls. Fucoxanthin is generally more stable in neutral to alkaline conditions (pH 6.0-10.0) and shows very low stability in acidic conditions (pH 2.0-4.0).[2][7] Astaxanthin also demonstrates greater stability at a neutral pH, with degradation increasing in acidic environments.[6]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of fucoxanthin and astaxanthin (as a proxy for this compound) under different experimental conditions.
Table 1: Stability of Fucoxanthin under Various Conditions
| Condition | Fucoxanthin Retention/Degradation | Reference |
| Light | ||
| Exposed to artificial light (1 week) | Drastic degradation | [2] |
| Dark storage | Greatest stability | [2] |
| Temperature | ||
| 4°C (4 weeks) | Stable in goat milk | [5] |
| 25°C (in canola oil) | Degradation observed | [3] |
| 50°C (3rd week) | Significant decrease in stability | [3] |
| 60°C (5 days, in o/w emulsion) | Complete degradation of cis-isomers | [3] |
| 75°C (60 minutes) | 94% stability loss | [3] |
| 90°C (24 hours, free form) | 97.51% degradation | [8] |
| pH | ||
| pH 3 (dark, 4 weeks) | Least stable | [2] |
| pH 9 (dark, 4 weeks) | Greatest stability | [2] |
| pH 2.0 - 4.0 | Very low stability | [7] |
| pH 6.0 - 10.0 | More stable | [7] |
Table 2: Stability of Astaxanthin (as a proxy for this compound) under Various Conditions
| Condition | Astaxanthin Retention/Degradation | Reference |
| Light | ||
| Room temperature with light (5 days) | 23.59% degradation | [1] |
| Room temperature in dark (5 days) | 20.77% degradation | [1] |
| Temperature | ||
| 4°C in dark (5 days) | 19.59% degradation | [1] |
| 4°C | More stable than at 20°C | [6] |
| 50°C (1 hour) | >10% degradation | [4] |
| 70°C (1 hour) | 31.35% degradation | [4] |
| 80°C (1 hour) | 38.28% degradation | [4] |
| pH | ||
| pH 4.5 vs pH 5.5 | Relatively better stability at pH 5.5 | [6] |
Experimental Protocols
A generalized experimental protocol for assessing the stability of carotenoids like this compound and fucoxanthin involves the following key steps:
1. Sample Preparation:
-
A stock solution of the purified carotenoid (fucoxanthin or this compound/astaxanthin) is prepared in a suitable organic solvent (e.g., acetone, ethanol, or a mixture).[1][4] The initial concentration is accurately determined using a spectrophotometer or High-Performance Liquid Chromatography (HPLC).[5][9]
2. Storage Conditions:
-
Aliquots of the stock solution are subjected to a range of controlled conditions to be tested. This includes varying temperatures (e.g., 4°C, 25°C, 50°C, 70°C), light exposure (e.g., dark, specific light intensity), and pH values (e.g., acidic, neutral, alkaline buffers).[2][3][10]
3. Sampling and Analysis:
-
At predetermined time intervals, samples are withdrawn from each condition.[10]
-
The concentration of the remaining carotenoid is quantified using HPLC with a suitable column (e.g., C18 or C30) and a UV-Vis detector set at the maximum absorbance wavelength of the specific carotenoid (around 450 nm for fucoxanthin and 474 nm for astaxanthin).[5][9][11]
4. Data Analysis:
-
The degradation of the carotenoid over time is calculated as the percentage loss from the initial concentration.
-
The degradation kinetics can be determined by fitting the data to zero-order, first-order, or second-order reaction models to calculate the degradation rate constant (k) and half-life (t½).[10]
Visualizing Experimental Workflows and Chemical Structures
To better understand the processes involved in stability studies and the molecules themselves, the following diagrams are provided.
Caption: A generalized workflow for a comparative stability study of carotenoids.
Caption: Chemical structures of Fucoxanthin and this compound.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. ajbasweb.com [ajbasweb.com]
- 3. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 4. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Fucoxanthin in Pasteurized Skim and Whole Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of temperature, pH, and time factors on the stability and antioxidant activity of the extracted astaxanthin from haematococcus microalgae (Haematococcus pluvialis) [isfj.areeo.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. The stability and bioaccessibility of fucoxanthin in spray-dried microcapsules based on various biopolymers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05621H [pubs.rsc.org]
- 9. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Idoxanthin
This document provides comprehensive guidance on the safe and compliant disposal of Idoxanthin, a xanthophyll carotenoid. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure minimal environmental impact and adherence to laboratory safety standards. As no specific safety data sheet (SDS) for this compound is readily available, these recommendations are based on the properties of the closely related and well-documented compound, Astaxanthin, of which this compound is a metabolite.
I. Chemical and Safety Data Overview
This compound is a carotenoid with the chemical formula C₄₀H₅₄O₄.[1] Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the safety profile of Astaxanthin, a structurally similar and related compound, is used as a reference. Astaxanthin is not classified as a hazardous substance.[2][3] General laboratory safety precautions are recommended when handling these compounds.[4][5]
| Property | Value | Source/Analogy |
| Chemical Formula | C₄₀H₅₄O₄ | PubChem[1] |
| Molecular Weight | 598.9 g/mol | PubChem[1] |
| Appearance | Assumed to be a colored (likely red/orange) solid | Analogy to Astaxanthin |
| Hazard Classification | Not classified as hazardous | Analogy to Astaxanthin[2][3] |
| Incompatibilities | Strong oxidizing agents | Analogy to Astaxanthin[4][5] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | Analogy to Astaxanthin[4] |
| Special Sensitivities | Sensitive to light and air | Analogy to Astaxanthin[4][5] |
II. Experimental Protocols: Disposal Procedures
The proper disposal of this compound requires a systematic approach to waste management, prioritizing safety and environmental responsibility. The following step-by-step protocol should be followed.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Nitrile gloves
Step 2: Waste Characterization and Segregation
Properly characterize the this compound waste. It can be in solid form, in solution, or used in experimental matrices.
-
Solid Waste: Pure this compound, contaminated lab supplies (e.g., weigh boats, filter paper).
-
Liquid Waste: Solutions containing this compound.
-
Segregation: Do not mix this compound waste with hazardous chemical waste streams. Keep it separate to avoid unnecessary hazardous waste disposal costs and complex procedures.
Step 3: Decontamination of Labware
Glassware and other reusable lab equipment contaminated with this compound should be decontaminated.
-
Rinse with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect the solvent rinse as chemical waste.
-
Wash the labware with soap and water.
Step 4: Disposal of Solid Waste
For solid, non-hazardous this compound waste:
-
Place the waste in a clearly labeled, sealed plastic bag or container.
-
The label should include "this compound Waste (Non-Hazardous)" and the date.
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on disposal in the regular solid waste stream. Some institutions may allow for disposal in the regular trash, while others may have specific procedures for non-hazardous lab waste.[4][6]
Step 5: Disposal of Liquid Waste
For liquid waste containing this compound:
-
Aqueous Solutions: For dilute aqueous solutions, consult your local EHS guidelines. Disposal down the sanitary sewer may be permissible, but this requires institutional approval.[6]
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be disposed of as chemical waste.
-
Collect the waste in a designated, properly labeled container for non-hazardous chemical waste.
-
The label should clearly state the contents, including the solvent used.
-
Arrange for pickup and disposal through your institution's hazardous waste management program.
-
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. algalif.is [algalif.is]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. sfasu.edu [sfasu.edu]
Personal protective equipment for handling Idoxanthin
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Idoxanthin. It includes operational procedures and disposal plans to ensure a safe laboratory environment.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Astaxanthin, which are presumed to be similar to this compound.
| Property | Value |
| Physical State | Powder / Solid |
| Appearance | Reddish violet |
| Odor | Odorless |
| Molecular Formula | C40 H52 O4 |
| Molecular Weight | 596.84 g/mol |
| Melting Point | 216 - 218 °C / 420.8 - 424.4 °F |
| Solubility | 0.083 g/L in water |
| Stability | Sensitive to light and air |
Source: Fisher Scientific Safety Data Sheet for Astaxanthin[3]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. The recommended PPE is detailed below.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | EN374 |
| Protective clothing (lab coat) | To prevent skin exposure | |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Use in case of aerosol formation or insufficient ventilation. |
Sources: Fisher Scientific Safety Data Sheet, LGC Standards Safety Data Sheet[3][4]
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in the work area. Eyewash stations should be readily accessible.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Avoid contact with skin, eyes, and clothing.[3]
-
Weighing and Transfer: Handle in a well-ventilated area to avoid dust formation. Avoid ingestion and inhalation.[3]
-
Spill Management: In case of a spill, cover drains and collect the material using a liquid-absorbent material (e.g., Chemizorb®). Clean the affected area thoroughly.
-
Hygiene: Change contaminated clothing immediately. Wash hands thoroughly after handling the substance.
Storage:
-
Store in a freezer in a tightly closed container.[3]
-
The storage area should be dry and well-ventilated.[3]
-
Protect from exposure to air and light.[3]
-
Keep away from strong oxidizing agents.[3]
Disposal Plan
Dispose of this compound waste in accordance with local, state, and federal regulations. Unused material and its container should be treated as chemical waste. Do not allow the substance to enter sewers or surface water.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Astaxanthin and its metabolites this compound and crustaxanthin in flesh, skin, and gonads of sexually immature and maturing Arctic charr (Salvelinus alpinus (L.)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
